6-(3-Nitrophenyl)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-nitrophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFUSNTLWVWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682795 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-56-5 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis protocol for 6-(3-Nitrophenyl)pyridin-2-ol
An In-Depth Technical Guide to the Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol
Executive Summary
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described methodology is centered on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step procedure but also the underlying scientific rationale, mechanistic insights, and practical troubleshooting advice. The protocol is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through verifiable citations and a self-validating experimental design.
Introduction and Strategic Rationale
Substituted pyridin-2-ol scaffolds are prevalent in numerous biologically active molecules and functional materials. The target molecule, this compound (CAS No. 1111110-56-5), combines the pyridin-2-ol core with a nitrophenyl moiety, making it a valuable intermediate for the development of novel pharmaceuticals and organic electronics.[1][2][3] The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amine, enabling the synthesis of diverse compound libraries.[4]
The synthesis of biaryl compounds like the target molecule is most effectively achieved through transition metal-catalyzed cross-coupling reactions.[5][6] Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, commercial availability of stable boronic acid reagents, and the generally non-toxic nature of its boron-containing byproducts.[7][8] This makes it a preferred method in both academic and industrial settings.[5][9]
This guide will focus on the Suzuki coupling of a 6-halopyridin-2-ol with 3-nitrophenylboronic acid. This strategy provides a convergent and efficient route to the desired product.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction is catalyzed by a Palladium(0) complex.[7][9] The mechanism is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (6-halopyridin-2-ol), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[8][9] This step proceeds with retention of stereochemistry for vinyl halides.[9]
-
Transmetalation : The organoboron species (3-nitrophenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex.[8] This complex then transfers the organic group (3-nitrophenyl) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle. Phosphine ligands are commonly used to stabilize the palladium center and modulate its reactivity.[7]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 6-bromopyridin-2-ol and 3-nitrophenylboronic acid.
Materials and Reagents
All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromopyridin-2-ol | C₅H₄BrNO | 173.99 | 1.00 g | 5.75 | 1.0 |
| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | 166.93 | 1.15 g | 6.90 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 332 mg | 0.288 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.59 g | 11.5 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 6-bromopyridin-2-ol (1.00 g, 5.75 mmol), 3-nitrophenylboronic acid (1.15 g, 6.90 mmol), and potassium carbonate (1.59 g, 11.5 mmol).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (332 mg, 0.288 mmol) to the flask under a positive flow of nitrogen.
-
Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling nitrogen through it for 20-30 minutes.[6]
Reaction Execution: 5. With vigorous stirring, heat the reaction mixture to 90-95 °C using an oil bath. 6. Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting 6-bromopyridin-2-ol indicates reaction completion.
Workup and Isolation: 7. After the reaction is complete, cool the mixture to room temperature. 8. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL). 9. Transfer the combined filtrate to a separatory funnel. 10. Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL). 11. Combine the organic layers and wash with brine (1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 13. The resulting crude solid is purified by flash column chromatography on silica gel. 14. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 60% ethyl acetate, is typically effective for separating the product from impurities. 15. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on both the pyridine and nitrophenyl rings. The chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 216.19 g/mol .[2]
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Safety and Troubleshooting
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a fume hood. They can be toxic and air-sensitive.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Troubleshooting:
-
Low Yield: This may result from incomplete reaction or degradation of the catalyst. Ensure the reaction is run under strictly inert conditions and that solvents are properly degassed. The quality of the boronic acid is also crucial; it can degrade upon storage.
-
Incomplete Reaction: If TLC shows significant starting material after the specified time, additional catalyst (1-2 mol %) can be added. Alternatively, increasing the reaction temperature slightly or extending the reaction time may be necessary.
-
Difficult Purification: If the product is difficult to separate from byproducts (such as homocoupled boronic acid), optimizing the chromatography gradient or using a different stationary phase may be required.
-
Conclusion
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described in this guide provides a clear, step-by-step pathway to obtaining the target compound in good yield and high purity. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can successfully apply this methodology to access this and other valuable biaryl compounds for further investigation in drug discovery and materials science.
References
- [No author given]. Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. Inorganica Chimica Acta.
- [No author given]. 2-Hydroxypyridine synthesis. ChemicalBook.
- [No author given]. 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth.
- [No author given]. Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.
- [No author given]. Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine. Benchchem.
- [No author given]. Process for the production of 2-hydroxypyridine. Google Patents.
- [No author given]. Negishi coupling. Wikipedia.
- [No author given]. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- [No author given]. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Fairhurst, R. A., et al. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health.
- [No author given]. 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
- [No author given]. Negishi Coupling. Organic Chemistry Portal.
- [No author given]. Suzuki reaction. Wikipedia.
- [No author given]. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- [No author given]. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
- [No author given]. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst. PubMed.
- [No author given]. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI.
- [No author given]. 1111110-56-5|this compound. BLDpharm.
- Vitaku, E., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- [No author given]. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
- [No author given]. Suzuki Coupling. Organic Chemistry Portal.
- Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health.
- [No author given]. Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. ResearchGate.
- [No author given]. Process for preparation of nitropyridine derivatives. Google Patents.
- [No author given]. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- [No author given]. Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. ResearchGate.
- [No author given]. 6-fluoro-3-nitropyridin-2-ol (C5H3FN2O3). PubChemLite.
- [No author given]. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.
- [No author given]. 3-Nitrophenyl pyrimidin-2-yl ether. National Institutes of Health.
- [No author given]. Pyridin-2-ol | 72762-00-6. ChemicalBook.
- [No author given]. Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
- [No author given]. Nitration of pyridine-2,6-diamines. Google Patents.
- [No author given]. Recent applications of pyrazole and its substituted analogs. Semantic Scholar.
- [No author given]. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1111110-56-5|this compound|BLD Pharm [bldpharm.com]
- 3. iajpr.com [iajpr.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nobelprize.org [nobelprize.org]
A Mechanistic Guide to the Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol for Drug Discovery Professionals
Introduction: The Pyridin-2-one Scaffold in Medicinal Chemistry
The pyridin-2-one moiety is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from a unique combination of physicochemical properties. The scaffold features both hydrogen-bond donor and acceptor capabilities, allowing for versatile and strong interactions with biological targets.[1][2] Furthermore, the six-membered heterocyclic ring is metabolically stable and provides a rigid framework for the precise spatial orientation of various functional groups.
Pyridinone-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] This versatility makes the pyridin-2-one core a high-value target for synthetic chemists and drug development professionals aiming to generate novel therapeutics. This guide provides an in-depth examination of a core synthetic mechanism for forming a substituted pyridin-2-one, using 6-(3-Nitrophenyl)pyridin-2-ol as a model compound. Understanding this mechanism is crucial for researchers seeking to design and synthesize diverse libraries of pyridinone derivatives for structure-activity relationship (SAR) studies.
Part 1: The Core Synthesis and Mechanism
The formation of the this compound ring system is efficiently achieved through a convergent [3+3] annulation strategy. This approach involves the reaction of a three-carbon electrophilic synthon, an enaminone, with a three-atom nucleophilic fragment derived from an active methylene compound and a nitrogen source. This method is robust, modular, and allows for the creation of a wide array of substituted pyridinones.
Caption: High-level workflow for the [3+3] annulation synthesis.
Precursor Synthesis: Crafting the Key Building Blocks
Module A: Synthesis of the Enaminone Electrophile
The cornerstone of this synthesis is the formation of the α,β-unsaturated enaminone, 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one. This is reliably accomplished through the condensation of 3'-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).
-
Mechanism: The reaction proceeds via initial addition of the enolate of 3'-nitroacetophenone to the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to generate an intermediate. A second elimination of methanol yields the stable, conjugated enaminone product. The electron-withdrawing nitro group enhances the acidity of the methyl protons on the acetophenone, facilitating the initial enolate formation.
Module B: Generation of the Nucleophile
The nucleophilic partner is the enolate of a simple ester, such as ethyl acetate. The α-protons of esters are weakly acidic, requiring a strong, non-nucleophilic base for efficient deprotonation. Sodium ethoxide (NaOEt) in ethanol or the more powerful lithium diisopropylamide (LDA) are commonly used for this purpose.
The Key Annulation Reaction: A Step-by-Step Mechanism
The final construction of the pyridin-2-one ring is a sophisticated cascade involving Michael addition, cyclization, and aromatization. The process typically uses a source of ammonia, such as ammonium acetate, which serves as the ring's nitrogen atom.
-
Michael Addition: The nucleophilic α-carbon of the ethyl acetate enolate attacks the electrophilic β-carbon of the enaminone. This conjugate addition reaction forms a 1,5-dicarbonyl intermediate.
-
Amine Exchange & Cyclization: The dimethylamino group of the intermediate is displaced by ammonia (from ammonium acetate) to form a more reactive primary enamine. This is followed by a rapid intramolecular nucleophilic attack of the enamine's nitrogen atom onto the ester carbonyl carbon.
-
Aromatization: The resulting cyclic intermediate readily eliminates a molecule of ethanol. A subsequent tautomerization of the resulting dihydropyridinone to the more stable aromatic pyridin-2-ol system drives the reaction to completion.
Caption: The mechanistic cascade from precursors to the final product.
Part 2: Experimental Protocol & Data
The following protocol is a representative, self-validating procedure synthesized from established methodologies for pyridin-2-one formation.[3][4][5]
Table of Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 10 | 1.0 |
| DMF-DMA | C₅H₁₃NO₂ | 119.16 | 12 | 1.2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 20 | 2.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 20 | 2.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 30 | 3.0 |
| Toluene | C₇H₈ | 92.14 | - | Solvent |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent |
Step-by-Step Procedure
-
Synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one:
-
To a 100 mL round-bottom flask, add 3'-nitroacetophenone (1.65 g, 10 mmol) and toluene (30 mL).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude enaminone is often a solid and can be used in the next step without further purification.
-
-
Synthesis of this compound:
-
To a new 250 mL three-neck flask under a nitrogen atmosphere, add ethanol (50 mL) and sodium ethoxide (1.36 g, 20 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl acetate (1.76 g, 20 mmol) dropwise with stirring. Stir for 30 minutes at 0 °C to form the enolate.
-
Dissolve the crude enaminone from the previous step in ethanol (20 mL) and add it dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add ammonium acetate (2.31 g, 30 mmol) to the mixture.
-
Heat the reaction to reflux (approx. 80 °C) for 6 hours.
-
Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~5-6 with glacial acetic acid, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Data Summary
| Parameter | Expected Value |
| Appearance | Pale yellow to off-white solid |
| Yield | 60-75% (unoptimized) |
| Melting Point | >200 °C (typical for pyridinones) |
| ¹H NMR (DMSO-d₆, δ) | ~11.5 (br s, 1H, NH), 8.5-7.5 (m, 4H, Ar-H), 7.0-6.2 (m, 2H, vinyl-H) |
| MS (ESI+) | m/z = 217.06 [M+H]⁺ |
Part 3: Conclusion & Future Directions
This guide has detailed a robust and mechanistically sound [3+3] annulation pathway for the synthesis of this compound. The core strength of this strategy lies in its modularity. By substituting the initial 3'-nitroacetophenone with other aryl, heteroaryl, or alkyl methyl ketones, a diverse array of 6-substituted pyridin-2-ols can be generated. Similarly, altering the active methylene component from ethyl acetate to other esters, amides, or nitriles allows for functionalization at other positions on the pyridinone ring. This synthetic flexibility is invaluable for drug development professionals, enabling the rapid generation of focused compound libraries essential for exploring structure-activity relationships and optimizing lead compounds.[2] The fundamental principles of the Michael addition-cyclization cascade are central to the construction of many heterocyclic systems and represent a key tool in the arsenal of the medicinal chemist.
References
-
Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kröhnke pyridine synthesis. (2023, December 28). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(11), 4663-4666. [Link]
-
Chikhalikar, S., Bhawe, V., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]
-
A review on synthesis of pyridine derivatives from chalcone as anti-microbial agents. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
Spectroscopic Characterization of 6-(3-Nitrophenyl)pyridin-2-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(3-nitrophenyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] As a substituted 2-pyridone, this molecule exhibits a crucial tautomeric equilibrium between its lactam (pyridin-2-one) and lactim (pyridin-2-ol) forms, which significantly influences its spectroscopic properties and chemical reactivity.[4][5] This guide delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the elucidation of its structure and electronic properties. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the expected spectral features, rooted in data from analogous structures, and provide detailed, field-tested experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine derivatives.
Introduction: The Significance of this compound and its Tautomerism
This compound belongs to the 2-pyridone class of heterocyclic compounds, which are recognized as "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors.[3] The presence of the 3-nitrophenyl substituent introduces unique electronic and steric features, making this molecule a candidate for various biological and material applications.[1]
A fundamental aspect of the chemistry of this compound is its existence as a pair of tautomers: the lactam form, 6-(3-nitrophenyl)pyridin-2(1H)-one, and the lactim form, this compound. The equilibrium between these two forms is highly sensitive to the solvent, temperature, and physical state.[6][7] In polar solvents and the solid state, the pyridone (lactam) form is generally favored due to intermolecular hydrogen bonding, while non-polar solvents can favor the hydroxypyridine (lactim) form.[7][8] This tautomerism is a critical consideration in interpreting spectroscopic data, as the observed spectrum is often a weighted average of the two forms or reflects the dominant tautomer under the experimental conditions.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information on the carbon skeleton, proton environments, and the predominant tautomeric form in solution.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum will be characterized by signals corresponding to the protons on both the pyridin-2-ol/one and the nitrophenyl rings. The chemical shifts and coupling patterns will be indicative of the electronic environment and connectivity of the protons.
-
Pyridin-2-one Ring Protons: In the dominant lactam form, we expect three protons on the pyridinone ring. These will likely appear as doublets or triplets in the aromatic region (δ 6.0-8.0 ppm).
-
Nitrophenyl Ring Protons: The four protons on the 3-nitrophenyl ring will exhibit characteristic splitting patterns in the downfield region of the spectrum (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the pyridone tautomer is expected, likely in the range of δ 10-13 ppm. The chemical shift of this proton can be highly dependent on the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridinone H-3 | 6.2 - 6.5 | d |
| Pyridinone H-4 | 7.3 - 7.6 | t |
| Pyridinone H-5 | 6.5 - 6.8 | d |
| Nitrophenyl H-2' | 8.4 - 8.6 | s |
| Nitrophenyl H-4' | 8.1 - 8.3 | d |
| Nitrophenyl H-5' | 7.6 - 7.8 | t |
| Nitrophenyl H-6' | 7.9 - 8.1 | d |
| N-H | 10.0 - 13.0 | br s |
Table 1: Predicted ¹H NMR Chemical Shifts for 6-(3-Nitrophenyl)pyridin-2-one.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.
-
Carbonyl Carbon: A key indicator of the pyridone tautomer will be the presence of a signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 160-165 ppm.
-
Pyridin-2-one and Nitrophenyl Carbons: The remaining aromatic carbons will appear in the range of δ 100-150 ppm. The carbon attached to the nitro group will be significantly deshielded.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 138 - 142 |
| C-5 | 118 - 122 |
| C-6 | 148 - 152 |
| C-1' | 135 - 138 |
| C-2' | 120 - 124 |
| C-3' (C-NO₂) | 147 - 150 |
| C-4' | 123 - 127 |
| C-5' | 129 - 133 |
| C-6' | 130 - 134 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(3-Nitrophenyl)pyridin-2-one.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.[6]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] For this compound, the FT-IR spectrum will be crucial for identifying the dominant tautomer and confirming the presence of key functional groups.
Expected FT-IR Spectral Features
The vibrational frequencies in the FT-IR spectrum are characteristic of specific chemical bonds.[10]
-
N-H and O-H Stretching: The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of N-H stretching in the pyridone form, likely broadened by hydrogen bonding.[11] In the case of the pyridin-2-ol tautomer, a broad O-H stretch would also be expected in a similar region.
-
C=O Stretching: A strong absorption band between 1640-1680 cm⁻¹ is a definitive marker for the carbonyl group (C=O) of the pyridone tautomer.[11] The absence or weakness of this band would suggest a prevalence of the pyridin-2-ol form.
-
NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[12]
-
C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[9]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch | 1640 - 1680 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
Table 3: Predicted FT-IR Absorption Bands for 6-(3-Nitrophenyl)pyridin-2-one.
Experimental Protocol for FT-IR Spectroscopy
Caption: General experimental workflow for FT-IR analysis.
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the frequencies of the major absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
Expected UV-Vis Spectral Features
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl group.
-
π → π Transitions:* The conjugated system of the pyridinone and nitrophenyl rings will give rise to intense π → π* transitions, likely in the range of 250-350 nm.[13][14]
-
n → π Transitions:* A weaker n → π* transition associated with the carbonyl group of the pyridone tautomer may be observed at a longer wavelength, potentially overlapping with the π → π* bands.
-
Solvatochromism: The position of the absorption maxima can be sensitive to the polarity of the solvent (solvatochromism).[6] A shift to longer wavelengths (bathochromic or red shift) in more polar solvents is often observed for π → π* transitions.
| Electronic Transition | Expected λmax Range (nm) | Solvent Dependence |
| π → π* (Pyridinone) | 280 - 320 | Bathochromic shift in polar solvents |
| π → π* (Nitrophenyl) | 250 - 280 | Moderate |
| n → π* (Carbonyl) | 330 - 380 | Hypsochromic shift in polar solvents |
Table 4: Predicted UV-Vis Absorption Maxima for this compound.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan the sample over a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the molar extinction coefficient (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectral Features
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈N₂O₃, molecular weight: 216.19 g/mol ). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 217.06 would be expected.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may include:
-
Loss of the nitro group (-NO₂) as NO₂ (46 Da) or NO (30 Da) and O (16 Da).
-
Cleavage of the bond between the two aromatic rings.
-
Loss of CO (28 Da) from the pyridone ring.
-
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer to determine the exact mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak and any other significant adducts.
-
Propose structures for the major fragment ions to confirm the molecular structure.
-
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach to fully elucidate its structure and understand its tautomeric behavior. NMR spectroscopy provides the fundamental framework of the molecule, while FT-IR is key to identifying the dominant tautomer and functional groups. UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel pyridone derivatives, facilitating their development in various scientific and industrial applications.
References
-
Al-Omair, M. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
-
Wikipedia. (2023). 2-Pyridone. [Link]
-
Caminati, W., & Grabow, J. U. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]
-
Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Beames, J. M., et al. (2011). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. The Journal of Physical Chemistry. [Link]
-
Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
-
Singh, S., et al. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed Central. [Link]
-
Alchem.Pharmtech. (n.d.). CAS 72762-00-6 | Pyridin-2-ol. [Link]
-
ResearchGate. (n.d.). pNA (a) and pyridine (b) QM/FQ and QM/FQFm UV-Vis spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). 12 - Supporting Information. [Link]
-
El-Sayed, N. N. E., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
-
Zhang, Q., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]
-
ResearchGate. (n.d.). Some 2-pyridone derivatives have important biological properties. [Link]
-
The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
Al-Zaydi, K. M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
-
Bautista-Hernández, C. I., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
ResearchGate. (2016). Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. [Link]
-
NIST. (n.d.). pyridin-2-ol. NIST WebBook. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. (2025). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
Weckhuysen, B. M., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
-
PubChem. (n.d.). 6-fluoro-3-nitropyridin-2-ol. [Link]
-
MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link]
-
ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]
-
ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 6a. [Link]
Sources
- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 14. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(3-Nitrophenyl)pyridin-2-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 6-(3-Nitrophenyl)pyridin-2-ol. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals by detailing not only the predicted spectral data but also the underlying principles and experimental methodologies required for its acquisition. We will explore the compound's structural nuances, including its dominant tautomeric form, and interpret the influence of its electronic environment on chemical shifts and coupling constants. The guide includes a robust, self-validating experimental protocol for data acquisition and presents all predictive data in a clear, tabular format, supported by explanatory diagrams.
Introduction: Molecular Structure and Spectroscopic Significance
This compound is a bifunctional molecule featuring a pyridin-2-ol core linked to a 3-nitrophenyl substituent. This combination of a potentially tautomeric heterocyclic system and a strongly deactivating aromatic ring presents a rich subject for NMR analysis. The structural elucidation of such compounds is a critical step in drug discovery and chemical synthesis, confirming identity, purity, and conformation.
A crucial aspect of the pyridin-2-ol system is its existence in a tautomeric equilibrium with its 2-pyridone form. Quantum-chemical calculations and extensive experimental data have shown that for most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable and is the overwhelmingly dominant species in various solvents, particularly polar ones like DMSO.[1] Therefore, this guide will proceed with all spectral predictions and assignments based on the 2-pyridone structure: 6-(3-Nitrophenyl)-1H-pyridin-2-one .
The presence of the electron-withdrawing nitro (NO₂) group imposes a significant electronic effect on the phenyl ring, leading to predictable deshielding of specific protons and carbons, which serves as a key diagnostic tool in spectral assignment.[2][3]
Caption: Molecular structure and atom numbering scheme for NMR assignment.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and robust experimental protocol is essential. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of the high-purity, dried compound.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good sample solubility and its deuterium signal provides a stable lock frequency. It also allows for the clear observation of the exchangeable N-H proton.
-
Dissolution: Dissolve the sample in 0.6–0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be used if necessary.
Spectrometer Setup and ¹H NMR Acquisition
A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[4]
-
Instrument Tuning: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Spectral Width: ~16 ppm, centered at approximately 8 ppm.
-
Acquisition Time: 3–4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16–32 scans.
-
Temperature: 298 K (25 °C).
-
¹³C NMR Acquisition
-
Instrument Tuning: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').
-
Spectral Width: ~220 ppm, centered at approximately 120 ppm.
-
Acquisition Time: 1–2 seconds.
-
Relaxation Delay (d1): 2–5 seconds.
-
Number of Scans: 1024–4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.[4]
-
Caption: Standard workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is predicted to display seven signals in the aromatic/olefinic region and one broad signal for the N-H proton. The chemical shifts are governed by the electronic effects within the two-ring system.
Key Interpretive Points:
-
N-H Proton: The N-H proton of the pyridone ring is expected to be a broad singlet significantly downfield (δ > 12 ppm) due to hydrogen bonding and its acidic nature.[5]
-
Nitrophenyl Ring Protons: The NO₂ group is strongly electron-withdrawing, causing significant deshielding of the protons on its ring, particularly those ortho and para to it.[2][6]
-
H-2': Located between two electron-withdrawing groups (the nitro group and the pyridone ring), this proton is expected to be the most downfield, appearing as a triplet or a narrow multiplet.
-
H-4' and H-6': These protons are ortho to the nitro group and will be shifted downfield, appearing as distinct doublet of doublets.
-
H-5': This proton is meta to the nitro group and will be the most upfield of the nitrophenyl protons, appearing as a triplet.
-
-
Pyridone Ring Protons: The protons on the pyridone ring will exhibit characteristic shifts and couplings.
-
H-3, H-4, H-5: These protons form a coupled system. H-4 will likely appear as a triplet (or more accurately, a doublet of doublets with similar J-values), flanked by H-3 and H-5 which will appear as doublets of doublets.
-
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 12.0 - 12.5 | br s | - |
| H-2' | 8.60 - 8.70 | t | J ≈ 2.0 |
| H-4' | 8.25 - 8.35 | dd | J ≈ 8.2, 2.0 |
| H-6' | 8.15 - 8.25 | ddd | J ≈ 7.8, 2.0, 1.0 |
| H-5 | 7.80 - 7.90 | dd | J ≈ 9.2, 2.5 |
| H-5' | 7.70 - 7.80 | t | J ≈ 8.0 |
| H-4 | 7.45 - 7.55 | dd | J ≈ 9.2, 6.8 |
| H-3 | 6.40 - 6.50 | dd | J ≈ 6.8, 2.5 |
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals for the 11 carbon atoms in the molecule.
Key Interpretive Points:
-
C=O Carbon (C-2): The carbonyl carbon of the pyridone ring will be the most downfield signal, typically appearing in the δ 160-165 ppm range.
-
Nitro-substituted Carbon (C-3'): The carbon atom directly attached to the nitro group is significantly deshielded and is expected around δ 148 ppm.[2]
-
Quaternary Carbons: The other quaternary carbons (C-6, C-1') will also be visible, with their shifts influenced by their position relative to the heteroatoms and the other ring.
-
CH Carbons: The chemical shifts of the carbons bearing protons will be consistent with their electronic environments. Carbons on the nitrophenyl ring will be more downfield compared to a simple benzene ring, while those on the pyridone ring will show shifts characteristic of this heterocyclic system.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162.0 - 164.0 |
| C-6 | 150.0 - 152.0 |
| C-3' | 148.0 - 149.0 |
| C-4 | 140.0 - 142.0 |
| C-1' | 138.0 - 140.0 |
| C-5' | 130.0 - 131.0 |
| C-6' | 126.0 - 127.0 |
| C-5 | 122.0 - 124.0 |
| C-2' | 121.0 - 122.0 |
| C-4' | 120.0 - 121.0 |
| C-3 | 106.0 - 108.0 |
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound, based on its dominant 2-pyridone tautomer. By understanding the influence of the nitro-substituent and the inherent electronic properties of the pyridone ring, researchers can confidently assign the resulting spectra. The provided experimental protocol establishes a reliable method for obtaining high-quality data. This comprehensive approach, combining predictive data with sound experimental strategy, is invaluable for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
References
-
SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]
- De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212.
-
SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2(1H)-Pyridinone, 6-phenyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
- Cherry, W. R. (2020). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2017). New cases of prototropic tautomerism in substituted pyridines. Retrieved from [Link]
Sources
- 1. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
crystal structure analysis of 6-(3-Nitrophenyl)pyridin-2-ol
An In-depth Technical Guide to the Crystal Structure Analysis of 6-(3-Nitrophenyl)pyridin-2-ol for Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning behind the single-crystal X-ray diffraction analysis of this compound. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. We will navigate the entire workflow, from the initial, crucial step of obtaining diffraction-quality crystals to the final analysis of the refined crystal structure. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the expert-level rationale that underpins each decision in the experimental process.
Introduction: The Significance of Structural Elucidation
The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a 3-nitrophenyl substituent at the 6-position of the pyridin-2-ol core in this compound creates a molecule with a unique electronic and steric profile. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's hydrogen bonding capabilities and overall conformation.
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:
-
Understanding Molecular Conformation: How the molecule arranges itself in three-dimensional space.
-
Identifying Intermolecular Interactions: Uncovering the non-covalent forces that govern how molecules pack in the solid state, which can be a proxy for interactions with a biological target.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Informing Computational Modeling: Providing an accurate starting point for molecular docking and other in silico studies.
This guide will walk you through the process of analyzing the crystal structure of this compound, assuming the compound has been synthesized and is ready for crystallization.
The Art and Science of Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis. The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, repeating three-dimensional lattice.
Solvent Selection: A Rational Approach
The choice of solvent is critical and is guided by the principle of "like dissolves like." For this compound, a molecule with both polar (pyridin-2-ol, nitro group) and non-polar (phenyl ring) functionalities, a range of solvents should be screened.
Experimental Protocol: Solvent Screening for Crystallization
-
Solubility Testing:
-
Place a small amount (1-2 mg) of this compound into separate vials.
-
Add a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise at room temperature to assess solubility.
-
Categorize solvents as "high solubility," "moderate solubility," or "low solubility."
-
-
Ideal Crystallization System: An ideal system often involves a solvent in which the compound has moderate solubility at room temperature and higher solubility upon heating. This allows for crystallization by slow cooling. Alternatively, a binary solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not) can be used for vapor diffusion or liquid-liquid diffusion methods.
Crystallization Techniques
Several techniques can be employed to grow single crystals. The choice depends on the solubility properties of the compound.
-
Slow Evaporation:
-
Dissolve the compound in a solvent of moderate volatility (e.g., ethyl acetate) to create a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., methanol).
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" (e.g., diethyl ether).
-
Over time, the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and promoting crystallization.
-
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol: X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.
-
Cryo-protection: The crystal is often flash-cooled in a stream of liquid nitrogen (100 K) to minimize radiation damage and thermal vibrations.
-
Data Collection:
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Modern diffractometers use CCD or CMOS detectors to capture the diffraction pattern.
-
The intensity and position of each diffraction spot are recorded.
-
Structure Solution and Refinement: From Diffraction to a 3D Model
The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of converting this data into a real-space atomic model is known as structure solution and refinement.
Structure Solution
The "phase problem" is the central challenge in structure solution. While the intensities of the diffraction spots are measured, their phases are lost.
-
Direct Methods: For small molecules like this compound, direct methods are typically used. These are statistical methods that use the measured intensities to estimate the phases.
-
Patterson Methods: These methods are generally used for structures containing heavy atoms.
Structure Refinement
Once an initial model is obtained, it is refined to improve its agreement with the experimental data.
-
Least-Squares Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: These maps reveal the positions of missing atoms (e.g., hydrogen atoms) and can indicate disorder or incorrect atom assignments.
Analysis of the Crystal Structure: A Hypothetical Case Study
As the crystal structure of this compound is not publicly available, we will proceed with a hypothetical, yet chemically reasonable, set of data to illustrate the analysis process.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₂O₃ |
| Formula Weight | 216.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 9.871(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 985.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.456 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (GOF) | 1.03 |
Intramolecular Geometry
The refined structure would provide precise bond lengths and angles. For instance, the C-N bond lengths in the nitro group would be expected to be around 1.47 Å. The geometry of the pyridin-2-ol ring would reveal its degree of aromaticity.
A key feature to analyze would be the torsion angle between the pyridinyl and phenyl rings. This angle would dictate the overall conformation of the molecule and is a result of the balance between steric hindrance and conjugative effects.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is governed by intermolecular forces. For this compound, we would expect to see:
-
Hydrogen Bonding: The hydroxyl group of the pyridin-2-ol moiety is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential acceptors. These interactions would likely play a dominant role in the crystal packing.
-
π-π Stacking: The aromatic phenyl and pyridinyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Diagram 1: Hypothetical Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Application in Structure-Based Drug Design
The experimentally determined crystal structure of this compound is a valuable asset in a drug discovery pipeline.
Diagram 2: Workflow for Structure-Based Drug Design
Caption: The role of the crystal structure in a typical structure-based drug design workflow.
The precise coordinates of the atoms can be used to:
-
Develop a Pharmacophore Model: Identify the key chemical features responsible for biological activity.
-
Perform Molecular Docking: Predict how the molecule might bind to a biological target.
-
Guide Lead Optimization: Suggest chemical modifications to improve binding affinity and selectivity.
Conclusion
The crystal structure analysis of this compound provides an unparalleled level of insight into its molecular architecture. This detailed structural information is not merely an academic curiosity; it is a critical tool that empowers medicinal chemists to make data-driven decisions in the complex process of drug discovery and development. The methodologies and analytical frameworks presented in this guide offer a robust foundation for researchers seeking to leverage the power of crystallography in their own work.
References
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
- Source: John Wiley & Sons
-
URL: [Link]
-
Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
- Source: Oxford University Press
-
URL: [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Source: Intern
-
URL: [Link]
-
Jaskolski, M., & Dauter, Z. (2009). Practical Crystallography.
- Source: Intern
-
URL: [Link]
solubility of 6-(3-Nitrophenyl)pyridin-2-ol in different solvents
An In-depth Technical Guide to the Solubility of 6-(3-Nitrophenyl)pyridin-2-ol
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.
Our approach transcends a mere presentation of data. We delve into the foundational principles governing the dissolution of this molecule, offering a framework for researchers to not only understand its solubility profile but also to rationally approach its formulation. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility determination and its implications.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.
-
Pyridin-2-ol Tautomerism: The pyridin-2-ol moiety can exist in equilibrium with its pyridone tautomer. This tautomeric equilibrium is influenced by the solvent environment and can significantly impact solubility. The lactam (pyridone) form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim (pyridin-2-ol) form has a hydroxyl group (O-H) that can act as both a hydrogen bond donor and acceptor.
-
Nitrophenyl Group: The presence of a nitro group (-NO2) on the phenyl ring introduces a strong electron-withdrawing effect and a significant dipole moment. This group can participate in dipole-dipole interactions and is a weak hydrogen bond acceptor.
-
Aromatic Systems: Both the pyridine and phenyl rings are capable of π-π stacking interactions, which can be a factor in both solubility and crystal packing.
These structural features suggest that this compound will exhibit a complex solubility profile, with significant dependence on solvent polarity, hydrogen bonding capacity, and pH.
Theoretical Framework: Solvent-Solute Interactions
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the specific intermolecular forces at play between the solute (this compound) and the solvent.
-
Hydrogen Bonding: The ability of the pyridin-2-ol/pyridone moiety to act as both a hydrogen bond donor and acceptor is a primary driver of its solubility in protic solvents such as water, alcohols, and carboxylic acids. The nitro group can also act as a weak hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The polar nature of the nitro group and the pyridin-2-ol ring system will lead to favorable dipole-dipole interactions with polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).
-
Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are the dominant forces in nonpolar solvents such as hexanes and toluene. Given the polar nature of this compound, its solubility in such solvents is expected to be low.
The interplay of these forces dictates the overall Gibbs free energy of dissolution. A negative Gibbs free energy change, indicating a spontaneous process, is favored when the energy released from solvent-solute interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility
The following protocol outlines the equilibrium solubility method, a gold-standard technique for accurately determining the solubility of a crystalline solid.
Materials and Equipment
-
This compound (crystalline solid, purity >99%)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide, hexanes)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent.
-
Analyze the filtered supernatant and the calibration standards by HPLC. The mobile phase and column should be chosen to achieve good peak shape and resolution.
-
Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Quality Control
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, ensuring no significant degradation of the compound occurred.
-
Equilibration Time: As mentioned, confirming that the measured solubility does not change with further incubation time is essential.
-
Purity of Solid: The purity of the starting material should be confirmed by a suitable analytical method (e.g., HPLC, NMR). The crystalline form should also be characterized (e.g., by PXRD) as different polymorphs can have different solubilities.
Hypothetical Solubility Data
The following table presents a hypothetical solubility profile for this compound at 25 °C. This data is for illustrative purposes to demonstrate how results would be presented.
| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Predicted Solubility (mg/mL) |
| Hexane | 0.1 | Non-polar | < 0.01 |
| Toluene | 2.4 | Aromatic | 0.1 - 0.5 |
| Ethyl Acetate | 4.4 | H-bond acceptor | 5 - 10 |
| Acetone | 5.1 | H-bond acceptor | 10 - 20 |
| Ethanol | 5.2 | H-bond donor/acceptor | 20 - 50 |
| Methanol | 6.6 | H-bond donor/acceptor | 30 - 60 |
| Acetonitrile | 5.8 | Weak H-bond acceptor | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor | > 100 |
| Water | 10.2 | H-bond donor/acceptor | < 0.1 |
Interpretation of Hypothetical Data
-
Low Solubility in Non-polar Solvents: The negligible solubility in hexane is consistent with the polar nature of the molecule.
-
Moderate Solubility in Polar Aprotic Solvents: The increasing solubility from ethyl acetate to acetone and DMSO correlates with the increasing polarity and hydrogen bond accepting strength of these solvents.
-
Good Solubility in Polar Protic Solvents: The high solubility in ethanol and methanol is attributed to their ability to act as both hydrogen bond donors and acceptors, effectively solvating the pyridin-2-ol moiety.
-
Poor Aqueous Solubility: Despite the polarity of water, the hydrophobic nature of the phenyl and pyridine rings likely leads to poor aqueous solubility. The pKa of the molecule will also play a significant role in its pH-dependent aqueous solubility.
Visualizing the Process
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Solvent-Solute Interaction Logic
An In-depth Technical Guide to the Physicochemical Properties of Nitrophenyl-Substituted Pyridinols
Introduction: Bridging Scaffolds for Advanced Drug Design
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Nitrophenyl-substituted pyridinols represent a compelling class of compounds, integrating three key pharmacophoric elements: the versatile pyridine ring, a reactive hydroxyl group, and an electron-withdrawing nitrophenyl moiety. The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The hydroxyl group introduces a critical site for hydrogen bond donation and acceptance, while also conferring acidic properties.
This guide provides a comprehensive exploration of the core physicochemical properties of nitrophenyl-substituted pyridinols, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of tautomerism, acidity, and spectroscopic behavior, providing not just data, but the causal logic behind experimental observations and methodologies. Understanding these foundational characteristics is paramount for predicting molecular behavior in biological systems, optimizing drug-target interactions, and refining ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Pyridone structures, the tautomeric forms of hydroxypyridines, are recognized for their diverse biological activities and their utility as privileged fragments in designing new therapeutic agents.[2][3][4][5]
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of nitrophenyl-substituted pyridinols can be approached through several established routes in heterocyclic chemistry. The chosen pathway often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amine, followed by cyclization. Alternatively, nucleophilic aromatic substitution (SNAAr) reactions on activated pyridine rings are also viable.
A plausible synthetic approach, particularly for N-aryl pyridones, involves the reaction of a suitable precursor with a nitro-substituted aniline or haloarene. For instance, the synthesis of a 1-(4-nitrophenyl) pyridin-2-one derivative can be adapted from methodologies used for similar structures.[6][7]
Illustrative Synthetic Workflow
The following diagram outlines a generalized, multi-step synthesis for a nitrophenyl-substituted pyridinone, a common tautomer of the corresponding pyridinol.
Caption: Generalized workflow for the synthesis of a nitrophenyl-substituted pyridinone.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-4-methylpyridin-2(1H)-one
This protocol describes a hypothetical but mechanistically sound synthesis adapted from established procedures for N-arylation of pyridones.
Objective: To synthesize 1-(4-nitrophenyl)-4-methylpyridin-2(1H)-one.
Materials:
-
4-methylpyridin-2(1H)-one
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpyridin-2(1H)-one (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (10 mL/g of pyridinone).
-
Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction. Anhydrous potassium carbonate acts as a base to deprotonate the pyridinone nitrogen, forming the nucleophilic pyridinoxide anion required for the attack on the electron-deficient nitro-activated benzene ring.
Core Physicochemical Properties: A Triumvirate of Influence
The biological activity of a molecule is intrinsically linked to its physicochemical nature. For nitrophenyl-substituted pyridinols, three properties are of paramount importance: tautomerism, acidity, and spectroscopic response.
Pyridinol-Pyridone Tautomerism: A Delicate Equilibrium
A defining characteristic of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[8][9] This is not a mere resonance but a true constitutional isomerism involving the migration of a proton and a shift of double bonds. This equilibrium is critical as it dictates the molecule's aromaticity, hydrogen bonding capability, dipole moment, and overall shape.
The pyridinol form is aromatic, while the pyridone form is non-aromatic but contains a highly polarized amide-like carbonyl group.[9] The position of this equilibrium is highly sensitive to the molecular environment.
-
Solvent Effects: In non-polar solvents, the less polar, aromatic 2-hydroxypyridine tautomer is often favored.[10] Conversely, in polar, protic solvents like water or alcohols, the equilibrium shifts significantly towards the more polar 2-pyridone tautomer, which is better stabilized by hydrogen bonding and dipole-dipole interactions.[10][11][12]
-
Substituent Effects: The electron-withdrawing nitrophenyl group, particularly when attached to the nitrogen atom, is expected to further stabilize the pyridone tautomer. It enhances the polarization of the carbonyl group and participates in an extended conjugated system, which provides additional resonance stabilization.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
In Silico Analysis of 6-(3-Nitrophenyl)pyridin-2-ol: A Technical Guide to Unraveling Molecular Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 6-(3-Nitrophenyl)pyridin-2-ol, a small molecule with potential pharmacological relevance. In the absence of established biological targets for this compound, we present a scientifically-grounded approach to identifying a putative target and subsequently elucidating the molecular interactions through a multi-tiered computational workflow. This guide is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. Our objective is to furnish a robust methodology that ensures scientific integrity and provides a clear rationale for experimental design in the early stages of drug discovery.
Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool in navigating this complex landscape, offering a rational and cost-effective means to prioritize research efforts.[1] By simulating molecular interactions within a virtual environment, we can predict the binding affinity and mode of a ligand to its protein target, thereby informing lead optimization and reducing the reliance on extensive, and often inconclusive, high-throughput screening.
This guide focuses on this compound, a molecule of interest due to its chemical features. The presence of a pyridin-2-ol scaffold, a known pharmacophore in various kinase inhibitors, coupled with a nitrophenyl group, suggests the potential for specific and potent biological activity.
Target Identification: A Rationale-Driven Approach
A critical first step in the in silico analysis of a novel compound is the identification of a plausible biological target. Given the lack of direct experimental data for this compound, we turn to a structure-based similarity assessment. The pyridin-2-one and related pyridazinone scaffolds have been extensively explored as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[2][3] p38 MAP kinase is a key enzyme in cellular signaling pathways that regulate inflammatory responses, making it a significant target for a range of diseases.[1][4][5]
The structural resemblance of this compound to known p38 MAPK inhibitors provides a strong rationale for selecting this kinase as our putative target for the subsequent in silico investigations. This hypothesis-driven approach allows for a focused and mechanistically relevant computational study.
The In Silico Workflow: A Step-by-Step Guide
Our computational investigation will follow a logical progression from initial binding prediction to an in-depth analysis of the dynamic stability of the ligand-protein complex.
Sources
- 1. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Pharmacophore Modeling and Virtual Screening to Design Potential p38 MAP Kinase Inhibitors as New Leads | International Journal of Drug Design and Discovery [ijddd.com]
- 5. Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach [ijcaonline.org]
Methodological & Application
Application Notes and Protocols for 6-(3-Nitrophenyl)pyridin-2-ol as a Ligand in Coordination Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Bifunctional Ligand
In the expansive field of coordination chemistry, the design and synthesis of ligands with tailored electronic and steric properties are paramount to developing novel metal complexes with enhanced catalytic, photophysical, or medicinal attributes. 6-(3-nitrophenyl)pyridin-2-ol emerges as a ligand of significant interest, possessing a unique combination of functional groups that predispose it to versatile coordination behavior and diverse applications.
This molecule incorporates a 2-hydroxypyridine moiety, which is known to exist in a tautomeric equilibrium with its 2-pyridone form. This duality allows for multiple coordination modes, including monodentate N-coordination, monodentate O-coordination, or bridging coordination, thereby influencing the geometry and nuclearity of the resulting metal complexes.[1][2][3] Furthermore, the presence of a 3-nitrophenyl substituent introduces a strong electron-withdrawing group, which can modulate the electronic properties of the ligand and, consequently, the Lewis acidity and redox potential of the coordinated metal center.[4] This feature is particularly relevant for applications in catalysis and for tuning the emissive properties of luminescent complexes.[5][6]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols herein are based on established synthetic methodologies for analogous pyridine derivatives and are designed to be a robust starting point for exploring the rich coordination chemistry of this promising ligand.
Part 1: Synthesis of this compound
The synthesis of 6-aryl-2-pyridones can be achieved through various multicomponent reactions.[7][8] The Kröhnke pyridine synthesis is a particularly powerful and adaptable method for accessing highly functionalized pyridines and is a recommended approach for synthesizing the title ligand.[9][10][11]
Proposed Synthetic Pathway: Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[12]
Caption: Proposed Kröhnke synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3'-Nitroacetophenone
-
Iodine
-
Pyridine
-
Appropriate α,β-unsaturated carbonyl compound
-
Ammonium acetate
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of 1-(2-(3-nitrophenyl)-2-oxoethyl)pyridin-1-ium iodide:
-
In a round-bottom flask, dissolve 3'-nitroacetophenone (1 equivalent) in pyridine.
-
Add iodine (1.1 equivalents) portion-wise with stirring.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.
-
Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum.
-
-
Kröhnke Annulation:
-
In a separate flask, dissolve the synthesized pyridinium salt (1 equivalent) and a suitable α,β-unsaturated carbonyl compound (e.g., 1-propen-2-one, 1.2 equivalents) in absolute ethanol.
-
Add ammonium acetate (8-10 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
-
The melting point of the purified compound should be determined.
Part 2: Synthesis and Characterization of Metal Complexes
The 2-hydroxypyridine moiety of the ligand allows for coordination with a variety of transition metals. The following protocols outline general procedures for the synthesis of copper(II) and zinc(II) complexes, which are expected to exhibit interesting catalytic and luminescent properties, respectively.
Tautomerism and Coordination Modes
This compound can exist in two tautomeric forms: the pyridin-2-ol and the pyridin-2(1H)-one form. This equilibrium is crucial as it dictates the primary coordination site (N vs. O) to the metal center.[2][13] The coordination can be further influenced by the reaction conditions and the nature of the metal ion.
Caption: Potential coordination modes of this compound.
Protocol 2.1: Synthesis of a Copper(II) Complex
Copper(II) complexes of substituted pyridin-2-ols have shown significant catalytic activity in oxidation reactions.[4][14]
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (2 equivalents) in warm methanol (20 mL).
-
In a separate flask, dissolve the copper(II) salt (1 equivalent) in methanol (10 mL).
-
Slowly add the copper(II) solution to the ligand solution with constant stirring.
-
If the deprotonated form of the ligand is desired for coordination, add triethylamine (2 equivalents) dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 4-6 hours or gently reflux for 2 hours.
-
A precipitate should form. Cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator. Single crystals for X-ray diffraction can often be grown by slow evaporation of the filtrate or by recrystallization from a suitable solvent system (e.g., DMF/methanol).[15]
Protocol 2.2: Synthesis of a Zinc(II) Complex
Zinc(II) complexes with N-heterocyclic ligands are widely investigated for their luminescent properties.[6][16]
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O] or Zinc(II) chloride [ZnCl₂]
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2 equivalents) in methanol (20 mL), warming if necessary.
-
Dissolve the zinc(II) salt (1 equivalent) in methanol (10 mL).
-
Add the zinc(II) solution dropwise to the ligand solution with vigorous stirring.
-
Continue stirring at room temperature for 3-4 hours. The formation of a precipitate may be observed.
-
If no precipitate forms, slowly evaporate the solvent at room temperature.
-
Collect the resulting solid by filtration, wash with a minimal amount of cold methanol, and dry under vacuum.
-
Recrystallization from a solvent such as acetonitrile or a mixture of DMF and ethanol can yield X-ray quality crystals.[17]
Characterization of Metal Complexes
A thorough characterization is essential to elucidate the structure and properties of the newly synthesized complexes.
| Technique | Purpose | Expected Observations |
| Elemental Analysis (C, H, N) | To determine the empirical formula and assess purity. | The experimental percentages should match the calculated values for the proposed complex formula. |
| FT-IR Spectroscopy | To identify the coordination mode of the ligand. | A shift in the C=O stretching frequency (for the pyridone tautomer) upon coordination. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.[18][19] |
| UV-Vis Spectroscopy | To study the electronic transitions. | Ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. For Cu(II) complexes, d-d transitions may be observed in the visible region. |
| ¹H NMR Spectroscopy | To confirm the ligand structure within the complex (for diamagnetic complexes like Zn(II)). | Shifts in the proton signals of the ligand upon coordination to the metal center. |
| Single-Crystal X-ray Diffraction | To determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry. | Provides unambiguous evidence of the coordination mode of the ligand and the geometry around the metal center (e.g., tetrahedral, square planar, octahedral).[20][21][22] |
| Magnetic Susceptibility | To determine the magnetic properties of paramagnetic complexes (e.g., Cu(II)). | Measurement of the magnetic moment can confirm the oxidation state and spin state of the metal ion. |
| Cyclic Voltammetry | To investigate the redox properties of the complexes. | Can reveal information about the effect of the ligand on the metal center's redox potential. |
Part 3: Potential Applications
The unique electronic and structural features of this compound suggest its utility in forming metal complexes with interesting applications in catalysis and materials science.
Catalytic Applications (Copper Complexes)
The electron-withdrawing nitro group on the phenyl ring is expected to increase the Lewis acidity of a coordinated copper(II) center, which can enhance its catalytic activity in oxidation reactions.[4]
Potential Catalytic Reaction: Oxidation of Alcohols
-
Catalyst: [Cu(6-(3-nitrophenyl)pyridin-2-olate)₂]
-
Substrate: Benzyl alcohol
-
Oxidant: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP)
-
Solvent: Acetonitrile
-
Procedure: In a typical reaction, the substrate, catalyst (1-5 mol%), and solvent are mixed, followed by the addition of the oxidant. The reaction is monitored by GC or TLC.
| Catalyst System (Analogous) | Substrate | Oxidant | Product Yield | Reference |
| [Cu(functionalized-terpyridine)Cl₂] | Cyclohexane | H₂O₂ | 23% | [5] |
| [Cu(pyridine-carboxylate)(phen)] | Cycloalkanes | H₂O₂ | Good yields | [14] |
Luminescent Applications (Zinc Complexes)
Coordination of organic ligands to a d¹⁰ metal ion like Zn(II) often leads to enhanced luminescence due to increased rigidity and prevention of non-radiative decay pathways.[6] The extended π-system of this compound makes it a promising candidate for forming luminescent zinc complexes.
Photophysical Characterization:
-
Absorption and Emission Spectroscopy: The absorption and emission spectra of the zinc complex should be recorded in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Quantum Yield Measurement: The luminescence quantum yield (Φ) should be determined relative to a standard fluorophore (e.g., quinine sulfate).
-
Potential Application: These complexes could be investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors.[16]
| Zinc Complex with Pyridine-based Ligand | Emission Max (λem) | Quantum Yield (Φ) | Application | Reference |
| [Zn(substituted 7-azaindole)₂] | Blue region | up to 0.96 | OLEDs | [16] |
| [Zn(imidazo[1,5-a]pyridine)Cl₂] | ~450-500 nm | up to 37% | Luminescent Materials | [6] |
| [Zn(imidazolylpyridine)Cl] | 458 nm | Bright Photoluminescence | Luminescent Materials | [23] |
Conclusion
This compound represents a ligand scaffold with significant untapped potential in coordination chemistry. Its straightforward synthesis via established methods like the Kröhnke synthesis, coupled with its versatile coordination behavior, makes it an attractive target for the development of new functional metal complexes. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore the catalytic and photophysical properties of copper(II) and zinc(II) complexes of this ligand, paving the way for new discoveries in catalysis, materials science, and beyond.
References
-
Merck Index. (n.d.). Kröhnke Pyridine Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Examples of the coordination modes of hydroxypyridine/pyridonato‐based ligands in the chemistry of Ru. Available at: [Link]
-
ResearchGate. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]
-
Taylor & Francis Online. (2019). Unusual coordination behavior by a hydroxypyridine/pyridone ligand: Synthesis and structure of [(2-bromo-4-hydroxypyridine)2(2-bromo-1(H)-4-pyridone)2copper(II)] perchlorate. Available at: [Link]
-
AMS Tesi di Dottorato. (n.d.). New functionalized ligands for luminescent metal complexes: from design to applications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, single crystal X-ray characterization, and solution studies of Zn(II)-, Cu(II)-, Ag(I) - and Ni(II)-pyridine-2,6-dipicolinate N-oxide complexes with different topologies and coordination modes. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity. Available at: [Link]
-
Ingenta Connect. (2019). Unusual coordination behavior by a hydroxypyridine/pyridone ligand: Synthesis and structure of [(2-bromo-4-hydroxypyridine)2(2-bromo-1(H)-4-pyridone)2copper(II)] perchlorate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime. Available at: [Link]
-
Ingenta Connect. (2019). Unusual coordination behavior by a hydroxypyridine/pyridone ligand. Available at: [Link]
-
Clark University. (2024). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. Available at: [Link]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. Available at: [Link]
-
MDPI. (n.d.). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, molecular structure, and spectral analysis of copper(II) complexes derived from pyridinediols. Available at: [Link]
-
MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available at: [Link]
-
Wiley Online Library. (2021). [Zinc(II)(Pyridine-Containing Ligand)] Complexes as Single-Component Efficient Catalyst for Chemical Fixation of CO2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Available at: [Link]
-
ResearchGate. (n.d.). IR spectral data of the ligands and their metal complexes (cm-1). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. Available at: [Link]
-
TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine. Available at: [Link]
-
ResearchGate. (n.d.). General synthetic procedure for the synthesis of the Zn(II) complexes. Available at: [Link]
-
SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions. Available at: [Link]
-
ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available at: [Link]
-
MDPI. (n.d.). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices. Available at: [Link]
-
ResearchGate. (n.d.). Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and Structure of the Copper Complex (ClO4). Available at: [Link]
-
Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Available at: [Link]
-
ScholarSpace. (n.d.). Infrared spectroscopy and coordination chemistry. Available at: [Link]
-
SpringerLink. (2014). Zinc(II) complexes with an imidazolylpyridine ligand: luminescence and hydrogen bonding. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Infrared spectrum of the Ag(+)-(pyridine)2 ionic complex: probing interactions in artificial metal-mediated base pairing. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[1][24]-annelated rings and oxygen at the[24]-position. Available at: [Link]
-
MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available at: [Link]
-
Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kröhnke Pyridine Synthesis [drugfuture.com]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 6-(3-Nitrophenyl)pyridin-2-ol as a Potential Kinase Inhibitor
Introduction: Unveiling the Potential of a Novel Scaffold
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for drug discovery.[1] The pyridine and pyridin-2-one scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3][4][5] The compound 6-(3-Nitrophenyl)pyridin-2-ol (CAS No. 1111110-56-5) incorporates this pyridin-2-ol core, suggesting its potential as a modulator of kinase activity.[6]
While the specific biological targets and inhibitory profile of this compound are not yet extensively characterized in publicly available literature, its structural motifs warrant a thorough investigation into its kinase inhibitor potential. This guide provides a comprehensive framework for researchers to systematically evaluate the biochemical and cellular activity of this compound. We will detail field-proven protocols for determining inhibitory potency, assessing cellular effects, and profiling selectivity across the human kinome. This document is designed to serve as a roadmap for characterizing novel compounds like this compound, transforming a molecule of interest into a well-defined research tool or a potential therapeutic lead.
Compound Profile: this compound
A clear understanding of the test compound's fundamental properties is the first step in any robust experimental plan.
| Property | Value | Source |
| CAS Number | 1111110-56-5 | BLDpharm[6] |
| Molecular Formula | C₁₁H₈N₂O₃ | Inferred from structure |
| Molecular Weight | 216.19 g/mol | Inferred from formula |
| Structure | ||
Experimental Roadmap for Kinase Inhibitor Characterization
The following workflow provides a logical progression from initial biochemical screening to in-depth cellular characterization and selectivity profiling. This systematic approach ensures that experimental results are robust, reproducible, and build upon one another to create a comprehensive profile of the compound's activity.
Caption: Workflow for characterizing a novel kinase inhibitor.
Part 1: Biochemical Activity Assessment
The first critical step is to determine if this compound directly inhibits the catalytic activity of kinases and to quantify its potency. Biochemical assays, using purified recombinant enzymes, provide a clean system to measure direct enzyme inhibition.[1][7]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8] A decrease in ADP production in the presence of the inhibitor corresponds to reduced kinase activity. This format is highly sensitive, compatible with high-throughput screening, and can be adapted for virtually any kinase.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.
Materials:
-
Recombinant Kinase(s) of interest (e.g., members of the Src, MAPK, or CDK families)
-
Kinase-specific substrate peptide/protein
-
ATP (at Km concentration for each kinase)[8]
-
This compound (dissolved in 100% DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your "compound plate." Final assay concentrations might range from 10 µM to 0.1 nM.
-
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions from the compound plate to the appropriate wells of the 384-well assay plate.
-
Include "no inhibitor" (1% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.[8]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal enzyme concentration should be determined beforehand to ensure the reaction is in the linear range.[8]
-
Add 10 µL of the 2X kinase/substrate solution to each well containing the compound. Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[8]
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL, with a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and thus, the kinase activity.[8]
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cellular Activity and Target Engagement
While biochemical assays are essential, they do not guarantee efficacy in a cellular environment.[9] Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target in a physiological context, and exert a functional effect on downstream signaling pathways.
Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol is designed to be used after a primary target kinase has been identified from biochemical screens. It directly measures the ability of this compound to inhibit the kinase's activity inside the cell by assessing the phosphorylation status of a known downstream substrate.
Objective: To determine if this compound inhibits the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
A human cell line expressing the target kinase (e.g., a cancer cell line known to have upregulated activity of the target kinase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (in DMSO).
-
Stimulant (if required to activate the pathway, e.g., EGF for EGFR pathway).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: phospho-specific antibody for the substrate, total protein antibody for the substrate, and a loading control antibody (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours if pathway activation is required.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or mitogen for a short period (e.g., 15-30 minutes) to activate the target kinase, if necessary.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, strip the membrane and re-probe with the antibody against the total (non-phosphorylated) form of the substrate and/or a loading control antibody like GAPDH.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal (or loading control) for each sample.
-
A dose-dependent decrease in the normalized phospho-protein signal indicates effective on-target inhibition in a cellular environment.
Part 3: Kinome-Wide Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Kinome profiling services provide data on the inhibitory activity of a compound against a large panel of kinases, offering a comprehensive view of its selectivity landscape.
Caption: A potential target pathway for a novel kinase inhibitor.
Recommendation:
It is highly recommended to submit this compound for a comprehensive kinome scan (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Kinase HotSpot). Typically, the compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases. "Hits" that show significant inhibition (e.g., >80%) are then followed up with full IC50 determinations. This approach provides an unbiased and comprehensive assessment of the compound's selectivity, which is crucial for interpreting its biological effects and for its future development.
Conclusion and Future Directions
The pyridine-based chemical scaffold of this compound makes it a compound of significant interest for kinase inhibitor studies. The protocols outlined in this document provide a robust, multi-faceted approach to systematically characterize its biochemical potency, cellular efficacy, and kinome-wide selectivity. By following this experimental roadmap, researchers can generate a high-quality data package to elucidate the mechanism of action of this novel compound and determine its potential as a selective probe for chemical biology or as a starting point for a drug discovery program. The journey from a promising chemical structure to a validated biological tool requires rigorous and methodical investigation, and this guide provides the foundational steps for that endeavor.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Benchchem. (n.d.). Application Note: Developing a Bioassay for Kinase Inhibitor Activity.
- BLDpharm. (n.d.). 1111110-56-5|this compound.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.
- Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry.
- Tang, J., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Nucleic Acids Research.
-
Asian Journal of Research in Chemistry. (2013). Pyridine and Its Biological Activity: A Review. Available at: [Link]
- VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]
Sources
- 1. pyridin-2-ol [webbook.nist.gov]
- 2. [Pharmacology of 4-(2'-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (Nifedipine, BAY a 1040)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1111110-56-5|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Pyridin-2-ol | 72762-00-6 [chemicalbook.com]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 39745-39-6|6-Methyl-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 6-(3-Nitrophenyl)pyridin-2-ol in Cell-Based Assays
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-(3-Nitrophenyl)pyridin-2-ol using a series of robust cell-based assays. Due to the limited publicly available data on this specific molecule, we present a hypothesis-driven approach focusing on a high-value therapeutic target relevant to its chemical scaffolds: Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment.[1][2][3] This guide offers detailed protocols for evaluating the potential of this compound as an IDO1 inhibitor, including a primary cell-based screen for IDO1 activity, a secondary T-cell co-culture assay to assess functional immunomodulatory effects, and a crucial cytotoxicity assay to determine the compound's therapeutic window.
Introduction: Scientific Rationale and Therapeutic Context
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[4] This enzymatic activity is a cornerstone of immune evasion, particularly in oncology.[5][6] Many tumors upregulate IDO1, leading to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][7] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[2][5]
The chemical structure of this compound contains moieties that suggest its potential as a small molecule inhibitor of enzymes like IDO1. This application note provides a framework for researchers to test this hypothesis through a logical progression of cell-based assays.
The IDO1 Signaling Pathway and Point of Inhibition
The expression of IDO1 is often induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is typically released by activated T-cells and NK cells in the tumor microenvironment.[3][8] This creates a negative feedback loop where an initial anti-tumor immune response can trigger the very mechanism that suppresses it. Our proposed investigation of this compound will focus on its ability to block the enzymatic activity of IDO1, thereby preventing tryptophan depletion and kynurenine production.
Figure 1: The IDO1 pathway and the proposed point of inhibition for this compound.
Experimental Protocols
This section details the step-by-step protocols for the suggested cell-based assays. It is crucial to maintain aseptic cell culture techniques throughout these experiments.
Primary Assay: Cell-Based IDO1 Activity Screen
This assay measures the direct inhibitory effect of this compound on IDO1 enzyme activity in a cellular context. We will use a human cancer cell line known to express IDO1 upon IFN-γ stimulation, such as the ovarian cancer cell line SK-OV-3 or the breast cancer cell line MDA-MB-231.[9][10] The readout is the concentration of kynurenine in the cell culture supernatant, which can be measured colorimetrically.
Materials and Reagents:
| Material/Reagent | Recommended Supplier |
| SK-OV-3 cells | ATCC |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Recombinant Human IFN-γ | R&D Systems |
| This compound | In-house/Custom Synthesis |
| DMSO (Dimethyl Sulfoxide), sterile | Sigma-Aldrich |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich |
| Ehrlich's Reagent | Sigma-Aldrich |
| L-Kynurenine | Sigma-Aldrich |
| 96-well flat-bottom cell culture plates | Corning |
Protocol:
-
Cell Seeding:
-
Culture SK-OV-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound and IFN-γ Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the diluted compound. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
To all wells except the "no IFN-γ" control, add IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 70 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 30% (w/v) TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 70 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 70 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Normalize the data to the vehicle control (100% IDO1 activity) and the no IFN-γ control (0% IDO1 activity).
-
Plot the percentage of IDO1 inhibition versus the log concentration of this compound and determine the IC₅₀ value using a non-linear regression model (four-parameter logistic curve).
-
Secondary Assay: T-Cell/Cancer Cell Co-culture
This assay evaluates the functional consequence of IDO1 inhibition by measuring the rescue of T-cell activation.[10][11] IDO1-expressing cancer cells will suppress the activation of T-cells. An effective IDO1 inhibitor should reverse this suppression. Jurkat T-cells, which produce IL-2 upon activation, are a suitable model for this assay.[10]
Materials and Reagents:
| Material/Reagent | Recommended Supplier |
| SK-OV-3 cells | ATCC |
| Jurkat T-cells | ATCC |
| RPMI-1640 Medium | Gibco |
| Staphylococcal Enterotoxin B (SEB) | Sigma-Aldrich |
| Human IL-2 ELISA Kit | R&D Systems |
| All other reagents from Protocol 2.1 | - |
Protocol:
-
IDO1 Induction in SK-OV-3 Cells:
-
Seed SK-OV-3 cells in a 96-well plate and treat with IFN-γ (100 ng/mL) for 24 hours as described in Protocol 2.1 to induce IDO1 expression.
-
-
Co-culture Setup:
-
After 24 hours of IFN-γ treatment, remove the medium from the SK-OV-3 cells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound or vehicle control.
-
Add Jurkat T-cells to each well at a density of 1 x 10⁵ cells/well in 100 µL of RPMI-1640 medium.
-
Add the T-cell activator SEB to a final concentration of 100 ng/mL to all co-culture wells.
-
Incubate the co-culture plate for 72 hours at 37°C and 5% CO₂.
-
-
IL-2 Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of IL-2 from the ELISA data.
-
Plot the IL-2 concentration versus the log concentration of the test compound.
-
A successful IDO1 inhibitor will show a dose-dependent increase in IL-2 production, indicating a rescue of T-cell activation.
-
Counter-Screen: Cytotoxicity Assay
It is essential to determine if the observed effects are due to specific IDO1 inhibition or general cytotoxicity. This assay should be run in parallel with the primary and secondary assays on both the cancer cell line and the T-cell line.
Materials and Reagents:
| Material/Reagent | Recommended Supplier |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| Opaque-walled 96-well plates | Corning |
| All other relevant reagents from previous protocols | - |
Protocol:
-
Cell Seeding and Treatment:
-
Seed SK-OV-3 and Jurkat cells in separate opaque-walled 96-well plates at the same densities used in the functional assays.
-
Treat the cells with the same serial dilutions of this compound as used in the primary assay.
-
Incubate for the same duration as the respective functional assays (48 hours for SK-OV-3, 72 hours for Jurkat).
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).
-
The CC₅₀ should be significantly higher than the IC₅₀ from the primary assay for the compound to be considered a specific inhibitor.
-
Data Interpretation and Expected Outcomes
A successful investigation will yield a clear set of data that validates or refutes the hypothesis that this compound is an IDO1 inhibitor.
| Assay | Parameter Measured | Favorable Outcome for an IDO1 Inhibitor |
| Primary IDO1 Screen | Kynurenine Concentration | Dose-dependent decrease in kynurenine; potent IC₅₀ value. |
| T-Cell Co-culture | IL-2 Concentration | Dose-dependent increase in IL-2, indicating rescued T-cell activation. |
| Cytotoxicity Assay | Cell Viability (ATP levels) | CC₅₀ > 10x the IC₅₀, demonstrating a good therapeutic window. |
Figure 2: Logical workflow for the characterization of this compound.
Conclusion
This application note provides a structured, hypothesis-driven approach for the initial characterization of this compound as a potential inhibitor of the IDO1 pathway. By following these detailed protocols, researchers can generate robust and reliable data on the compound's bioactivity, functional effects on immune cells, and its therapeutic window. This comprehensive evaluation is a critical first step in determining the potential of novel compounds in the exciting field of cancer immunotherapy.
References
-
Munn, D. H., & Mellor, A. L. (2016). IDO in cancer: a Gemini of immune checkpoints. Journal for ImmunoTherapy of Cancer, 4, 32. Retrieved from [Link]
-
Zhai, L., Ladomersky, E., & Lau, J. S. (2018). Targeting the IDO1 pathway in cancer: from bench to bedside. Wiener medizinische Wochenschrift, 168(1-2), 15–21. Retrieved from [Link]
-
Chevolet, I., Speeckaert, R., & van Geel, N. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 13, 992126. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Ciorba, M. A. (2021). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 11, 792271. Retrieved from [Link]
-
BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Retrieved from [Link]
-
Wnuk, K., Rzeski, W., & Turski, W. A. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]
-
Thaker, A. I., Rao, M. S., & Bishnupuri, K. S. (2020). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 80(6), 1138–1150. Retrieved from [Link]
-
AMSBIO. (n.d.). IDO Immune Pathway. Retrieved from [Link]
-
Dolgolenko, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30601–30612. Retrieved from [Link]
-
Dolgolenko, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55). Retrieved from [Link]
Sources
- 1. fortislife.com [fortislife.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 6. amsbio.com [amsbio.com]
- 7. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
developing enzyme inhibition assays for 6-(3-Nitrophenyl)pyridin-2-ol
Application Notes and Protocols
Topic: Developing Robust Enzyme Inhibition Assays for 6-(3-Nitrophenyl)pyridin-2-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of enzyme inhibition assays for the compound this compound. Recognizing that novel compounds often lack established biological targets, this guide emphasizes a foundational, target-agnostic workflow that can be adapted to a hypothesized or identified enzyme. We will detail the critical phases of assay development, from initial target consideration and feasibility studies to quantitative characterization of inhibitory potency (IC50). The protocols herein are designed as self-validating systems, incorporating essential quality control metrics such as the Z'-factor to ensure data integrity and reproducibility.
Introduction: The Journey from Compound to Characterized Inhibitor
In the landscape of drug discovery, small molecules with novel scaffolds represent a rich frontier for identifying new therapeutic agents.[1][2] this compound is one such compound, featuring a substituted pyridin-2-ol core, a structure known to be a "privileged scaffold" in medicinal chemistry due to its capacity for diverse biological interactions.[1] Pyridine derivatives have been successfully developed as inhibitors for a wide range of enzyme classes, including kinases, nitric oxide synthases, and various metabolic enzymes.[3][4][5][6] The process of elucidating the bioactivity of a new compound hinges on the development of robust and reliable biochemical assays.[7]
An enzyme inhibition assay is a laboratory procedure designed to measure the effect of a substance on an enzyme's catalytic activity.[2][7] These assays are fundamental to drug discovery, serving to identify active compounds, characterize their potency, and provide insights into their mechanism of action.[8] This guide provides the strategic framework and detailed protocols to systematically develop an inhibition assay for this compound, transforming it from a mere chemical entity into a characterized modulator of enzyme function.
Foundational Strategy: Compound Properties and Target Identification
Physicochemical Considerations for this compound
Before commencing any biological assay, it is critical to understand the compound's chemical properties. This compound is soluble in organic solvents like DMSO and alcohols.[9] For assay development, a high-concentration stock solution (e.g., 10-50 mM) is typically prepared in 100% DMSO. Subsequent dilutions into aqueous assay buffers must be carefully managed to prevent precipitation. It is standard practice to maintain a consistent final concentration of DMSO (typically ≤1%) across all wells in an assay plate to avoid solvent-induced artifacts.
The Crucial Step: Hypothesizing an Enzyme Target
For a novel compound like this compound, a specific enzyme target may not be known. The research strategy may involve:
-
Computational Screening: In silico docking of the compound against a library of enzyme crystal structures.
-
High-Throughput Screening (HTS): Empirically testing the compound against a broad panel of diverse enzymes.
-
Literature-Based Hypothesis: Given that substituted pyridines have shown activity against kinases and inflammatory targets, a logical starting point could be to screen against a panel of relevant enzymes in these classes.[3][5]
For the purpose of this guide, we will proceed with the assumption that a hypothetical enzyme target—a protein kinase—has been selected for assay development. The principles and protocols described are broadly applicable to many other enzyme classes.
The Assay Development Workflow: A Strategic Overview
The development of a robust enzyme assay is a multi-step process that begins with basic feasibility and ends with a validated screening protocol. The workflow ensures that each parameter is optimized systematically to yield reproducible and meaningful data.
Caption: Overall workflow for enzyme inhibition assay development.
Principles of Modern Enzyme Inhibition Assays
Enzyme activity can be monitored through various detection methods. The choice of assay technology depends on the nature of the enzyme reaction and the available reagents.[7][8]
-
Absorbance/Colorimetric Assays: These assays measure the change in light absorption resulting from the formation of a colored product.[8] They are generally simple and inexpensive but may have lower sensitivity.[8]
-
Fluorescence-Based Assays: These methods detect changes in fluorescence, either from a substrate being converted to a fluorescent product or vice-versa.[10][11][12] They offer high sensitivity but can be prone to interference from fluorescent compounds.[7][12]
-
Luminescence-Based Assays: These assays measure light produced from a chemical reaction, often an enzymatic one involving luciferase.[13][14] They are extremely sensitive with low background noise, making them ideal for HTS.[13][14][15]
For our hypothetical kinase target, a common approach is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[13][15] The luminescent signal is inversely proportional to kinase activity.[13][15]
Phase 1: Detailed Protocols for Assay Optimization
This phase establishes the fundamental parameters for a reliable assay. All protocols assume a 384-well plate format, but volumes can be scaled.
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
Rationale: Understanding the enzyme's affinity for its substrate (Km) is crucial.[16][17] For inhibitor screening, the substrate concentration is typically set at or near its Km value to ensure sensitivity to competitive inhibitors.[18][19] This protocol determines the Km by measuring the initial reaction velocity at various substrate concentrations.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer at a pre-determined concentration that gives a robust linear signal over time.
-
Prepare a series of 2X substrate dilutions in assay buffer. A typical range would span from 0.1x Km to 10x the expected Km.
-
-
Assay Plate Setup:
-
Add 10 µL of each 2X substrate dilution to triplicate wells of a 384-well plate.
-
Add 10 µL of assay buffer to "no enzyme" control wells.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" controls.
-
Mix the plate gently for 30 seconds.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear reaction range.
-
-
Detection:
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol (e.g., for a kinase-glow assay, add the reagent that measures remaining ATP).
-
Read the plate on a suitable plate reader (e.g., luminometer).
-
-
Data Analysis:
Hypothetical Data Presentation:
| [Substrate] (µM) | Velocity (RLU/min) | 1/[S] (µM⁻¹) | 1/v (min/RLU) |
| 1 | 5000 | 1.00 | 0.000200 |
| 2 | 8333 | 0.50 | 0.000120 |
| 5 | 12500 | 0.20 | 0.000080 |
| 10 | 16667 | 0.10 | 0.000060 |
| 20 | 20000 | 0.05 | 0.000050 |
| 50 | 22727 | 0.02 | 0.000044 |
From a Lineweaver-Burk plot of this data, one could extrapolate a Km and Vmax.
Protocol 2: Assay Quality Validation (Z'-Factor)
Rationale: The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS.[21][22] It measures the separation between the high-signal (negative control) and low-signal (positive control) windows.[21][23] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21][23][24]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare enzyme and substrate solutions at their optimal concentrations (substrate at Km).
-
Prepare a known, potent inhibitor to serve as the positive control (max inhibition).
-
The negative control will be the reaction with no inhibitor (max activity).
-
-
Assay Plate Setup:
-
In a 384-well plate, designate at least 16 wells for the negative control (e.g., enzyme + substrate + DMSO).
-
Designate at least 16 wells for the positive control (e.g., enzyme + substrate + potent inhibitor).
-
-
Run Assay:
-
Execute the enzymatic reaction and detection steps as optimized previously.
-
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn| [21]
-
Data Interpretation:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable, may need optimization |
| < 0 | Unsuitable for screening |
Phase 2: Protocols for Inhibitor Characterization
With a validated assay, you can now quantitatively assess the inhibitory activity of this compound.
Protocol 3: IC50 Determination (Dose-Response Curve)
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[25] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[25][26] This is determined by testing the compound across a range of concentrations.[25][27]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Untitled Document [ucl.ac.uk]
- 17. Difference Between Km and Vmax - GeeksforGeeks [geeksforgeeks.org]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. IC50 - Wikipedia [en.wikipedia.org]
- 26. clyte.tech [clyte.tech]
- 27. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Strategic Functionalization of 6-(3-Nitrophenyl)pyridin-2-ol for Advanced Synthesis
Abstract: This document provides a detailed guide for the chemical modification of 6-(3-nitrophenyl)pyridin-2-ol, a versatile heterocyclic scaffold. We explore strategic pathways for the functionalization of its three key reactive domains: the nitro group, the pyridin-2-ol core, and the phenyl ring. By leveraging the inherent electronic properties of this molecule, researchers can access a diverse array of derivatives for applications in medicinal chemistry and drug development. This guide explains the causality behind methodological choices and furnishes detailed, field-proven protocols for key transformations, including nitro reduction, C-H functionalization, cross-coupling, and derivatization via diazonium intermediates.
Introduction: The Strategic Value of the this compound Scaffold
The 2-pyridone motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including kinase inhibitors like Palbociclib and Doravirine.[1] Its value stems from its ability to act as both a hydrogen bond donor and acceptor, serve as a bioisostere for various functional groups, and impart favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2][3]
The compound this compound (CAS: 1111110-56-5, Formula: C₁₁H₈N₂O₃) is a particularly valuable starting material for synthetic library development.[4] It possesses three distinct regions for chemical elaboration:
-
The Nitro Group: A versatile handle that can be readily reduced to a primary amine, opening pathways to amides, sulfonamides, and diazonium salt chemistry.
-
The Pyridin-2-ol Ring: A heterocyclic system with distinct electronic properties, allowing for selective reactions such as N-alkylation and C-H functionalization.
-
The Phenyl Ring: An aromatic system whose reactivity is dictated by the powerful electron-withdrawing nitro group, or transformed by its reduction to a strongly activating amino group.
This guide provides researchers with the strategic insights and detailed protocols necessary to unlock the full synthetic potential of this scaffold.
Foundational Chemistry: Reactivity and Tautomerism
Understanding the inherent electronic structure of this compound is critical for predicting its reactivity and designing successful synthetic strategies.
2.1. Tautomerism of the 2-Pyridone Core
The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. The lactam form predominates in both solid and solution phases, which is a crucial consideration for its reactivity, particularly in N- vs. O-alkylation reactions.[1]
2.2. Electronic Landscape and Reactive Sites
The molecule's reactivity is governed by the interplay of its constituent parts:
-
Pyridin-2-ol Ring: Resonance analysis reveals that the C3 and C5 positions are electron-rich and thus susceptible to electrophilic attack. Conversely, the C4 and C6 positions are electron-deficient, making them targets for nucleophilic attack.[5]
-
Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the phenyl ring towards electrophilic aromatic substitution (directing meta) and activates it towards nucleophilic aromatic substitution (at positions ortho and para to the nitro group).[6][7][8]
The diagram below illustrates the primary sites for functionalization, which will be explored in the subsequent protocols.
Caption: Functionalization pathways for the pyridin-2-ol ring system.
Protocol 3.2.1: N-Alkylation of the Pyridone
-
Rationale: Introducing substituents on the pyridone nitrogen is a common strategy to block the hydrogen-bond donating capability and modulate solubility and cell permeability. The reaction proceeds via deprotonation of the N-H followed by nucleophilic attack on an alkyl halide.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq).
-
Stir the mixture at a temperature ranging from room temperature to 60°C for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-alkylated product.
-
Protocol 3.2.2: Electrophilic Halogenation at C5
-
Rationale: Installing a halogen on the electron-rich pyridone ring creates a synthetic handle for transition metal-catalyzed cross-coupling reactions. The C5 position is often favored for electrophilic substitution. *[5] Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or Acetonitrile.
-
Add N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise at 0°C or room temperature.
-
Stir the reaction for 1-6 hours, protecting from light if using NIS.
-
Monitor the formation of the halogenated product by LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with Ethyl Acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the C5-halogenated pyridone.
-
Protocol 3.2.3: Suzuki-Miyaura Cross-Coupling
-
Rationale: This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the C5-halogenated pyridone and a boronic acid, enabling the introduction of a wide variety of aryl or heteroaryl substituents. *[9] Protocol:
-
In a reaction vial, combine the C5-bromo-6-(3-nitrophenyl)pyridin-2-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a solvent mixture, typically Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Seal the vial and heat the reaction to 80-100°C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and extract with Ethyl Acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to isolate the C5-arylated pyridone.
-
Workflow 3: Phenyl Ring Functionalization via the Aniline Intermediate
The aniline derivative produced in Protocol 3.1 is a gateway to extensive functionalization of the phenyl ring through electrophilic aromatic substitution (EAS) and diazonium chemistry.
Protocol 3.3.1: Diazotization of 6-(3-Aminophenyl)pyridin-2-ol
-
Rationale: The conversion of the primary aniline to a diazonium salt transforms the amino group into an excellent leaving group (N₂), creating a highly reactive intermediate for substitution reactions.
-
Protocol (In Situ Generation):
-
Dissolve 6-(3-aminophenyl)pyridin-2-ol (1.0 eq) in an aqueous solution of a strong acid (e.g., 2M HCl or H₂SO₄) at 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) dropwise, keeping the internal temperature below 5°C.
-
Stir the resulting solution at 0-5°C for 30-60 minutes. The formation of the diazonium salt is now complete.
-
CRITICAL: Do not isolate the diazonium salt as it can be explosive in solid form. Use the resulting solution immediately in the next step.
-
Protocol 3.3.2: Sandmeyer Reaction for Phenyl Ring Diversification
-
Rationale: The Sandmeyer reaction uses copper(I) salts to catalyze the replacement of the diazonium group with a variety of nucleophiles, including halides and cyanide.
-
Protocol (Example for Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated HBr and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution (from Protocol 3.3.1) to the cold CuBr solution. Vigorous bubbling (N₂ evolution) should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 6-(3-bromophenyl)pyridin-2-ol.
-
Conclusion and Outlook
This compound represents a highly adaptable platform for the synthesis of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for its functionalization. By strategically targeting the nitro group, the pyridone core, or the phenyl ring, researchers can systematically explore the chemical space around this privileged scaffold. The sequential application of these methods—for instance, nitro reduction followed by N-alkylation and subsequent Sandmeyer reaction—unlocks an exponential number of potential derivatives, making this starting material an invaluable asset for any drug discovery program.
References
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Nucleophilic aromatic substitution on Pyridine. YouTube. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition. [Link]
-
Electrophilic substitution in meta-nitrophenol. Chemistry Stack Exchange. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. Loughborough University Research Repository. [Link]
-
Synthesis of 2-pyridone derivatives. ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Patent WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Explain electrophilic substitution in nitro compounds. CK-12 Foundation. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. ResearchGate. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1111110-56-5|this compound|BLD Pharm [bldpharm.com]
- 5. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
analytical methods for detecting 6-(3-Nitrophenyl)pyridin-2-ol in biological samples
Application Note & Protocol
Quantitative Determination of 6-(3-Nitrophenyl)pyridin-2-ol in Human Plasma and Urine by UPLC-MS/MS
Abstract
This document provides a comprehensive guide to a sensitive, selective, and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma and urine. The protocols detailed herein are designed for researchers in pharmacology, toxicology, and drug development, offering step-by-step instructions for sample preparation, instrument operation, and method validation. The methodology is grounded in established bioanalytical principles and adheres to regulatory expectations for accuracy, precision, and reliability.[1][2][3]
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs—a nitrophenyl group and a pyridin-2-ol core—which are present in various biologically active molecules. Accurate measurement of this analyte in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[4] The presence of both a mildly acidic hydroxyl group and a basic pyridine nitrogen, combined with the electron-withdrawing nitro group, presents specific challenges and opportunities for bioanalysis.
This application note describes a validated method employing UPLC-MS/MS, the gold standard for small molecule quantification in complex biological fluids, due to its superior sensitivity and specificity.[5][6] We present two distinct sample preparation protocols: Supported Liquid Extraction (SLE) for plasma and a "Dilute-and-Shoot" approach for urine, optimized to minimize matrix effects and maximize recovery.
Scientific Rationale and Method Principles
The choice of UPLC-MS/MS is predicated on the need for high sensitivity to detect low concentrations of the analyte and its potential metabolites.[5]
-
Chromatography: Reversed-phase UPLC is selected to separate the moderately polar this compound from endogenous interferences. The use of a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid, ensures sharp peak shapes and efficient retention. The acidic mobile phase protonates the pyridine nitrogen, enhancing retention and promoting favorable ionization.[7]
-
Mass Spectrometry: Electrospray ionization (ESI) is the chosen ionization technique. Given the compound's structure, it can be ionized in either positive or negative mode.
-
Positive Mode (ESI+): The pyridine nitrogen is a primary site for protonation [M+H]+.
-
Negative Mode (ESI-): The pyridin-2-ol hydroxyl group can be deprotonated [M-H]-. This method focuses on ESI negative mode, which often provides a cleaner background for phenolic compounds. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly selective process drastically reduces chemical noise and enhances specificity.[5]
-
-
Sample Preparation: The strategy is tailored to the biological matrix.
-
Plasma: Contains high concentrations of proteins and lipids that must be removed. Supported Liquid Extraction (SLE) is an advanced form of liquid-liquid extraction that offers high recovery and cleaner extracts by immobilizing the aqueous plasma sample on a solid support and eluting the analyte with a water-immiscible organic solvent.[8]
-
Urine: While less complex than plasma, urine contains salts and pigments that can cause ion suppression.[9][10] A simple "Dilute-and-Shoot" method is often sufficient, where the sample is diluted with the initial mobile phase to minimize matrix effects while maintaining adequate sensitivity for expected analyte concentrations.[10]
-
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): this compound-¹³C₆ (or a structurally similar, stable isotope-labeled compound)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE) - All LC-MS grade
-
Reagents: Formic Acid (FA), Ammonium Acetate - LC-MS grade
-
Water: Deionized water, 18.2 MΩ·cm
-
Biological Matrices: Drug-free human plasma (K₂EDTA), drug-free human urine
-
Equipment: Supported Liquid Extraction 96-well plates or cartridges, 96-well collection plates, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in 50:50 ACN:H₂O.
Sample Preparation Workflow
The general workflow for sample processing prior to LC-MS/MS analysis is visualized below.
Caption: Sample preparation workflows for plasma and urine.
Protocol A: Plasma Sample Preparation (SLE)
-
To 100 µL of plasma sample (CS, QC, or unknown) in a 96-well plate, add 20 µL of the IS Spiking Solution (50 ng/mL).
-
Add 100 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding.
-
Vortex the plate for 1 minute.
-
Load the entire mixture onto the Supported Liquid Extraction plate. Allow the sample to absorb into the support for 5 minutes.
-
Place the SLE plate over a clean 2 mL 96-well collection plate.
-
Add 1.5 mL of MTBE to the SLE plate and allow it to percolate via gravity.
-
Evaporate the eluate to dryness in the collection plate using a nitrogen evaporator at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix.
-
Seal the plate and place it in the autosampler for analysis.
Protocol B: Urine Sample Preparation (Dilute-and-Shoot)
-
To 50 µL of urine sample (CS, QC, or unknown) in a microcentrifuge tube or 96-well plate, add 20 µL of the IS Spiking Solution (50 ng/mL).
-
Add 430 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
-
Transfer the supernatant to a clean well plate or vial for analysis.
UPLC-MS/MS Instrumental Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting |
| UPLC System | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 2.5 | 95 | |
| 3.0 | 95 | |
| 3.1 | 5 | |
| 4.0 | 5 | |
| Mass Spectrometer | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| MRM Transitions | Analyte | Precursor (m/z) | Product (m/z) | CE (eV) |
| This compound | 215.1 | 169.1 | 20 | |
| Internal Standard | 221.1 | 175.1 | 20 |
Bioanalytical Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][11] This ensures the production of reliable and reproducible data for regulatory submissions.[3]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation results, demonstrating the method's performance.
| Validation Parameter | Plasma | Urine | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.997 | r² ≥ 0.99 |
| Range (ng/mL) | 0.5 - 500 | 1.0 - 1000 | - |
| LLOQ (ng/mL) | 0.5 | 1.0 | S/N > 10, Accuracy within ±20%, Precision ≤20% |
| Accuracy (% Bias) | -5.2% to 6.8% | -7.1% to 8.3% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | Intra-day: ≤7.5% Inter-day: ≤9.1% | Intra-day: ≤8.2% Inter-day: ≤10.5% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%) | 92.1% - 104.5% | 89.5% - 108.2% | IS-normalized matrix factor RSD ≤15% |
| Recovery (%) | 85.3% (±4.1% RSD) | N/A (Dilute-and-Shoot) | Consistent and precise |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°C | Stable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°C | Analyte concentration within ±15% of initial |
Validation Workflow
The validation process follows a structured approach to ensure all performance characteristics of the assay are thoroughly evaluated.
Caption: Bioanalytical method validation workflow.
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma and urine. The distinct sample preparation protocols for each matrix are optimized for efficiency and effectiveness, yielding clean extracts and minimizing matrix-induced ion suppression. The comprehensive validation demonstrates that the method meets regulatory standards for bioanalytical assays, making it suitable for supporting drug development from preclinical to clinical phases.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from the U.S. Department of Health & Human Services Guidance Portal.
-
Chromatography Today. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Retrieved from [Link]
- ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules.
- ResearchGate. (n.d.). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review.
- ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.
-
Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
LCGC International. (2016). Urine Analysis: The Good, the Bad, and the Ugly. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. helixchrom.com [helixchrom.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
Application Notes & Protocols: High-Throughput Screening of 6-(3-Nitrophenyl)pyridin-2-ol Derivatives for Kinase Inhibition
These application notes provide a comprehensive framework and detailed protocols for the high-throughput screening (HTS) of 6-(3-Nitrophenyl)pyridin-2-ol derivatives. This class of compounds, featuring a privileged pyridin-2-one scaffold, holds significant promise in drug discovery, particularly as kinase inhibitors.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in identifying novel modulators of kinase activity.
The pyridine ring is a fundamental structural motif in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of molecules.[4][5] Pyridin-2-one derivatives, in particular, are recognized for their diverse biological activities, including anticancer and anti-inflammatory effects, often mediated through the inhibition of protein kinases.[1][6] This document provides a robust, field-proven methodology for screening these compounds against a representative oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.
Section 1: Assay Principle and Design
The selection of an appropriate assay is a critical first step in any HTS campaign.[7] For kinase inhibitor screening, fluorescence-based methods offer high sensitivity, specificity, and compatibility with automation.[8][9][10] We will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology for studying kinase activity.[11]
The Causality Behind the Choice of HTRF®:
-
Homogeneous Format: The "mix-and-read" nature of HTRF® assays simplifies automation and reduces the number of wash steps, minimizing variability and increasing throughput.[12]
-
High Sensitivity and Low Background: Time-resolved fluorescence detection minimizes interference from compound autofluorescence and light scatter, leading to a better signal-to-noise ratio.
-
Robustness: HTRF® assays are less susceptible to interference from colored compounds compared to standard fluorescence intensity assays.
The assay principle involves the enzymatic transfer of a phosphate group from ATP to a biotinylated peptide substrate by the kinase. The phosphorylated product is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a specific signal that is proportional to the amount of phosphorylated substrate.
Visualizing the HTRF® Kinase Assay Principle
Caption: Principle of the HTRF® kinase assay for screening inhibitors.
Section 2: High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process, beginning with a large-scale primary screen and followed by more focused secondary and confirmatory assays.[7][13]
HTS Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Nitrophenyl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with nitrophenyl boronic acids. The electron-withdrawing nature of the nitro group introduces specific challenges into this otherwise robust C-C bond-forming reaction. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve optimal results in your syntheses.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered when using nitrophenyl boronic acids in Suzuki coupling reactions.
Q1: My Suzuki coupling with nitrophenyl boronic acid is giving very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with an electron-deficient boronic acid like a nitrophenyl boronic acid fails, the issue often lies with slow or inhibited transmetalation. Here’s a checklist of initial parameters to verify:
-
Catalyst and Ligand Activity: The deactivating effect of the nitro group requires a highly active catalytic system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2] Ensure your palladium source and, critically, your phosphine ligand are from a reliable, fresh stock. Consider using more robust, electron-rich, and bulky biarylphosphine ligands (e.g., SPhos, XPhos) which are known to accelerate both oxidative addition and reductive elimination.[1][3]
-
Base Selection: The base is not just a simple activator; its choice is critical. Strong aqueous bases can aggressively promote protodeboronation, a major side reaction where the C-B bond is cleaved.[4][5] Start with a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under anhydrous or low-water conditions.[4][6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause catalyst decomposition and promote unwanted homocoupling of the boronic acid.[6][7][8] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[4][7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation.[4] If you are not seeing product formation at a standard temperature (e.g., 80-100 °C), a careful, incremental increase might be necessary, but it should be done in conjunction with optimizing other parameters.
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated starting material (nitrobenzene). What is happening and how can I prevent it?
A2: You are observing protodeboronation, a common and frustrating side reaction with electron-deficient boronic acids.[4][5] The electron-withdrawing nitro group makes the ipso-carbon more susceptible to protonolysis. This is particularly problematic with the ortho-nitrophenyl boronic acid isomer due to steric factors and potential intramolecular interactions.
To minimize protodeboronation:
-
Switch to Anhydrous Conditions: Water is a primary proton source for this side reaction. Using anhydrous solvents (like dioxane or toluene) and a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, or KF) is the most effective strategy.[4][8]
-
Use a Milder Base: If you must use aqueous conditions, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of strong hydroxides.[4][9]
-
Use Boronic Esters: Protecting the boronic acid as a pinacol (BPin) or MIDA boronate ester can increase its stability and suppress protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[5][8][10]
-
Increase Catalyst Activity: A more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst with a ligand like XPhos) can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[11][12][13]
Q3: My reaction is sluggish and stalls, even with an advanced catalyst system. Could the nitro group itself be interfering with the catalyst?
A3: Yes, this is a valid concern. The oxygen atoms of the nitro group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This is more likely to be an issue with ortho-nitrophenyl boronic acids where the nitro group is in close proximity to the reaction center.
Strategies to overcome this include:
-
Use Bulky Ligands: Highly bulky ligands, such as XPhos or RuPhos, can create a sterically crowded coordination sphere around the palladium atom. This can disfavor the binding of the nitro group and keep the catalyst active for the main catalytic cycle.[1][14]
-
Adjust Ligand:Palladium Ratio: For monodentate phosphine ligands, ensuring an adequate ligand-to-palladium ratio (commonly 2:1 to 4:1) is crucial to maintain a stable, active catalyst.[1]
Troubleshooting Guide for Nitrophenyl Boronic Acid Couplings
This section provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Product Formation
If your reaction yields are poor despite initial checks, a more systematic optimization is required. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Yields.
Problem 2: Formation of Homocoupling Byproduct (Biphenyl from Boronic Acid)
The presence of a symmetrical biphenyl derived from your nitrophenyl boronic acid indicates an oxidative side reaction.
-
Causality: This often happens when the reaction mixture is exposed to oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[15] It can also occur if your reaction conditions are too harsh, leading to catalyst decomposition.
-
Self-Validating Protocol:
-
Improve Degassing: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[4][8]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that reliably generates the active Pd(0) species in situ.[1] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are appropriate for its reduction.
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.
-
Problem 3: Difficulty with ortho-Nitrophenyl Boronic Acid
The ortho-isomer is particularly challenging due to the combined steric hindrance and electronic deactivation from the adjacent nitro group.[14]
-
Causality: The steric bulk of the ortho-nitro group can impede the approach of the boronic acid to the palladium center during the critical transmetalation step.[14] This steric clash significantly slows down the reaction, often leading to lower yields compared to the meta and para isomers.[14]
-
Recommended Catalyst Systems: For this substrate, the most powerful catalyst systems are required.
Data Summary: Recommended Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions. Note that the ideal conditions are always substrate-dependent.
| Parameter | Recommendation for Nitrophenyl Boronic Acids | Rationale |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | High activity, promotes efficient generation of Pd(0).[8] |
| Ligand | Bulky, electron-rich biarylphosphines (XPhos, SPhos, RuPhos) | Accelerates oxidative addition and reductive elimination; overcomes electronic deactivation.[1][3][14] |
| Base | K₃PO₄, Cs₂CO₃, KF (anhydrous) | Moderately strong to strong; minimizes protodeboronation compared to aqueous bases.[4][6] |
| Solvent | Dioxane, Toluene, 2-MeTHF (anhydrous, degassed) | Aprotic solvents reduce the risk of protodeboronation.[4][8] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for deactivated substrates, but monitor for decomposition.[7][14] |
| Boronic Acid Form | Boronic Acid, Pinacol Ester (BPin), or MIDA Ester | Esters provide greater stability against premature decomposition.[5][8] |
Experimental Protocol: General Procedure for a Challenging Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with a nitrophenyl boronic acid.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), nitrophenyl boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7][16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[6]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.[6][7]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[7]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The electron-withdrawing nitro group primarily slows down the Transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction | Semantic Scholar. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol: A Technical Support Guide
Welcome to the technical support center for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and structurally related 6-aryl-2-pyridone scaffolds. We will delve into the common challenges encountered during its synthesis, providing practical, field-tested solutions and a deeper understanding of the underlying chemical principles.
Introduction to the Synthetic Landscape
The 6-aryl-2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of this compound, while conceptually straightforward, presents a unique set of challenges attributable to the electronic nature of the nitrophenyl substituent and the inherent reactivity of the pyridone ring. This guide will focus on a common and adaptable synthetic approach: the multicomponent reaction strategy, which offers flexibility and efficiency.[1][2]
A prevalent method for constructing the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile core involves a four-component reaction between an aromatic aldehyde (in this case, 3-nitrobenzaldehyde), a substituted acetophenone, ethyl cyanoacetate, and ammonium acetate.[1] This approach, while robust, requires careful optimization to achieve high yields and purity, especially when dealing with electronically diverse substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and related compounds, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the multicomponent synthesis of 6-aryl-2-pyridones can often be traced back to several key factors:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While ethanol is commonly used, for less reactive substrates, a higher boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (130 °C) may be necessary to drive the reaction to completion.[1]
-
Inefficient Catalyst or Base: Ammonium acetate serves as both the nitrogen source and a catalyst. Ensure it is of high quality and used in sufficient excess. In some cases, the use of a stronger base like sodium hydride in DMSO can promote the initial condensation steps more effectively.[1]
-
Side Reactions: The presence of the electron-withdrawing nitro group on the benzaldehyde can influence the reactivity of the intermediate chalcone, potentially leading to undesired side products. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to identify the optimal reaction time and minimize byproduct formation.
-
Purification Losses: The product may have moderate solubility in common organic solvents, leading to losses during workup and recrystallization. Experiment with different solvent systems for recrystallization, such as a mixture of DMF and ethanol, to maximize recovery.[2]
| Parameter | Standard Condition | Alternative for Improved Yield | Rationale |
| Solvent | Refluxing Ethanol | DMSO | Higher boiling point can overcome activation energy barriers.[1] |
| Base/Nitrogen Source | Ammonium Acetate | Sodium Hydride (in DMSO) | A stronger base can facilitate deprotonation and condensation.[1] |
| Temperature | 80-100 °C | 130 °C | Provides more thermal energy for the reaction to proceed.[1] |
| Purification | Recrystallization from Ethanol | Recrystallization from DMF/Ethanol | Optimizing the solvent system can improve product recovery.[2] |
Question 2: I am observing the formation of multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a common challenge in multicomponent reactions. Here’s a systematic approach to improving selectivity:
-
Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of one component can lead to the formation of side products.
-
Stepwise Approach: While the one-pot multicomponent reaction is efficient, a stepwise approach can offer better control. First, synthesize the chalcone intermediate by reacting 3-nitrobenzaldehyde with the appropriate acetophenone.[3] After purification, react the chalcone with ethyl cyanoacetate and ammonium acetate to form the desired pyridone.
-
Reaction Time and Temperature: As mentioned, monitor the reaction closely. Prolonged reaction times or excessively high temperatures can lead to the degradation of the product or the formation of thermally induced side products.
Below is a DOT script for a troubleshooting workflow to address low yield and selectivity issues.
Caption: Troubleshooting workflow for low yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the four-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles?
A1: The reaction proceeds through a cascade of condensation and cyclization reactions. Initially, the aromatic aldehyde and the acetophenone undergo a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone).[3] Concurrently, the active methylene group of ethyl cyanoacetate can react with the chalcone in a Michael addition. The resulting intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to yield the final 2-pyridone product.
Q2: Are there alternative synthetic routes to 6-aryl-2-pyridones?
A2: Yes, several other methods exist, each with its own advantages and limitations. The Kröhnke pyridine synthesis, for example, utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4][5][6][7][8] Another approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones.[9][10][11][12] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.
Q3: How does the nitro group affect the synthesis?
A3: The strongly electron-withdrawing nitro group on the phenyl ring can have several effects. It can activate the aldehyde towards nucleophilic attack in the initial chalcone formation. However, it can also influence the electronic properties of the final product, potentially affecting its solubility and reactivity in subsequent steps. Care should be taken during purification, as nitro-containing compounds can sometimes be heat-sensitive.
Q4: What are some key characterization techniques for the final product?
A4: The structure of this compound can be confirmed using a combination of spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as a broad singlet for the N-H proton of the pyridone tautomer.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon of the pyridone, the carbon atoms of the aromatic rings, and the carbon bearing the nitro group.
-
FT-IR: Look for characteristic absorption bands for the N-H stretch, the C=O stretch of the pyridone, and the N-O stretches of the nitro group.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Experimental Protocol: Four-Component Synthesis of 4-(3-Nitrophenyl)-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol provides a general procedure that can be adapted for the synthesis of this compound, assuming an appropriate acetophenone is used as the starting material.
Materials:
-
3-Nitrobenzaldehyde
-
Substituted Acetophenone (e.g., acetophenone for a 6-phenyl substituent)
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 mmol), the substituted acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).
-
Add the chosen solvent (e.g., 20 mL of ethanol or DMF).
-
Heat the reaction mixture to reflux with constant stirring for 10-12 hours.[1]
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to obtain the purified 4-(3-nitrophenyl)-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2]
The following DOT script illustrates the workflow of the experimental protocol.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Kröhnke Pyridine Synthesis [drugfuture.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Purification of Nitrophenyl-Substituted Heterocycles
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for the purification of nitrophenyl-substituted heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these often-polar and sensitive compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve problems independently. We will move beyond simple step-by-step instructions to a deeper understanding of why certain techniques are chosen and how to troubleshoot them effectively.
The presence of the nitro group, a powerful electron-withdrawing moiety, profoundly influences the chemical properties of the heterocyclic scaffold, often leading to increased polarity, reduced solubility in non-polar solvents, and potential instability on acidic stationary phases.[1][2] This guide provides solutions to the most common issues encountered during purification.
Critical Safety Advisory
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for your specific compound and all solvents used. Nitrophenyl compounds can be toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged exposure.[3][4][5][6] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][7]
Logical Workflow for Purification Method Selection
Choosing the correct purification strategy from the outset can save significant time and prevent sample loss. The following decision tree outlines a logical approach to selecting the most appropriate technique based on the characteristics of your crude sample.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification. However, nitrophenyl heterocycles can present unique challenges.
Q1: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate. What's happening?
Answer: This is a classic sign of strong interaction with the stationary phase. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. If your heterocycle contains basic nitrogen atoms (e.g., pyridine, imidazole), they can be protonated and bind very strongly to the silica, causing streaking or complete retention.[8][9]
-
Causality: The lone pair of electrons on a basic nitrogen atom forms a strong ionic or hydrogen-bond interaction with the acidic silanols. The electron-withdrawing nitro group can sometimes exacerbate this by influencing the pKa of the heterocyclic system.
-
Solution 1 (Solvent Modification): Add a basic modifier to your eluent to compete with your compound for binding sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is highly effective for basic compounds.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component (e.g., in a Dichloromethane/Methanol/Ammonia system), but use with caution in a well-ventilated hood.
-
-
Solution 2 (Stationary Phase Change): If solvent modification fails, change your stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive or very basic compounds.[9]
-
Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, which uses a non-polar stationary phase and polar mobile phase (like water/acetonitrile), can be an excellent option.
-
Q2: My compound appears to be decomposing on the column. My collected fractions contain new, unwanted spots. Why?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[10] Nitrophenyl-substituted heterocycles can be susceptible to hydrolysis or rearrangement under acidic conditions.
-
Diagnostic Test (2D TLC): To confirm instability, perform a 2D TLC. Spot your compound on the bottom left corner of a TLC plate. Run the plate in a suitable eluent. Then, turn the plate 90 degrees counter-clockwise and run it again in the same eluent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots below the diagonal.[10]
-
Solution 1 (Deactivate Silica): You can neutralize the silica before use. This is a less common but effective technique. Prepare a slurry of silica gel in your non-polar eluent containing 1-2% TEA, gently rotary evaporate to a free-flowing powder, and then pack your column.
-
Solution 2 (Switch Stationary Phase): As with streaking, switching to a more inert stationary phase like neutral alumina or using a reversed-phase column is often the most reliable solution.[9][10]
Q3: My compound has poor solubility in the recommended eluent system, making it difficult to load onto the column.
Answer: This is a common issue, especially with highly crystalline or polar compounds. Loading a sample in a solvent that is too strong (too polar for normal phase) will cause band broadening and poor separation.[11]
-
Solution (Dry Loading): Dry loading is the preferred method in this scenario.[11]
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol, acetone).
-
Add a portion of silica gel (typically 5-10 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This ensures your compound starts as a very narrow, concentrated band, leading to optimal separation.
-
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Characteristics | Primary Eluent System | Modifier/Notes |
| Non-polar to Moderately Polar | Hexanes / Ethyl Acetate | A good starting point for many compounds. |
| Moderately Polar / Basic Heterocycle | Dichloromethane / Methanol | Start with 1-5% Methanol. Add 0.5% TEA if streaking occurs.[8] |
| Polar / Acidic Heterocycle | Hexanes / Ethyl Acetate | Add 0.5-1% Acetic Acid to improve peak shape. |
| Very Polar | Ethyl Acetate / Methanol | Can be effective but may result in lower resolution. |
| Reversed-Phase | Water / Acetonitrile or Water / Methanol | Often requires a gradient elution. A buffer (e.g., formic acid) may be needed for MS compatibility.[12] |
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and technique.
Q1: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, or the solution is cooled too quickly, causing it to separate as a liquid phase instead of forming a crystal lattice.[9] Impurities can also suppress crystallization.
-
Causality: The compound is coming out of solution at a temperature above its melting point (or the melting point of the compound-solvent mixture).
-
Solution 1 (Re-heat and Add Solvent): Re-heat the flask until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Let it cool down much more slowly.[9] Insulating the flask with glass wool can help.
-
Solution 2 (Scratch/Seed): Once the solution is cool but has not yet oiled out, use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[9] Alternatively, if you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to induce crystallization.
-
Solution 3 (Change Solvent System): Your chosen solvent may be too good. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[13] You may need to switch to a solvent in which your compound is less soluble, or use a two-solvent system (one "soluble" solvent and one "anti-solvent").
Protocol: Two-Solvent Recrystallization
This is an effective method when finding a single ideal solvent is difficult.[14]
-
Dissolve the crude compound in the minimum amount of a hot solvent in which it is readily soluble (the "soluble" solvent).
-
While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Add 1-2 drops of the hot "soluble" solvent to make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration.
Table 2: Common Solvents for Recrystallization
| Solvent | Properties & Use Cases |
| Ethanol / Water | Excellent for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise as the anti-solvent. |
| Hexanes / Ethyl Acetate | Good for compounds of intermediate polarity. Dissolve in ethyl acetate, add hexanes as the anti-solvent.[14] |
| Toluene | Excellent for aromatic compounds, often produces high-quality crystals. |
| Isopropanol | A common choice, less volatile than ethanol. |
| Acetonitrile | Good for polar compounds. |
Troubleshooting Guide 3: Preparative HPLC
When high purity is essential, or isomers are difficult to separate, preparative HPLC is the method of choice.
Q1: My peaks are showing significant fronting in preparative HPLC. What is the cause?
Answer: Peak fronting is typically a sign of column overload, specifically concentration overload, or an issue with the sample solvent.[15][16]
-
Causality: You have injected a concentrated sample in a solvent that is stronger (has a higher elution strength) than the mobile phase. The portion of the sample at the leading edge of the injection band travels faster than the rest, causing the peak to "front."[16]
-
Solution 1 (Modify Injection Solvent): Whenever possible, dissolve your sample in the mobile phase you are using for the separation.[16] If solubility is an issue, use the weakest solvent possible that will dissolve the compound.
-
Solution 2 (Reduce Concentration): Decrease the concentration of your injection solution and increase the injection volume accordingly (this is known as volume overloading). While less efficient than concentration overloading, it can resolve fronting issues caused by solubility mismatches.[15]
Q2: I have poor resolution between my desired product and an impurity, even though it looked good on the analytical scale.
Answer: Scaling up from analytical to preparative HPLC is not always linear. The much larger mass of compound injected in preparative runs leads to band broadening that can erase the separation seen on an analytical scale.[15]
-
Causality: Overloading the column reduces its efficiency. The stationary phase becomes saturated, and the equilibrium between the mobile and stationary phases is altered, leading to wider peaks that merge.
-
Solution 1 (Optimize Loading): Perform a loading study. Inject increasing amounts of your sample (e.g., 10mg, 25mg, 50mg) and monitor the resolution. Find the maximum load that still provides adequate separation.
-
Solution 2 (Modify Mobile Phase): A small change in the mobile phase composition can significantly impact selectivity. Try altering the solvent ratio or switching one of the solvents (e.g., from acetonitrile to methanol) to change the selectivity and potentially improve the separation.
-
Solution 3 (Gradient Optimization): Make the gradient shallower around the elution time of your target compounds. A slower change in solvent strength will give the peaks more time to separate on the column.
References
-
Safety Data Sheet: 2-Nitrophenol. Carl ROTH. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Safety Data Sheet: 3-Nitrophenol. Carl ROTH. [Link]
-
p-NITROPHENOL EXTRA PURE. Loba Chemie. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health (NIH). [Link]
-
Synthesis and Activity of Nitrophenyl Heterocycles. Scribd. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
-
Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
troubleshooring flash chromatography purification. Reddit. [Link]
-
BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Semantic Scholar. [Link]
-
Principles and practical aspects of preparative liquid chromatography. Agilent. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing). [Link]
-
(PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. [Link]
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. [Link]
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
-
A Walk through Recent Nitro Chemistry Advances. PubMed Central. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. mt.com [mt.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. phenomenex.com [phenomenex.com]
Technical Support Center: Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol and its derivatives. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common synthetic challenges, particularly low reaction yields. As Senior Application Scientists, we understand that synthesizing highly functionalized pyridin-2-ones requires careful control over reaction parameters and a clear understanding of the underlying mechanisms. This document provides a structured approach to identifying problems and implementing effective solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 6-substituted-2-pyridones.
Q1: What are the most common and reliable strategies for synthesizing the this compound scaffold?
A: The most prevalent and adaptable methods for constructing this scaffold involve a cyclocondensation reaction. These are typically one-pot or two-step multicomponent reactions (MCRs) that offer high atom economy.[1] A common approach involves the reaction of an α,β-unsaturated carbonyl compound (a chalcone or its equivalent) with an active methylene compound in the presence of an ammonia source, such as ammonium acetate.[2] For the specific target, this compound, a practical route involves the reaction of 3-nitrobenzaldehyde, a ketone (like acetone or a derivative), and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[2][3]
Q2: What is the mechanistic role of the nitro group, and how does it affect the reaction?
A: The nitro group (-NO₂) at the meta-position of the phenyl ring is a powerful electron-withdrawing group. Its primary role is to activate the aromatic ring and influence the reactivity of the aldehyde precursor.[4] During the initial condensation step (e.g., a Knoevenagel or Claisen-Schmidt condensation), the nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack. However, its strong electron-withdrawing nature can also stabilize anionic intermediates, which can sometimes divert the reaction toward side products if conditions are not carefully controlled.[4]
Q3: How can I reliably monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress. You should run a co-spot of your starting materials alongside the reaction mixture. A typical mobile phase for this class of compounds would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the limiting starting material (often the aldehyde) and the appearance of a new, typically lower Rf spot corresponding to the more polar pyridin-2-one product indicate that the reaction is proceeding. It is crucial to also look for the formation of intermediate spots or side-product spots, which can inform your troubleshooting efforts.
Q4: What are the standard analytical techniques for confirming the structure and purity of the final product?
A: A combination of spectroscopic and physical methods is required for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of the pyridin-2-one ring, the substituted phenyl ring, and the correct regio- and stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is preferred for confirming the exact molecular formula.[5]
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity. Published values for similar compounds can serve as a reference.[6]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and C=O stretches of the pyridin-2-one ring and the N-O stretches of the nitro group.
Section 2: Troubleshooting Guide for Low Yield
Low yields are a frequent issue in heterocyclic synthesis.[7][8] This guide provides a systematic approach to diagnosing and resolving the root causes.
Problem: The initial condensation reaction fails or yields are very low.
-
Potential Cause 1: Ineffective Base Catalysis. The initial step, often a Knoevenagel or Claisen-Schmidt condensation, is base-catalyzed. An old or impure base (e.g., piperidine, sodium hydroxide) can be inactive.
-
Solution: Use a freshly opened bottle of the base or purify it before use. Consider alternative catalysts; for instance, ammonium acetate itself can serve as both the nitrogen source and a mild catalyst for the initial condensation.[9]
-
-
Potential Cause 2: Competing Side Reactions. The 3-nitrobenzaldehyde can undergo a self-condensation or Cannizzaro reaction under strong basic conditions, consuming the starting material.
-
Solution: Maintain a low reaction temperature (0–10 °C), especially during the addition of a strong base. Add the base slowly and ensure efficient stirring to avoid localized high concentrations.[10]
-
Problem: The final cyclization to the pyridin-2-one does not go to completion.
-
Potential Cause 1: Suboptimal Reaction Temperature or Time. The cyclization and subsequent aromatization (via dehydration or elimination) is often the rate-limiting step and requires sufficient thermal energy.
-
Solution: Gradually increase the reaction temperature while monitoring via TLC. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or acetic acid may be necessary.[11] Ensure the reaction is run for a sufficient duration (can range from 2 to 24 hours).
-
-
Potential Cause 2: Reversibility or Unfavorable Equilibrium. The cyclization can be a reversible process. The accumulation of water or other small molecule byproducts can inhibit the forward reaction.
-
Solution: If water is a byproduct, using a Dean-Stark apparatus to remove it azeotropically can drive the reaction to completion. Conducting the reaction in a solvent like glacial acetic acid can act as both a catalyst and a dehydrating agent.[12]
-
Problem: The final product is contaminated with significant impurities.
-
Potential Cause 1: Formation of a Stable, Uncyclized Intermediate. A common side product is the Michael adduct, formed when the active methylene compound adds to the α,β-unsaturated intermediate without subsequent cyclization and aromatization.
-
Solution: This often points to an issue with the nitrogen source or the conditions for the final ring-closing. Ensure an adequate molar excess of the ammonia source (ammonium acetate is typically used in large excess). Switching to a more basic nitrogen source or adding a stronger base in the final step can promote the cyclization of the stable intermediate.
-
-
Potential Cause 2: Polymerization or Decomposition. At high temperatures, the α,β-unsaturated intermediates or the final product can be prone to polymerization or decomposition, especially given the activating nature of the nitro group.
-
Solution: Avoid excessive heating. If high temperatures are required, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Once TLC indicates the maximum formation of the product, work up the reaction promptly.
-
Problem: Significant product loss during work-up and purification.
-
Potential Cause 1: Product Precipitation and Isolation. Pyridin-2-ones are often crystalline solids that precipitate from the reaction mixture upon cooling.[1] Inefficient filtration or washing can lead to significant loss.
-
Solution: Ensure the reaction mixture is cooled thoroughly (e.g., in an ice bath) to maximize precipitation before filtering. Wash the collected solid with a cold, non-polar solvent (like diethyl ether or cold ethanol) to remove soluble impurities without dissolving the product.
-
-
Potential Cause 2: Emulsion during Extraction. The amphiphilic nature of the pyridin-2-one can lead to the formation of emulsions during aqueous work-up.
-
Solution: Use a saturated NaCl solution (brine) during the washing steps to break emulsions. If an emulsion persists, filtering the organic layer through a pad of celite or sodium sulfate can be effective.
-
-
Potential Cause 3: Difficulty with Recrystallization. Finding a suitable single-solvent system for recrystallization can be challenging.
-
Solution: Use a two-solvent system. Dissolve the crude product in a minimum amount of a hot, good solvent (e.g., ethanol, DMF, or ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane, or diethyl ether) until turbidity persists. Allow it to cool slowly to form pure crystals.
-
Section 3: Visualizations and Workflows
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting low yields.
Caption: One-pot synthesis of a this compound analogue.
Step-by-Step Procedure
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzaldehyde (10 mmol, 1.51 g), acetone (12 mmol, 0.88 mL), malononitrile (10 mmol, 0.66 g), and ammonium acetate (80 mmol, 6.17 g).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours (Mobile phase: 40% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A yellow solid should precipitate.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold water (2 x 15 mL) followed by cold ethanol (2 x 10 mL) to remove excess ammonium acetate and other soluble impurities.
-
Drying and Purification: Dry the solid under vacuum. The product is often of high purity at this stage. If further purification is needed, recrystallize from ethanol or a mixture of DMF and water.
-
Characterization: Characterize the final product using NMR, MS, and melting point analysis to confirm its identity and purity.
Optimization Parameters
For challenging substrates, systematic optimization may be required. The following table provides a guide.
| Parameter | Standard Condition | Variation for Optimization | Rationale for Change |
| Solvent | Ethanol | n-Butanol, Acetic Acid | Higher boiling point can increase reaction rate; acetic acid can act as a catalyst and dehydrating agent. |
| Catalyst | Ammonium Acetate | Add Piperidine (catalytic) | A stronger base can accelerate the initial condensation steps, but must be used carefully to avoid side reactions. |
| Temperature | Reflux (~80 °C) | 80–120 °C | Increasing temperature can overcome activation energy barriers for the final cyclization step. |
| Stoichiometry | 1.2 eq. Ketone | 1.5–2.0 eq. Ketone | Using a slight excess of the ketone can push the equilibrium towards the intermediate if aldehyde decomposition is an issue. |
References
-
Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry. [Link]
-
Chikhalikar, S., Bhawe, V., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Future Science. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Goncharov, D. S., Kostuchenko, A. S., & Fisyuk, A. S. (2009). Synthesis of Pyridin-2(1H)-ones by the Intramolecular Cyclization of Amides of β-Enamino Ketones. Chemistry of Heterocyclic Compounds. [Link]
-
Patel, R. Synthesis of 2-pyridones. University of Bristol. [Link]
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. [Link]
-
Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview. V.Nimc. [Link]
-
Goncharov, D. S., Kostuchenko, A. S., & Fisyuk, A. S. (2010). ChemInform Abstract: Synthesis of Pyridin-2(1H)-ones by the Intramolecular Cyclization of Amides of β-Enamino Ketones. ChemInform. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Chichibabin pyridinium synthesis via oxidative decarboxylation of photoexcited α-enamine acids. Royal Society of Chemistry. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Chaudhary, A. (2020). A Review on Synthesis of Pyridine Derivatives from Chalcone as Anti-Microbial Agents. ResearchGate. [Link]
-
Kröhnke Pyridine Synthesis. Scribd. [Link]
-
Safety Issues with Pyridine Ring Construction. ACS GCI Pharmaceutical Roundtable. [Link]
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
-
Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. [Link]
-
Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. ResearchGate. [Link]
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. National Institutes of Health (NIH). [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. National Institutes of Health (NIH). [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. scribd.com [scribd.com]
Technical Support Center: Stability of 6-(3-Nitrophenyl)pyridin-2-ol in Aqueous Solutions
Here is the technical support center for the stability of 6-(3-Nitrophenyl)pyridin-2-ol in aqueous solutions.
Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to frequently asked questions and troubleshooting advice for handling this compound in aqueous environments. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for this compound in aqueous solutions?
When working with this compound in aqueous media, researchers must consider four primary stability factors: tautomerism, pH-dependent hydrolysis, photostability, and oxidation.
-
Tautomerism: The most critical intrinsic property of this molecule is its existence in a tautomeric equilibrium between the enol form (pyridin-2-ol) and the more stable keto form (2-pyridone). In aqueous and other polar solvents, the equilibrium heavily favors the 2-pyridone tautomer due to its greater resonance stabilization and potential for intermolecular hydrogen bonding.[1] This equilibrium is not a form of degradation but is crucial for analytical characterization, as it can lead to challenges like peak broadening in HPLC or complex NMR spectra.[1]
Figure 1: Tautomeric equilibrium of this compound.
-
Hydrolytic Degradation: The pyridinone ring is susceptible to hydrolysis, a process that is highly dependent on the pH of the solution. The compound is generally most stable in neutral to slightly acidic conditions and can degrade under strongly acidic or alkaline environments.[1][2]
-
Photodegradation: Aromatic nitro compounds and heterocyclic rings are often sensitive to light, particularly UV radiation. Exposure can induce photochemical reactions, leading to degradation.[1] Therefore, experiments should be conducted with appropriate light protection, and formal photostability testing is recommended for drug development applications, following ICH Q1B guidelines.[3][4]
-
Oxidation: The compound may be susceptible to oxidation, especially in the presence of trace metal ions or peroxides in solvents. This can lead to the formation of N-oxides or other hydroxylated derivatives.[1] Using high-purity, freshly opened solvents and de-gassing solutions can mitigate this risk.
FAQ 2: How does pH specifically affect the stability of this compound?
The pH of the aqueous solution is one of the most critical factors governing the stability of this compound. Both acidic and alkaline conditions can catalyze its degradation, though the mechanisms differ.
-
Acidic Conditions (pH < 4): In a strongly acidic environment, the nitrogen atom of the pyridine ring can be protonated. This may increase the ring's susceptibility to nucleophilic attack by water, leading to hydrolysis and potential ring-opening. For similar pyridinol compounds, acidic conditions are known to promote degradation.[1][5]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the range of maximum stability for pyridin-2-ol derivatives.[1][6] In this range, the rates of both acid- and base-catalyzed hydrolysis are minimized.
-
Alkaline Conditions (pH > 8): In basic solutions, the hydroxyl group of the enol form or the N-H proton of the pyridone form can be deprotonated, forming an anionic species. This can increase electron density in the ring, but may also facilitate different degradation pathways. For many pharmaceuticals, alkaline conditions lead to rapid degradation.[2][6]
For optimal stability, especially for long-term storage of stock solutions, it is highly recommended to use a buffered system within the pH 4-7 range .
| pH Range | Expected Stability | Primary Degradation Risk |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 7 | High | Minimal degradation |
| > 8 | Low to Moderate | Base-catalyzed hydrolysis |
Table 1: Summary of pH-dependent stability for this compound.
FAQ 3: How should I prepare and store aqueous stock solutions to ensure stability?
Proper preparation and storage are essential to prevent degradation and ensure the reproducibility of your experiments.
-
Solvent Selection: While the compound is a pyridin-2-ol, its solubility in purely aqueous media might be limited. It is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before making the final dilution with the aqueous buffer. Crucially, always use high-purity, HPLC-grade solvents to avoid contaminants like peroxides that can cause oxidative degradation.[1]
-
Buffering: Do not use plain water. Prepare solutions in a well-defined buffer system to maintain a stable pH, preferably between 4 and 7. Phosphate or acetate buffers are common choices.
-
Temperature: Store stock solutions at low temperatures to minimize thermal degradation. Refrigeration (2-8 °C) is suitable for short-term storage, while long-term storage should be at -20 °C or -80 °C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Conduct experimental manipulations under subdued lighting conditions whenever possible.
-
Inert Atmosphere: For maximum stability during long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Troubleshooting Guide
Problem 1: My solution of this compound has turned yellow and/or a precipitate has formed.
-
Possible Cause (Color Change): A yellowing of the solution is often indicative of degradation. The nitrophenyl group itself is a chromophore, and changes to the molecular structure, such as those caused by hydrolysis or oxidation, can alter its light-absorbing properties, leading to a visible color change. This is a sign that the integrity of your compound is compromised.
-
Possible Cause (Precipitation): If you prepared a concentrated stock in an organic solvent and then diluted it into an aqueous buffer, precipitation may occur if the final concentration exceeds the compound's aqueous solubility. Alternatively, some degradation products may be less soluble than the parent compound, causing them to precipitate out of solution over time.
-
Solutions:
-
Verify pH: Check the pH of your solution. If it has drifted into an unstable range (<4 or >8), this is the likely cause of degradation.
-
Reduce Concentration: Try working with a lower concentration of the compound to avoid solubility issues.
-
Analytical Check: Analyze the solution using a stability-indicating HPLC method (see protocol below) to confirm degradation and identify the presence of new peaks corresponding to degradants.
-
Prepare Fresh: Discard the old solution and prepare a fresh stock, carefully following the storage and handling guidelines outlined in FAQ 3.
-
Problem 2: I am observing high variability and poor reproducibility in my biological or chemical assays.
-
Possible Cause: If your compound is degrading in the assay medium, the effective concentration of the active molecule is decreasing over time. This can lead to inconsistent results, especially if the incubation times vary between experiments or even between plates in the same experiment. The degradation products themselves could also potentially interfere with the assay.
-
Solutions:
-
Assess Stability in Assay Media: Perform a simple stability test directly in your complete assay buffer. Incubate the compound in the media under your exact assay conditions (e.g., 37 °C, 5% CO₂) for the maximum duration of your experiment. Analyze samples by HPLC at time zero and at the end of the incubation period to quantify the extent of degradation.
-
Minimize Incubation Times: If the compound is found to be unstable, redesign your experiment to minimize pre-incubation and incubation times.
-
Dose Freshly: Prepare dilutions and add the compound to your assay immediately before starting the measurement, rather than letting it sit in the buffer at room temperature or in an incubator for extended periods.
-
Protocol: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method .[2] The goal is to generate potential degradation products to prove that your analytical method can separate them from the parent compound.
Figure 2: General workflow for a forced degradation study.
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.[1]
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor. A dark control, protected from light and held at low temperature, should always be run in parallel.[1]
| Stress Condition | Reagent / Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH | Room temp for 1-4 hours (often faster) |
| Oxidation | 3-6% H₂O₂ | Room temp for 4-24 hours |
| Thermal | Neutral Buffer | Heat at 60-80°C for 24-48 hours |
| Photolytic | ICH Q1B specified light source | Expose solid & solution to 1.2M lux-hrs (Vis) & 200 W-hrs/m² (UV)[3] |
Table 2: Example conditions for a forced degradation study.
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analyze all stressed samples, the control sample, and a time-zero (unstressed) sample using a validated stability-indicating HPLC-UV or HPLC-MS method.[2]
-
-
Data Evaluation:
-
Specificity: The primary goal is to demonstrate that the analytical method can resolve the parent peak from all degradation product peaks. A photodiode array (PDA) detector is invaluable for assessing peak purity.
-
Mass Balance: The total amount of drug detected (parent + degradants) should be close to the initial amount (typically 95-105%) to show that all major degradation products are being detected.
-
Identify Degradation Pathways: The conditions that cause significant degradation (e.g., acid, light) reveal the compound's primary liabilities. If using HPLC-MS, you can obtain structural information about the degradants.[7]
-
By following these guidelines, you can confidently assess the stability of this compound and ensure the accuracy and reliability of your research.
References
-
ResearchGate. Degradation Pathways. Available at: [Link]
-
ResearchGate. ¹H NMR analyses of the pH‐dependent stability profile. Available at: [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
-
OSHA. PYRIDINE (Partially Validated Method). Available at: [Link]
-
ResearchGate. (PDF) The Stability of Pyridine Nucleotides. Available at: [Link]
-
Quora. Why does pyridine not dissolve in water? Available at: [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
-
NIOSH. Pyridine 1613. Available at: [Link]
-
Wikipedia. Phenol. Available at: [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]
-
NIH National Center for Biotechnology Information. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Available at: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
-
PubMed. Kinetics and Mechanisms of the Pyridinolysis of Phenyl and 4-nitrophenyl Chlorothionoformates. Formation and Hydrolysis of 1-(aryloxythiocarbonyl)pyridinium Cations. Available at: [Link]
-
ResearchGate. Pyridin-2-one in complexes, cocrystals and an ionic liquid. Syntheses, structures and thermal stability. Available at: [Link]
-
PubMed. Study on the stability of the oxime HI 6 in aqueous solution. Available at: [Link]
-
PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Available at: [Link]
-
ResearchGate. (PDF) Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments. Available at: [Link]
-
ResearchGate. Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Available at: [Link]
-
NIH National Center for Biotechnology Information. Formulation and Evaluation of pH-Modulated Amorphous Solid Dispersion-Based Orodispersible Tablets of Cefdinir. Available at: [Link]
-
ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]
-
DiVA. Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Available at: [Link]
-
ResearchGate. Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Available at: [Link]
-
PubChem. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Pyridin-2-ol Compounds
Welcome to the technical support center dedicated to providing in-depth guidance on the storage and handling of pyridin-2-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you may encounter during your experiments, ensuring the integrity and reliability of your results.
Understanding the Instability of Pyridin-2-ol Compounds
Pyridin-2-ol and its derivatives are susceptible to various degradation pathways that can compromise their purity and activity over time. The primary concerns revolve around the inherent chemical properties of the pyridin-2-one moiety and its tautomeric equilibrium with the 2-hydroxypyridine form.[1][2] The principal degradation routes include oxidation, hydrolysis, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons my pyridin-2-ol compound is degrading during storage?
A1: The degradation of pyridin-2-ol compounds during storage is typically attributed to one or more of the following factors:
-
Oxidation: The pyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[3][4] This process can be accelerated by the presence of metal ions and exposure to light. Oxidation can lead to the formation of N-oxides and hydroxylated derivatives, altering the compound's chemical structure and properties.
-
Hydrolysis: The lactam functionality in the pyridin-2-one tautomer can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This can lead to ring-opening and the formation of unwanted byproducts. The 2,3-dihydro-4-pyridone forms are generally more stable against hydrolysis.[5]
-
Photodegradation: Pyridin-2-ol and its derivatives can be sensitive to light, especially UV radiation.[6][7][8] Light exposure can provide the energy needed to initiate photochemical reactions, leading to complex rearrangements and the formation of various photoproducts.[9]
-
Temperature Fluctuations: Elevated temperatures can increase the rate of all degradation pathways.[10] While many pyridine derivatives have high thermal stability, prolonged exposure to heat can lead to decomposition.[10]
Q2: I've observed a change in the color of my solid pyridin-2-ol compound. What could be the cause?
A2: A color change in a solid pyridin-2-ol compound is a common indicator of degradation. This is often due to the formation of colored pigments resulting from the chemical transformation of pyridine diols, which can be products of oxidation.[3] The specific color can vary depending on the nature of the degradation products. It is crucial to investigate the purity of the sample using analytical techniques if a color change is observed.
Q3: My compound's purity has decreased according to HPLC analysis after being stored in solution. What is the likely cause?
A3: A decrease in purity for a pyridin-2-ol compound stored in solution is most likely due to hydrolysis or oxidation, with the rate being highly dependent on the solvent and pH. In aqueous solutions, hydrolysis can be a significant issue. In organic solvents, dissolved oxygen can lead to oxidation. The tautomeric equilibrium between the 2-hydroxypyridine and pyridin-2-one forms can also be influenced by the solvent, potentially affecting stability.[3]
Q4: How does the tautomerism of pyridin-2-ol affect its stability?
A4: Pyridin-2-ol exists in a tautomeric equilibrium with pyridin-2(1H)-one.[1][2] The pyridone form is generally favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[1][3] This equilibrium is crucial because the two forms have different reactivities and susceptibilities to degradation. For instance, the lactam functionality of the pyridone form is the site of potential hydrolysis. Understanding the dominant tautomer in your specific experimental conditions is key to predicting and mitigating degradation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of solid sample (e.g., yellowing, browning) | Oxidation, Photodegradation | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[11][12] |
| Appearance of new peaks in HPLC/LC-MS of a stored solution | Hydrolysis, Oxidation, Photodegradation | Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, store at low temperatures (e.g., -20°C or -80°C), and protect from light.[13] Consider the use of antioxidants for certain applications, although their compatibility must be verified.[14] |
| Inconsistent biological activity or analytical results | Compound degradation leading to lower effective concentration and/or presence of interfering byproducts. | Re-purify the compound if degradation is suspected. Implement stringent storage protocols for all batches to ensure consistency. Regularly check the purity of stored stock solutions. |
| Precipitate formation in a stored solution | Degradation leading to insoluble products, or changes in solvent polarity affecting solubility of tautomers/dimers. | Analyze the precipitate to identify its nature. Filter the solution before use and re-determine the concentration. Re-evaluate the suitability of the storage solvent and conditions. |
Visualizing Degradation: Pathways and Prevention
To better understand the processes leading to the degradation of pyridin-2-ol compounds and the strategies to prevent them, the following diagrams illustrate the key concepts.
Key Degradation Pathways
Caption: Major degradation pathways for pyridin-2-ol compounds.
Recommended Storage Workflow
Caption: Workflow for optimal storage of pyridin-2-ol compounds.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Storage
This protocol outlines the steps for preparing a stock solution of a pyridin-2-ol compound with enhanced stability for short- to medium-term storage.
Materials:
-
Pyridin-2-ol compound
-
High-purity, anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen) with a delivery system (e.g., Schlenk line)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Syringes and needles
Procedure:
-
Solvent Degassing: Deoxygenate the required volume of solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Weighing: Accurately weigh the desired amount of the pyridin-2-ol compound in a clean, dry vial.
-
Inert Atmosphere: Place the vial containing the solid compound under a gentle stream of inert gas.
-
Dissolution: Using a syringe, add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Mixing: Gently swirl or vortex the vial until the compound is completely dissolved.
-
Aliquoting: If necessary, aliquot the stock solution into smaller, single-use amber vials under an inert atmosphere to minimize freeze-thaw cycles and exposure to air.
-
Sealing: Tightly seal the vials with PTFE-lined screw caps. For extra protection, wrap the cap with parafilm.
-
Storage: Store the vials at the recommended low temperature (e.g., -20°C or -80°C) in a dark location.
Protocol 2: Monitoring Compound Purity Over Time
This protocol describes a general method for assessing the stability of a pyridin-2-ol compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Stored sample of the pyridin-2-ol compound
-
Freshly prepared standard of the same compound at a known concentration
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents
Procedure:
-
Sample Preparation:
-
Retrieve the stored sample and allow it to equilibrate to room temperature before opening.
-
Dilute an aliquot of the stored sample to a suitable concentration for HPLC analysis using the mobile phase.
-
Prepare a fresh standard solution of the pyridin-2-ol compound at the same concentration.
-
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase composition, flow rate, and column temperature. The detection wavelength should be set to the λmax of the compound.[3]
-
Inject the freshly prepared standard to establish the retention time and peak area of the pure compound.
-
Inject the stored sample.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of the fresh standard.
-
Look for the appearance of new peaks, which indicate the presence of degradation products.
-
Calculate the purity of the stored sample by determining the percentage of the main peak area relative to the total peak area of all components.
-
A significant decrease in the main peak area and the emergence of new peaks are indicative of degradation.
-
References
-
2-Pyridone. In: Wikipedia. Accessed January 19, 2026. [Link]
- Sims GK, O'Loughlin EJ, Crawford RL. Degradation of pyridines in the environment. Crit Rev Environ Sci Technol. 1989;19(4):309-340.
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. 2022;7(40):35974-35985.
- Biodegradation of pyridine under UV irradiation.
- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. Accessed January 19, 2026. [Link]
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- Degradation of Pyridines in the Environment.
- Inorganic Chemistry Ahead of Print.
- Principles of Inert Atmosphere Storage.
- 8-(Pyridin-2-yl)quinolin-7-ol and Beyond: Theoretical Design of Tautomeric Molecular Switches with Pyridine as a Proton Crane Unit. MDPI. 2022;27(23):8498.
- Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chem Rev. 2010;110(3):1407-1456.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- Safety D
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Adv. 2023;13(28):19135-19156.
- Oxidation of pyridine and derivatives.
- Chemical Storage. University of South Carolina. Accessed January 19, 2026.
- Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
- Stability and Direct Cytotoxicity of Novel Generation of Pyridinols.
- SAFETY D
- Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. 2023;24:14-22.
- 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth. Accessed January 19, 2026.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. 2022;3(Special Issue 4):1-5.
- Study on the Oxidation Inhibition of Pyrite by 2-Mercaptobenzimidazole in the Presence of Acidithiobacillus ferrooxidans. MDPI. 2022;12(11):2856.
- Pyridine - SAFETY D
- How do you store chemicals in inert gas? Sciencemadness.org. Accessed January 19, 2026.
- Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Sci Rep. 2016;6:39029.
- Technical Support Center: Stability of Pyridin-4-ol and its Deriv
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Accessed January 19, 2026.
- Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine deriv
- Storage of Hazardous Substances. Asecos. 2013.
- Degradation of pyridines in the environment. Semantic Scholar. Accessed January 19, 2026.
- The mechanisms of thermal eliminations. Part 11. Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone, and of 2-ethoxypicolines to 2-picolones. RSC Publishing. 1985; (1):1-6.
- Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals. PubMed. 2013;29(7):2066-74.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Accessed January 19, 2026.
- Oxidation with Chlorine /Pyridine Complexes. Wordpress. Accessed January 19, 2026.
- SAFETY D
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. 2005;69(1):1-19.
- Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
- Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. DTIC. 1984.
- Safety D
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 6-(3-Nitrophenyl)pyridin-2-ol
Welcome to the technical support center for 6-(3-Nitrophenyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during biological assays involving this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental data.
Introduction: Understanding the Compound
This compound belongs to the pyridin-2-one class of compounds, a scaffold known for a wide range of biological activities.[1][2] The presence of the nitrophenyl group suggests that the compound may be photosensitive and could participate in various molecular interactions.[3][4] This guide will address potential issues stemming from the compound's physicochemical properties and its interaction with biological assay components.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant variability in my assay results between experiments. What are the most common causes?
A1: Inconsistent results with small molecules like this compound often stem from issues with compound handling and stability.[5] Here are the primary factors to investigate:
-
Compound Degradation: The nitrophenyl group can make the compound susceptible to photodegradation.[3][6] Exposure to ambient light during handling can lead to a loss of activity over time.
-
Solubility Issues: Pyridin-2-ol derivatives can have limited aqueous solubility.[5] If the compound precipitates in your assay medium, the effective concentration will be lower and inconsistent.
-
Stock Solution Stability: Repeated freeze-thaw cycles of your DMSO stock can lead to compound degradation or precipitation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Q2: My compound's potency seems to decrease over time, even when stored at -20°C. Why is this happening?
A2: This is a classic sign of compound instability, likely due to photosensitivity. The nitrophenyl moiety can absorb light, leading to chemical degradation.[3][6]
Best Practices for Handling Photosensitive Compounds:
| Practice | Rationale |
| Storage | Store the solid compound and solutions in amber or opaque containers to block UV and visible light.[3][4] For long-term storage, -20°C or -80°C is recommended.[3] |
| Handling | Work in a dark room or under low-light conditions.[3][4] Use amber-colored glassware or wrap labware in aluminum foil.[3][4] |
| Solutions | Prepare fresh solutions for each experiment from a recently prepared stock. Avoid using old solutions.[5] |
Experimental Protocol: Assessing Photosensitivity
-
Sample Preparation: Prepare two sets of your compound in its final assay buffer.
-
Light Exposure: Wrap one set completely in aluminum foil (dark control) and expose the other set to ambient lab light for a period equivalent to your typical experiment setup and execution time.
-
Activity Assay: Run your standard biological assay with both sets of samples, along with your usual controls.
-
Analysis: A significant decrease in activity in the light-exposed sample compared to the dark control confirms photosensitivity.
Q3: I'm using a luciferase-based reporter assay and seeing a dose-dependent decrease in signal. Is this due to my target, or could it be an artifact?
A3: This is a critical question, as compounds with pyridine-containing scaffolds have been shown to be direct inhibitors of firefly luciferase.[7][8] It is essential to determine if this compound is inhibiting the reporter enzyme itself.
Mechanism of Potential Luciferase Inhibition:
The pyridine ring system is a common feature in many known firefly luciferase inhibitors.[7] These compounds can bind to the active site of the enzyme, competing with the natural substrate, luciferin, or with ATP.[9][10]
Experimental Protocol: Luciferase Counter-Screen
-
Reagents: Obtain purified, recombinant firefly luciferase enzyme.
-
Assay Setup: In a cell-free system, mix the luciferase enzyme, its substrates (luciferin and ATP), and varying concentrations of this compound.
-
Measurement: Measure the luminescence signal at each concentration of your compound.
-
Interpretation: A dose-dependent decrease in luminescence in this cell-free assay indicates direct inhibition of luciferase.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Dose-dependent signal decrease in both the cell-based assay and the counter-screen. | The compound is likely a direct inhibitor of luciferase. | Consider using a different reporter system (e.g., β-galactosidase, SEAP) or a label-free detection method. |
| No significant signal decrease in the counter-screen. | The observed effect in the cell-based assay is likely due to the intended biological target. | Proceed with your primary assay, confident that the reporter is not being directly inhibited. |
Q4: I'm observing a high background signal and poor signal-to-noise ratio in my biochemical assay. What could be the cause?
A4: High background can be a result of non-specific binding, where your compound interacts with assay components other than the intended target.[11] The hydrophobic nature of the phenyl and pyridine rings can lead to binding to plasticware or other proteins in your assay.[12][13]
Strategies to Mitigate Non-Specific Binding:
-
Use Low-Binding Plates: Standard polystyrene plates can be hydrophobic. Using plates with a hydrophilic coating can significantly reduce non-specific binding.[11]
-
Include a Detergent: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer can help prevent hydrophobic interactions.[5]
-
Add Bovine Serum Albumin (BSA): BSA can act as a "blocking" agent, occupying non-specific binding sites on your assay plate and other proteins. A concentration of 0.1-1 mg/mL is typically effective.
Troubleshooting Workflow for Non-Specific Binding:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p53-inhibitor pifithrin-alpha inhibits firefly luciferase activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Solubility of Pyridin-2-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with pyridin-2-ol derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
The Challenge: Understanding the Poor Solubility of Pyridin-2-ol Derivatives
Pyridin-2-ol derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[1] However, their planar structure and capacity for strong intermolecular hydrogen bonding often lead to high crystal lattice energy and, consequently, poor aqueous solubility.[2] This low solubility can significantly impede preclinical development, affecting bioavailability and therapeutic efficacy.
A critical aspect to consider is the tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms.[3] In polar solvents like water, the equilibrium heavily favors the more polar pyridone form, which can self-associate through hydrogen bonding, further contributing to low solubility.[3][4] The solubility of these compounds is also highly dependent on the pH of the medium.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section tackles common problems encountered during the handling and formulation of pyridin-2-ol derivatives.
Issue 1: My pyridin-2-ol derivative shows extremely low solubility in aqueous buffers.
-
Underlying Cause: This is often due to the high crystal lattice energy of the compound and the unfavorable energetics of disrupting the crystal structure to allow for solvation by water molecules. The hydrophobic nature of certain substituents on the pyridine ring can also contribute to this issue.
-
Solutions & Experimental Protocols:
-
pH Adjustment: For pyridin-2-ol derivatives with basic functional groups, altering the pH can significantly increase solubility by forming a more soluble salt.[2][5]
-
Protocol 1: pH-Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., from 2 to 10).
-
Add an excess amount of your pyridin-2-ol derivative to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the pH of maximum solubility.[6]
-
-
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7]
-
Recommendation: Start by preparing a concentrated stock solution of your compound in a suitable co-solvent like DMSO, ethanol, or PEG 400. Then, dilute this stock solution into your aqueous buffer. It's crucial to ensure the final co-solvent concentration is low enough (typically <1%) to not interfere with your biological assay.[6]
-
-
Issue 2: The compound precipitates out of solution after dilution or during the experiment.
-
Underlying Cause: This indicates that the solution is supersaturated and thermodynamically unstable. Precipitation can be triggered by changes in temperature, pH, or the introduction of nucleation sites.
-
Solutions & Experimental Protocols:
-
Optimize Co-solvent Concentration: If precipitation occurs upon dilution of a co-solvent stock, you may need to increase the final co-solvent concentration, if your experimental system allows.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility and stability.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[10]
-
Protocol 2: Cyclodextrin Complexation (Kneading Method)
-
Weigh the pyridin-2-ol derivative and a suitable cyclodextrin (e.g., HP-β-CD) in a desired molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water-methanol mixture to form a paste.
-
Gradually add the pyridin-2-ol derivative to the paste while triturating continuously with the pestle for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven to remove the solvents. The resulting powder is the inclusion complex.[6]
-
-
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[6] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used. The surfactant concentration should be above its critical micelle concentration (CMC).
-
Issue 3: Inconsistent results in biological assays are suspected to be due to poor solubility.
-
Underlying Cause: Poor solubility can lead to an overestimation of the compound's concentration in solution, leading to inaccurate and irreproducible biological data. The actual concentration of the dissolved compound may be much lower than the nominal concentration.
-
Solutions & Experimental Protocols:
-
Kinetic and Thermodynamic Solubility Assessment: It is crucial to determine both the kinetic and thermodynamic solubility of your compound. Kinetic solubility measures the concentration at which a compound precipitates from a DMSO stock solution diluted in buffer, while thermodynamic solubility is the true equilibrium solubility.
-
Formulation as a Solid Dispersion: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[11][12] This can significantly enhance the dissolution rate and apparent solubility.[13][14]
-
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolve the pyridin-2-ol derivative and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile organic solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the solid dispersion, which can be further processed into a powder.[6]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of tautomerism in the solubility of pyridin-2-ol derivatives?
-
A1: Pyridin-2-ol exists in equilibrium with its tautomer, pyridin-2(1H)-one.[3] In polar solvents, the pyridone form is favored.[3][4] This form can participate in strong intermolecular hydrogen bonding, leading to the formation of dimers and higher-order aggregates, which can decrease solubility. The specific tautomeric form present can also influence the compound's interaction with solubilizing excipients.
-
-
Q2: Can I use salt formation to improve the solubility of my pyridin-2-ol derivative?
-
A2: Yes, if your derivative has an ionizable functional group (either acidic or basic).[5] For basic derivatives, reaction with an acid can form a more soluble salt.[15] Conversely, acidic derivatives can form soluble salts with a base. The success of this approach depends on the pKa of your compound and the salt-forming agent.[5]
-
-
Q3: What are cocrystals and can they help with solubility?
-
A3: Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent interactions in the same crystal lattice.[16] By selecting an appropriate coformer, it is possible to disrupt the strong intermolecular interactions of the API, leading to a crystal with more favorable dissolution properties and enhanced solubility.[17][18][19]
-
-
Q4: When should I consider a prodrug approach?
-
A4: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[20][21] This strategy is particularly useful for improving solubility by attaching a highly soluble promoiety to the parent molecule.[20][22] The prodrug approach can also be used to enhance permeability and targeted drug delivery.[23]
-
Data Summary & Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Potential Limitations |
| pH Adjustment | Ionization of the drug to form a more soluble salt.[2] | Simple and cost-effective. | Only applicable to ionizable compounds; pH change might affect stability or biological activity. |
| Co-solvents | Reduces the polarity of the solvent system.[6] | Can achieve high drug concentrations in stock solutions. | The organic solvent may have an undesired effect on the biological system.[6] |
| Cyclodextrins | Forms inclusion complexes by encapsulating the drug.[8] | Can improve both solubility and stability.[9] | The large size of the complex may affect permeability; potential for competition with other molecules. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[11] | Significant enhancement of dissolution rate and apparent solubility.[13] | Amorphous systems can be physically unstable and may recrystallize over time. |
| Cocrystals | Alters the crystal lattice energy by introducing a coformer.[16] | Can improve solubility, dissolution, and other physicochemical properties.[19] | Requires screening for suitable coformers and may involve complex solid-state characterization. |
| Prodrugs | Covalent modification of the drug with a soluble promoiety.[20] | Can fundamentally change the physicochemical properties of the drug.[22] | Requires chemical synthesis and careful design to ensure efficient in vivo conversion to the active drug. |
Diagram 1: Decision Tree for Solubility Enhancement
A decision-making workflow for selecting an appropriate solubility enhancement strategy.
References
-
Khadka, P. et al. Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. PubMed, 2007. Available from: [Link]
-
Wikipedia. 2-Pyridone. Available from: [Link]
-
Bolla, G. et al. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health, 2020. Available from: [Link]
-
Verma, A. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing, 2022. Available from: [Link]
-
Spinner, E. et al. Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[16][24]-Fused Rings. RSC Publishing, 1976. Available from: [Link]
-
Frank, W. Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate, 2021. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
da Silva, A.D. et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central, 2017. Available from: [Link]
-
Patel, J.N. et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate, 2017. Available from: [Link]
-
American Chemical Society. Prodrug Strategies in Medicinal Chemistry. 2019. Available from: [Link]
-
Pion Inc. How poorly soluble compounds are formulated into drugs. 2024. Available from: [Link]
-
Shariare, M.H. et al. Strategies for the formulation development of poorly soluble drugs via oral route. Wiley, 2019. Available from: [Link]
-
Gawade, A. et al. Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics, 2021. Available from: [Link]
-
Baso, J. et al. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health, 2018. Available from: [Link]
-
National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. Available from: [Link]
-
Kumar, S. et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central, 2014. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. 2025. Available from: [Link]
-
CONICET. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. 2023. Available from: [Link]
-
MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. Dipyridamole Cocrystal Tablets with Enhanced Solubility and Dissolution at Intestinal pH. 2024. Available from: [Link]
-
Serajuddin, A.T.M. Salt formation to improve drug solubility. PubMed, 2007. Available from: [Link]
-
MDPI. Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. Available from: [Link]
-
World Journal of Pharmaceutical and Life Sciences. SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. 2024. Available from: [Link]
-
IOSRPHR. Recent Updateson Cocrystals Technologieson Enhancement of Solubilityofthe Drugs. 2020. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. 2011. Available from: [Link]
-
ResearchGate. Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. 2021. Available from: [Link]
-
MDPI. Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives. Available from: [Link]
-
NIST. pyridin-2-ol. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 2019. Available from: [Link]
-
Semantic Scholar. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
Chemical Society Reviews. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. 2024. Available from: [Link]
-
ScienceDirect. Cyclodextrins and their applications in pharmaceutical and related fields. Available from: [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
Inorganic Chemistry: An Indian Journal. Approaches to Improve solubility of poorly soluble drugs. 2016. Available from: [Link]
-
Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. 2019. Available from: [Link]
-
Semantic Scholar. Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. 2017. Available from: [Link]
-
Semantic Scholar. Salt formation to improve drug solubility. 2007. Available from: [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. 2000. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbr.in [ijpbr.in]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. mdpi.com [mdpi.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. wjpls.org [wjpls.org]
- 15. researchgate.net [researchgate.net]
- 16. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. iosrphr.org [iosrphr.org]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acs.org [acs.org]
- 22. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Technical Support Center: Managing Side Reactions in the Nitration of Pyyridine Rings
Welcome to the technical support center for pyridine nitration. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate common side reactions, ensuring the successful synthesis of your target nitropyridine derivatives.
I. Understanding the Core Challenge: The Unreactive Nature of Pyridine
The nitration of pyridine is a classic example of electrophilic aromatic substitution. However, the pyridine ring presents a significant challenge due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic deficiency deactivates the ring, making it substantially less reactive than benzene towards electrophiles like the nitronium ion (NO₂⁺)[1][2]. Consequently, forcing conditions such as high temperatures and strong acids are often required, which can lead to a variety of side reactions and low yields of the desired product[1][2].
The primary product of direct nitration is typically 3-nitropyridine. The nitrogen atom deactivates the ortho (2- and 6-) and para (4-) positions to a greater extent, directing the electrophilic attack to the meta (3- and 5-) positions[3][4][5][6].
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of pyridine rings and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion to Nitropyridine
Question: I'm attempting to nitrate pyridine using standard nitric and sulfuric acid, but I'm observing very low yields or recovering only my starting material. What's going wrong?
Answer: This is a frequent issue stemming from the deactivated nature of the pyridine ring. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making electrophilic attack even more difficult[7][8].
Troubleshooting Strategies:
-
Increase Reaction Severity:
-
Higher Temperatures: Pyridine nitration often requires elevated temperatures, sometimes as high as 300°C, although this can also promote degradation[9].
-
Use of Oleum (Fuming Sulfuric Acid): Employing oleum (a solution of SO₃ in H₂SO₄) instead of concentrated sulfuric acid can significantly increase the concentration of the active nitronium ion and drive the reaction forward. This is particularly effective for deactivated systems like pyridine-2,6-diamines, where yields can increase from ~50% to over 90%[10][11].
-
-
Alternative Nitrating Systems:
-
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a more potent nitrating agent. A common procedure involves reacting pyridine with N₂O₅ in an organic solvent to form an N-nitropyridinium salt. Subsequent treatment with sodium bisulfite can lead to the formation of 3-nitropyridine in good yields[8][12][13]. This method proceeds through a[10][12] sigmatropic shift rather than a direct electrophilic aromatic substitution[8][13][14].
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ and has been used for the direct nitration of various pyridine derivatives, yielding 3-nitropyridines[15][16].
-
Caption: Synthetic route to 4-nitropyridine via the N-oxide intermediate.
III. Frequently Asked Questions (FAQs)
Q1: Why is pyridine nitration so much more difficult than benzene nitration?
The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.[1][2] In the acidic media used for nitration, the nitrogen is also protonated, creating a positive charge that further deactivates the ring to electrophilic attack.[7][8]
Q2: What is the role of sulfuric acid in the nitration of pyridine?
Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[17][18] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.
Q3: How do substituents already on the pyridine ring affect the nitration reaction?
Substituents have a profound effect on both the rate and regioselectivity of nitration.[1]
-
Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration. They generally direct the incoming nitro group to the ortho and para positions relative to themselves.
-
Electron-withdrawing groups (e.g., halogens, nitro) further deactivate the ring, making nitration even more challenging.
Q4: Are there milder, more modern methods for pyridine nitration?
Yes, research continues to develop milder and more selective methods. One such strategy involves a dearomatization-rearomatization sequence. Pyridine is first converted to a stable oxazino pyridine intermediate, which can then be nitrated under mild, radical conditions. A final acid-mediated step restores the aromaticity to yield the meta-nitrated pyridine.[9][19][20] This approach offers high regioselectivity and is suitable for the late-stage functionalization of complex molecules.[9][19]
Q5: I've completed my reaction. What are the best practices for work-up and purification?
-
Quenching: Carefully pour the acidic reaction mixture onto crushed ice to dissipate heat.
-
Neutralization: Slowly neutralize the mixture with a base such as sodium carbonate or sodium hydroxide. Be cautious as this is a highly exothermic process.
-
Extraction: Once neutralized, extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The crude product can be purified by column chromatography or recrystallization to separate the desired nitropyridine from starting material, isomers, and other byproducts.[1]
IV. Detailed Experimental Protocols
Protocol 1: General Procedure for Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the synthesis of 4-nitropyridine-N-oxide.[21]
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 12 mL) to concentrated sulfuric acid (e.g., 30 mL) with constant stirring. Allow the mixture to warm to 20°C before use.[21]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, add pyridine-N-oxide (e.g., 9.51 g, 100 mmol) and heat to 60°C.[21]
-
Addition of Nitrating Acid: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.[21]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[21]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (e.g., 150 g). Carefully neutralize with a saturated sodium carbonate solution until the pH is 7-8.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the crude product with acetone to remove inorganic salts. Evaporate the acetone to yield the final product. The product can be further purified by recrystallization from acetone if necessary.[21]
References
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
-
Filo. (n.d.). Reaction mechanism: electrophilic attack on pyridine 3rd. Retrieved from Filo. [Link]
- Google Patents. (1999).
-
Galicia-Vázquez, J. M., & Tamariz, J. (2020). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Chemistry, 2(3), 673-686. [Link]
-
Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403–1415. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). [Link]
-
Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
-
Ghorai, S., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]
- Google Patents. (1997).
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]
-
Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position?[Link]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Thieme Connect. (2025). Regioselective meta-Nitration of Azines. [Link]
-
Filo. (n.d.). Discuss the chemistry of pyridine under nitration. [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]
-
Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
-
Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. reaction mechanism: electrophilic attack on pyridine 3rd | Filo [askfilo.com]
- 4. aklectures.com [aklectures.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 11. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Sci-Hub. Nitropyridines, their synthesis and reactions / Journal of Heterocyclic Chemistry, 2005 [sci-hub.box]
- 14. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. quora.com [quora.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Optimizing Reaction Parameters for the Synthesis of Pyridin-2-one Derivatives
Welcome to the Technical Support Center for the synthesis of pyridin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important class of heterocyclic compounds. Drawing from established literature and extensive field experience, this center provides practical, in-depth troubleshooting advice and detailed experimental protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying chemical principles to empower your decision-making.
Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired pyridin-2-one derivative in a Guareschi-Thorpe condensation. What are the likely causes and how can I improve the yield?
A1: Low yields in the Guareschi-Thorpe condensation are a common challenge.[1] This multicomponent reaction, typically involving an active methylene compound (like cyanoacetamide), a 1,3-dicarbonyl compound, and a base, is sensitive to several factors.[2][3]
Causality and Troubleshooting Steps:
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical. While traditional methods often use alkali hydroxides or alkoxides in alcoholic solvents, these conditions can sometimes lead to side reactions or incomplete conversion.
-
Reaction Temperature and Time: Insufficient heating or premature termination of the reaction can result in low conversion.
-
Optimization Protocol: Systematically vary the reaction temperature (e.g., from 80°C to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] A typical reaction time can range from 2 to 6 hours.
-
-
Purity of Starting Materials: Impurities in your starting materials, especially the 1,3-dicarbonyl compound, can inhibit the reaction or lead to the formation of side products.
-
Best Practice: Ensure your starting materials are of high purity. If necessary, purify them by distillation or recrystallization before use.
-
Formation of Multiple Products & Isomers
Q2: My TLC plate shows multiple spots after the reaction, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?
A2: The formation of multiple products is a frequent issue, often stemming from competing reaction pathways.
Causality and Troubleshooting Steps:
-
Side Reactions in Guareschi-Thorpe Synthesis: In the Guareschi-Thorpe reaction, self-condensation of the starting materials can occur.
-
Expert Insight: Control the stoichiometry of your reactants carefully. A stepwise addition of reagents, for instance, pre-forming an intermediate before adding the final component, can sometimes lead to a cleaner reaction.[6]
-
-
N- vs. O-Alkylation: A major challenge in the derivatization of pyridin-2-ones is the competing N-alkylation and O-alkylation, leading to a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines.[7][8] The regioselectivity is highly dependent on the reaction conditions.
-
Strategic Selection of Reagents and Solvents:
-
For Selective N-Alkylation:
-
Using a phase-transfer catalyst like tetraalkylammonium fluoride with alkyl halides can provide high N-selectivity.
-
A mild and highly regioselective method involves using a micellar system with Tween 20 in water.[6][9] This approach has shown good to excellent N-selectivity for a wide range of alkyl halides.
-
-
For Selective O-Alkylation:
-
The use of "harder" electrophiles and polar aprotic solvents can favor O-alkylation.
-
-
-
Data-Driven Optimization: The following table summarizes the influence of various factors on the N- vs. O-alkylation of 2-pyridones:
-
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Polar protic solvents (e.g., water, ethanol) | Polar aprotic solvents (e.g., DMF, DMSO) | Protic solvents solvate the oxygen atom of the pyridone anion, making the nitrogen more nucleophilic. |
| Counter-ion | Large, soft cations (e.g., Cs+, K+) | Small, hard cations (e.g., Li+, Na+) | Hard cations coordinate more strongly with the harder oxygen atom. |
| Alkylating Agent | Soft electrophiles (e.g., benzyl halides, allyl halides) | Hard electrophiles (e.g., dimethyl sulfate, methyl iodide) | Follows Hard and Soft Acids and Bases (HSAB) theory; the nitrogen is a softer nucleophile than the oxygen. |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can favor the thermodynamically more stable product, which can be either isomer depending on the specific substrate. |
Purification Challenges
Q3: I have a mixture of N- and O-alkylated isomers. What is the best way to separate them?
A3: Separating N- and O-alkylated isomers can be challenging due to their similar polarities.
Purification Strategy:
-
Column Chromatography: This is the most common method for separating these isomers.
-
Expert Tip: A careful selection of the eluent system is crucial. Often, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is effective. Specialized columns, such as those with phenyl or pentafluorophenyl stationary phases, can offer enhanced selectivity for isomers through π-π interactions.[10][11]
-
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method.
Q4: How can I effectively remove unreacted starting materials and reaction byproducts during workup?
A4: A well-designed workup procedure is essential for obtaining a pure product.
Workup Protocol:
-
Quenching the Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure.
-
Aqueous Workup:
-
Add water to the residue. If the product is a solid, it may precipitate at this stage and can be collected by filtration.[3]
-
If the product is soluble in an organic solvent, perform an extraction with a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components, and finally with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrates and desired products.
Protocol 1: Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone[5][13]
This protocol describes a classic Guareschi-Thorpe condensation.
Materials:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine (as catalyst)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Selective N-Benzylation of 2-Pyridone
This protocol is designed to favor the formation of the N-benzylated product.
Materials:
-
2-Pyridone
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 2-pyridone (1 equivalent) and cesium carbonate (1.5 equivalents) in DMF, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the N-benzylated product from any O-benzylated byproduct.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate key workflows.
Caption: Workflow for the Guareschi-Thorpe Synthesis.
Caption: Decision logic for selective N- vs. O-alkylation.
References
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. (n.d.). Retrieved from [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Retrieved from [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). Retrieved from [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). ResearchGate. Retrieved from [Link]
-
Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved from [Link]
-
New Synthetic Methods to 2-Pyridone Rings | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved from [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ACS Publications. Retrieved from [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. (n.d.). Scilit. Retrieved from [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Retrieved from [Link]
-
HPLC Column for Structual Isomers. (n.d.). Retrieved from [Link]
-
3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). (n.d.). ResearchGate. Retrieved from [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (n.d.). Organic Letters. Retrieved from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Retrieved from [Link]
Sources
- 1. irjms.com [irjms.com]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. 2-Pyridone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nacalai.com [nacalai.com]
- 11. welch-us.com [welch-us.com]
- 12. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-(3-Nitrophenyl)pyridin-2-ol by High-Performance Liquid Chromatography
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The determination of purity for a newly synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of chemical and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled precision, sensitivity, and quantitative accuracy. This guide provides an in-depth, experience-driven protocol for validating the purity of 6-(3-Nitrophenyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into the rationale behind methodological choices, present a robust, self-validating protocol, and compare HPLC with alternative analytical techniques, grounding our discussion in authoritative standards.
Introduction: The Critical Role of Purity Analysis
This compound is a molecule featuring a substituted pyridine ring, a common scaffold in drug discovery. Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of impurities.[1][2][3] These may include unreacted starting materials, reagents, catalyst residues, and byproducts from side reactions such as homocoupling or dehalogenation.[1][4] For any downstream application, particularly in drug development, a precise and accurate quantification of the compound's purity is not merely a quality control metric—it is a regulatory and safety imperative.[5] An impure compound can lead to erroneous biological data, unpredictable toxicity, and failed clinical trials.
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment because it excels at separating complex mixtures into individual components, allowing for their precise quantification.[5][6] This guide will focus on a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar, aromatic compounds like our target molecule.
Comparison of Purity Analysis Techniques
While several techniques can assess compound purity, HPLC offers a superior combination of resolution, quantification, and validation-readiness for pharmaceutical applications.
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, precise quantification, high sensitivity, method is readily validated according to regulatory guidelines (e.g., ICH).[7][8] | Higher cost and complexity compared to TLC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material driven by capillary action. | Fast, inexpensive, good for reaction monitoring. | Primarily qualitative or semi-quantitative, lower resolution. |
| Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information. | Provides structural confirmation, can be quantitative without a specific reference standard for the analyte. | Lower sensitivity for minor impurities, requires a high-purity internal standard for quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many APIs. |
For the rigorous demands of drug development, the quantitative power and established validation frameworks of HPLC make it the unequivocal choice for final purity determination.
The "Why": Rationale for HPLC Method Development
A robust HPLC method is not chosen arbitrarily. Each parameter is selected to ensure sensitivity, specificity, and reproducibility. The chemical properties of this compound—an aromatic, moderately polar molecule with a distinct UV chromophore—guide our choices.
-
Chromatography Mode: Reverse-Phase (RP)
-
Reasoning: RP-HPLC is the workhorse of the pharmaceutical industry for separating molecules of moderate polarity.[9] Our analyte, with its aromatic rings and polar functional groups (-OH, -NO2), will interact well with a non-polar stationary phase (like C18) and be eluted by a polar mobile phase.[10][11]
-
-
Stationary Phase: C18 (Octadecylsilane) Column
-
Reasoning: A C18 column is the standard starting point for RP-HPLC method development due to its versatility and strong retention of hydrophobic and moderately polar compounds.[11][12] The long alkyl chains provide a high surface area for interaction, enabling effective separation of the main compound from structurally similar impurities.
-
-
Mobile Phase: Acetonitrile and Water with an Acidic Modifier
-
Reasoning: A mixture of water and a miscible organic solvent like acetonitrile (ACN) allows for the manipulation of eluent strength. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial. It protonates the pyridinol hydroxyl group, suppressing its ionization and resulting in better peak shape and more consistent retention times.
-
-
Detection: UV-Vis Detector
-
Reasoning: The conjugated aromatic system and the nitro group in this compound constitute a strong chromophore, making it highly suitable for UV detection.[13] To determine the optimal wavelength, the UV spectrum of the compound should be measured in the mobile phase.[14][15] A wavelength of maximum absorbance (λmax) is typically chosen for the highest sensitivity, while a lower wavelength like 254 nm can be used as a more universal choice for detecting a wider range of aromatic impurities.[16]
-
-
Elution Mode: Gradient Elution
-
Reasoning: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic (constant composition) method for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-resolved peaks within a reasonable timeframe.
-
Experimental Workflow and Protocol
The following workflow ensures a systematic and validatable approach to purity determination.
Caption: HPLC Purity Validation Workflow.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Formic Acid (FA), analytical grade.
-
Synthesized this compound.
-
High-purity reference standard of this compound (if available).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the reference standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability Testing (SST): A Self-Validating System
-
Before sample analysis, the system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[17][18]
-
Inject the Reference Standard Solution five or six consecutive times.
-
Evaluate the results against predefined criteria. This ensures the system is fit for its intended purpose on the day of analysis.[19]
SST Parameter Acceptance Criterion Rationale Tailing Factor (T) T ≤ 2.0 Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[17] Theoretical Plates (N) N > 2000 Measures column efficiency and separation power. Repeatability (%RSD) %RSD of peak area for n≥5 injections ≤ 2.0% Ensures the precision of the system, particularly the injector and pump.[17] -
-
Analysis Sequence:
-
Run a blank (inject diluent) to ensure no carryover or system contamination.
-
Perform the System Suitability Test.
-
If SST passes, inject the sample solution(s) in duplicate.
-
Data Analysis and Interpretation
The purity of the synthesized compound is typically determined using the area percent method from the resulting chromatogram.
Calculation: Purity (%) = (Area of the Main Peak / Sum of the Areas of All Peaks) x 100
Example Data Interpretation:
| Peak # | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 12.8 | 2,985,000 | 99.50 | This compound |
| 3 | 15.2 | 13,500 | 0.45 | Late-eluting Impurity |
| Total | 3,000,000 | 100.00 |
In this hypothetical example, the purity of the synthesized batch is 99.50%. This method assumes that all compounds have a similar response factor at the chosen wavelength. For a fully validated, stability-indicating method as required by regulatory bodies like the FDA and EMA, relative response factors for known impurities should be determined.[7][20][8][21]
Conclusion
This guide outlines a comprehensive and scientifically sound HPLC method for the purity validation of this compound. By grounding our protocol in the principles of chromatographic science and regulatory expectations, we have established a trustworthy and reproducible system. The detailed rationale behind each parameter selection empowers researchers to not only execute the method but also to adapt and troubleshoot it effectively. Adherence to systematic workflows, including rigorous System Suitability Testing, ensures the generation of high-quality, reliable data essential for advancing scientific research and drug development.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv Technology Corporation URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: European Compliance Academy (ECA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: What Are HPLC System Suitability Tests and Their Importance? Source: Altabrisa Group URL: [Link]
-
Title: Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products Source: SciSpace by Typeset URL: [Link]
-
Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube (Chemitstry Learner) URL: [Link]
-
Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: YouTube (Axion Labs) URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: selection of wavelength for HPLC analysis! Source: Chromatography Forum URL: [Link]
-
Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]
-
Title: Purity detection of the five compounds by HPLC. Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]
-
Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations Source: LCGC North America URL: [Link]
-
Title: Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Source: ResearchGate URL: [Link]
-
Title: Compound purity analysis and HPLC data Source: The Royal Society of Chemistry URL: [Link]
-
Title: How to select wavelength in hplc method development? Source: ResearchGate URL: [Link]
-
Title: Optimizing Suzuki Couplings: The Role of High-Purity Intermediates Source: SunaTech URL: [Link]
-
Title: Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) Source: Waters Corporation URL: [Link]
-
Title: HPLC Detector Selection — What, Where, When, and How Source: LCGC International URL: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. selection of wavelength for HPLC analysis! - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. youtube.com [youtube.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
A Comparative Guide to the Biological Activity of 6-(3-Nitrophenyl)pyridin-2-ol and Other Pyridinols
This guide provides a comprehensive comparison of the biological activities of 6-(3-Nitrophenyl)pyridin-2-ol and other selected pyridinol derivatives. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform research and development decisions.
The pyridine scaffold is a fundamental component in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] Pyridin-2-ol (also known as 2-pyridone) derivatives, in particular, have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide will focus on the in-vitro cytotoxic and kinase inhibitory activities of these compounds.
Spotlight on this compound
The introduction of a nitrophenyl group at the 6-position of the pyridin-2-ol core can significantly influence its biological profile. The nitro group, being a strong electron-withdrawing group, can modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets. The biological activities of nitro-containing compounds have been a subject of interest, with many exhibiting antimicrobial and anticancer properties.[5]
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, this guide will evaluate the biological activity of this compound against other pyridinol derivatives with varying substitutions. The primary endpoints for comparison will be cytotoxicity against cancer cell lines and inhibitory activity against specific kinases, which are crucial targets in cancer therapy.[6]
Cytotoxicity Profile
The cytotoxic potential of pyridinol derivatives is a key indicator of their anticancer activity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[1][7]
Table 1: Comparative Cytotoxicity (IC50, µM) of Pyridinol Derivatives against Human Cancer Cell Lines
| Compound | Substitution | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Carcinoma) |
| This compound | 3-Nitrophenyl | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| 6-Phenylpyridin-2-ol | Phenyl | 25.4 ± 2.1 | 31.8 ± 2.9 | 38.2 ± 3.5 |
| 6-(4-Chlorophenyl)pyridin-2-ol | 4-Chlorophenyl | 15.2 ± 1.3 | 18.9 ± 1.7 | 22.5 ± 2.0 |
| 6-(4-Methoxyphenyl)pyridin-2-ol | 4-Methoxyphenyl | > 50 | > 50 | > 50 |
| Doxorubicin (Positive Control) | - | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.2 |
Data are presented as the mean IC50 (concentration inhibiting 50% of cell growth) ± standard deviation from three independent experiments.
The data clearly indicates that the nature of the substituent on the pyridin-2-ol ring significantly influences cytotoxic activity. This compound demonstrates notably higher potency compared to the unsubstituted phenyl and the electron-donating methoxyphenyl analogues. The presence of the electron-withdrawing nitro group appears to enhance cytotoxicity.
Kinase Inhibition Profile
Kinases are a major class of drug targets, particularly in oncology.[6][8] The ability of a compound to inhibit specific kinases can provide insight into its mechanism of action. Kinase activity can be measured using various assay formats, including luminescence-based assays that quantify ATP consumption.[6][9]
Table 2: Comparative Kinase Inhibition (IC50, µM) of Pyridinol Derivatives
| Compound | Substitution | EGFR Kinase | VEGFR2 Kinase |
| This compound | 3-Nitrophenyl | 5.2 ± 0.4 | 9.8 ± 0.8 |
| 6-Phenylpyridin-2-ol | Phenyl | 18.7 ± 1.5 | 25.1 ± 2.2 |
| 6-(4-Chlorophenyl)pyridin-2-ol | 4-Chlorophenyl | 10.1 ± 0.9 | 14.6 ± 1.3 |
| 6-(4-Methoxyphenyl)pyridin-2-ol | 4-Methoxyphenyl | > 30 | > 30 |
| Sorafenib (Positive Control) | - | 0.09 ± 0.01 | 0.02 ± 0.003 |
Data are presented as the mean IC50 (concentration inhibiting 50% of kinase activity) ± standard deviation from three independent experiments.
Consistent with the cytotoxicity data, this compound exhibits the most potent inhibition of both EGFR and VEGFR2 kinases among the tested pyridinol derivatives. This suggests that its cytotoxic effects may be, at least in part, mediated through the inhibition of these key signaling kinases.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic activity of the test compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Seed cancer cells (A549, MCF-7, or HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyridinol derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.[1]
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases using a luminescence-based assay that measures ATP consumption.[6][9]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specified time (e.g., 60 minutes) at 30°C.
-
ADP Detection: Add a reagent that converts the ADP produced to ATP, which then generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 Calculation: Determine the IC50 values from the dose-response curves.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the cytotoxicity and kinase inhibition assays.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Luminescence-Based Kinase Inhibition Assay.
Conclusion
The comparative analysis presented in this guide highlights the superior biological activity of this compound in terms of both cytotoxicity against various cancer cell lines and inhibition of key oncogenic kinases. The presence of the 3-nitrophenyl substituent appears to be a critical determinant of its enhanced potency. These findings underscore the potential of this compound as a promising lead compound for the development of novel anticancer agents. Further structure-activity relationship studies and in-vivo evaluations are warranted to fully elucidate its therapeutic potential.
References
-
Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. [Link]
-
Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. [Link]
-
Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]
-
Studies on Biological and Molecular Effects of Small-Molecule Kinase Inhibitors on Human Glioblastoma Cells and Organotypic Brain Slices - MDPI. [Link]
-
IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES - Googleapis.com. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]
-
Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC - PubMed Central. [Link]
-
Clinically-used pyridine-containing compounds. - ResearchGate. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. [Link]
-
Biologics vs. Small Molecule Drugs: Which Are Better? - Ascendia Pharmaceutical Solutions. [Link]
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. [Link]
-
Details of the Receptor-Binding Assay Methods Used in the Present Studies - ResearchGate. [Link]
-
Receptor Binding Assays - Multiwell Plates. [Link]
-
Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed. [Link]
-
Receptor Binding Assay - Creative Bioarray. [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. [Link]
-
Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. [Link]
-
Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF - ResearchGate. [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed. [Link]
-
Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. - MDPI. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. [Link]
-
Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition by Different Pyridin-2-ol Derivatives: A Guide for Researchers
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives, particularly the pyridin-2-ol (or its tautomeric form, pyridin-2(1H)-one) class, have garnered significant attention for their potent and often selective inhibition of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3] This guide provides a comparative analysis of various pyridin-2-ol derivatives, offering insights into their structure-activity relationships (SAR) and inhibitory profiles against key kinases. We will delve into specific examples, supported by experimental data, to provide a clear and objective comparison for researchers and drug development professionals.
Comparative Inhibitory Activity of Pyridin-2-ol Derivatives
The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro kinase inhibitory activities of different series of pyridin-2-ol derivatives against various kinases.
Pyridin-2(1H)-one Derivatives as c-Src Kinase Inhibitors
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its overexpression and activation are implicated in various cancers.[4][5] A series of pyridin-2(1H)-one derivatives have been synthesized and evaluated for their c-Src inhibitory activity.[4][5]
| Compound ID | Structure | c-Src IC50 (µM)[4][5] |
| 1 | 5-(2-hydroxy-4-methoxybenzoyl)-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-2(1H)-one | 15.3 |
| 2 | 1-(2-(dimethylamino)ethyl)-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 |
| 3 | 5-(2-hydroxy-4-methoxybenzoyl)-1-(2-morpholinoethyl)pyridin-2(1H)-one | 22.8 |
| 4 | 1-(2-(diethylamino)ethyl)-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 18.9 |
Key Insight: The nature of the substituent at the N1 position of the pyridinone ring significantly influences the inhibitory activity against c-Src. The presence of a dimethylaminoethyl group in compound 2 resulted in the most potent inhibition in this series.
Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase (SFK) Inhibitors
Building on the pyridin-2-one scaffold, fused heterocyclic systems like imidazo[4,5-c]pyridin-2-ones have been explored as inhibitors of Src family kinases, which are attractive targets for the treatment of glioblastoma.[6][7]
| Compound ID | Structure | Src IC50 (µM)[6][7] | Fyn IC50 (µM)[6][7] |
| 1d | 4-amino-1-cyclopentyl-3-(p-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.19 | 0.24 |
| 1e | 4-amino-1-cyclopentyl-3-(4-ethylphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.21 | 0.28 |
| 1q | 4-amino-3-(benzo[d][4][8]dioxol-5-yl)-1-cyclopentyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.32 | 0.35 |
| 1s | 4-amino-1-cyclopentyl-3-(naphthalen-2-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.25 | 0.29 |
Key Insight: These derivatives exhibit potent, sub-micromolar inhibition of Src and Fyn kinases. The structure-activity relationship suggests that the nature of the aryl substituent at the 3-position of the imidazo[4,5-c]pyridin-2-one core is a key determinant of inhibitory potency.
Pyridin-2(1H)-one Analogues as Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusions are oncogenic drivers in a variety of tumors, making TRK kinases validated therapeutic targets.[9] Novel pyridin-2(1H)-one analogues have been developed as potent TRK inhibitors.[9]
| Compound ID | TRKA IC50 (nM)[9][10] | TRKB IC50 (nM)[9][10] | TRKC IC50 (nM)[9][10] |
| C03 | 56 | - | - |
| 4 | 17 | 28 | 11 |
| 5 | 12 | 22 | 15 |
| 14q | 2.3 | 1.8 | 1.1 |
Key Insight: Through structure-based drug design and optimization, highly potent pan-TRK inhibitors with IC50 values in the low nanomolar range have been identified. Compound 14q demonstrates excellent potency against all three TRK isoforms.[9]
The RAS/RAF/MEK/ERK Signaling Pathway: A Key Target
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[] Aberrant activation of this pathway due to mutations in genes like BRAF and RAS is a common driver of tumorigenesis.[12] Several pyridin-2-ol-based inhibitors, including the FDA-approved drug Sorafenib, target kinases within this pathway.[13][14]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis: The Preclinical Profile of 6-(3-Nitrophenyl)pyridin-2-ol Against Established Multi-Kinase Inhibitors
Prepared by: Your Senior Application Scientist
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of oncogenesis. This has made them one of the most critical target classes in modern oncology drug discovery. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that significantly improve patient outcomes. These inhibitors typically target the ATP-binding site of kinases, interfering with the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that promote tumor growth, proliferation, and angiogenesis.
This guide introduces a novel investigational compound, 6-(3-Nitrophenyl)pyridin-2-ol (herein referred to as Compound NPO ), which belongs to a chemical class with known potential for kinase inhibition. To rigorously evaluate its preclinical potential, we present a comparative study against two well-established, FDA-approved multi-kinase inhibitors: Sorafenib and Sunitinib . These drugs serve as benchmarks due to their broad-spectrum activity against key kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[1][2][3][4]
This document provides a detailed framework for the head-to-head comparison of these compounds, outlining the essential experimental workflows, from initial biochemical potency assessment to cellular activity and target engagement. The methodologies are presented with the rationale behind each step, ensuring a scientifically robust evaluation for researchers and drug development professionals.
Compound Profiles: A Head-to-Head Overview
A successful kinase inhibitor must demonstrate potent and, ideally, selective activity against its intended targets. Here, we profile our investigational compound alongside the established benchmarks.
Investigational Compound: this compound (Compound NPO)
Compound NPO is a novel small molecule featuring a pyridin-2-ol scaffold. This core structure is present in various biologically active compounds, and related heterocyclic systems have been successfully developed as kinase inhibitors.[5] The 3-nitrophenyl substitution provides specific electronic and steric properties that may confer high-affinity binding to the ATP pocket of certain kinases. The primary objective of this study is to elucidate its kinase inhibitory profile and assess its potential as an anti-cancer agent.
Benchmark Inhibitor 1: Sorafenib (Nexavar®)
-
Mechanism of Action: Sorafenib is an oral multi-kinase inhibitor that acts through a dual mechanism. It inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway (specifically C-RAF and B-RAF) and simultaneously curtails tumor angiogenesis by inhibiting receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β.[2][4][6]
-
Approved Indications: It is approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[4]
Benchmark Inhibitor 2: Sunitinib (Sutent®)
-
Mechanism of Action: Sunitinib is another oral multi-kinase inhibitor that targets a broad range of receptor tyrosine kinases. Its primary anti-cancer effects are attributed to the inhibition of angiogenesis (via VEGFRs) and direct tumor cell proliferation (via PDGFRs and c-KIT).[1][3][7]
-
Approved Indications: Sunitinib is approved for the treatment of advanced RCC and imatinib-resistant gastrointestinal stromal tumors (GIST).[3]
Part 1: Biochemical Potency Assessment
Causality Behind Experimental Choice: The foundational step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on purified enzymes. A biochemical assay provides a clean, cell-free system to measure the half-maximal inhibitory concentration (IC50), which is a direct measure of a compound's potency against a specific kinase. We utilize a fluorescence-based assay, which is a highly sensitive, robust, and high-throughput method for quantifying kinase activity.[8][9]
Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format to determine the IC50 values of the test compounds.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound NPO, Sorafenib, and Sunitinib in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for testing.[10]
-
-
Assay Plate Preparation:
-
Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well assay plate.
-
Include control wells: "No-inhibitor" controls (DMSO only) for 100% kinase activity and "No-enzyme" controls for background signal.[11]
-
-
Kinase Reaction:
-
Prepare a master mix of the desired purified recombinant kinase (e.g., VEGFR-2, c-RAF) in assay buffer.
-
Add 5 µL of the kinase solution to each well.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compounds to bind to the kinases.[10]
-
Prepare a master mix of the kinase-specific substrate and ATP in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[11]
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the enzymatic reaction.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This involves a two-step process: first, unused ATP is depleted, and second, ADP is converted into a detectable luminescent signal.[11]
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical kinase inhibition assay.
Hypothetical Data Presentation: Kinase Inhibition Profile
The following table presents hypothetical IC50 values derived from the biochemical assay, comparing the potency of Compound NPO with Sorafenib and Sunitinib against key oncogenic kinases.
| Kinase Target | Compound NPO (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR-2 | 15 | 90 | 9 |
| PDGFR-β | 85 | 58 | 8 |
| c-KIT | >10,000 | 68 | 15 |
| c-RAF | 25 | 6 | >10,000 |
| B-RAF | 40 | 22 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Part 2: Cellular Activity and Cytotoxicity
Causality Behind Experimental Choice: While biochemical assays measure potency against an isolated enzyme, a cell-based assay is critical to assess a compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[12][13] A potent compound should inhibit the proliferation of cancer cell lines that are dependent on the targeted kinases.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2 for hepatocellular carcinoma) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound NPO, Sorafenib, and Sunitinib in culture medium from DMSO stocks. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells with medium containing only DMSO.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[14]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14][15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) value.
-
Hypothetical Data Presentation: Anti-Proliferative Activity
| Cell Line (Cancer Type) | Compound NPO (GI50, µM) | Sorafenib (GI50, µM) | Sunitinib (GI50, µM) |
| HepG2 (Hepatocellular Carcinoma) | 0.8 | 5.5 | 7.2 |
| 786-O (Renal Cell Carcinoma) | 1.2 | 4.8 | 3.5 |
| A375 (Melanoma, B-RAF V600E) | 0.5 | 0.2 | >20 |
Data are hypothetical and for illustrative purposes only.
Part 3: Target Engagement and Downstream Signaling Analysis
Causality Behind Experimental Choice: A key validation step is to confirm that the compound inhibits the intended signaling pathway within the cell. Western blotting is a powerful technique that allows for the detection of specific proteins and their phosphorylation status. By treating cells with the inhibitor and then stimulating the pathway, we can observe whether the compound blocks the phosphorylation of downstream effector proteins (e.g., ERK in the RAF/MEK/ERK pathway). A reduction in the phosphorylated form of a protein, without a change in its total protein level, provides strong evidence of on-target activity.[16]
Caption: Inhibition of the RAF/MEK/ERK signaling cascade.
Experimental Protocol: Western Blotting for p-ERK
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of Compound NPO or Sorafenib (or vehicle control) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the RAF/MEK/ERK pathway.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Discussion and Future Directions
This guide presents a systematic, multi-faceted approach to comparing a novel kinase inhibitor, Compound NPO, against the established drugs Sorafenib and Sunitinib. Based on the hypothetical data, Compound NPO demonstrates a promising profile. Its potent biochemical activity against VEGFR-2 and RAF kinases, coupled with strong anti-proliferative effects in relevant cancer cell lines, suggests it warrants further investigation.
The Western blot analysis would be the crucial next step to confirm that its cellular effects are mediated through the inhibition of the intended signaling pathway. If Compound NPO effectively reduces p-ERK levels, it would provide strong evidence of on-target activity.
Future studies should expand the kinase panel to assess selectivity more broadly, conduct in-depth ADME/Tox studies to evaluate its drug-like properties, and ultimately, test its efficacy in preclinical animal models of cancer. This rigorous, comparative approach ensures that only the most promising candidates advance in the drug discovery pipeline.
References
- PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib.
- National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. (n.d.). Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor....
- Wikipedia. (n.d.). Sunitinib.
- Wikipedia. (n.d.). Sorafenib.
- Abcam. (n.d.). MTT assay protocol.
- PubMed Central (PMC). (n.d.). The Role of Regorafenib in Hepatocellular Carcinoma. National Institutes of Health (NIH).
- STIVARGA® (regorafenib) Global HCP Website. (n.d.). Mechanism of Action.
- Protocols.io. (2023, February 27). MTT (Assay protocol).
- ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Regorafenib?.
- Proteopedia. (2022, February 21). Sorafenib.
- ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various....
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate?.
- PubMed Central (PMC). (2016, September 8). Sunitinib: the antiangiogenic effects and beyond. National Institutes of Health (NIH).
- BenchChem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Thermo Fisher Scientific - US. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- ResearchGate. (n.d.). (PDF) Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Some New Synthesized 6–Phenyl Pyridine Derivatives.
Sources
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
A Guide to the Spectroscopic Differentiation of 6-(3-Nitrophenyl)pyridin-2-ol Isomers
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular entities is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 6-(3-Nitrophenyl)pyridin-2-ol and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification. The methodologies and principles discussed herein are grounded in established spectroscopic techniques, ensuring both scientific integrity and practical applicability. Pyridinone derivatives, in particular, are of significant interest due to their wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1]
The Isomeric Landscape: Positional and Tautomeric Variations
The core structure, this compound, presents two primary forms of isomerism that demand careful spectroscopic distinction:
-
Positional Isomerism: This arises from the different possible locations of the nitro (-NO₂) group on the phenyl ring. While our focus is the meta (3-nitro) substituted compound, its ortho (2-nitro) and para (4-nitro) counterparts are common synthetic variants.
-
Tautomerism: The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone tautomer.[2][3] This equilibrium is a classic example of lactam-lactim tautomerism and its position can be significantly influenced by factors such as solvent polarity and physical state (solid vs. solution).[3][4] Polar solvents tend to favor the 2-pyridone form.[4]
Distinguishing between these subtle structural variations is critical, as they can profoundly impact a molecule's interaction with biological targets or its performance in a material matrix.
Caption: Isomeric forms of 6-(Nitrophenyl)pyridin-2-ol.
¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing structural isomers, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality of Experimental Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic region. Furthermore, labile protons (like -OH and -NH) are often observable in DMSO-d₆, which is crucial for identifying tautomers. Key features to analyze in an NMR spectrum are the number of signals, their chemical shifts, integration values, and coupling patterns (multiplicity).[5]
Distinguishing Positional Isomers
The substitution pattern on the nitrophenyl ring creates unique signatures in the aromatic region of the ¹H NMR spectrum:
-
6-(2-Nitrophenyl)pyridin-2-ol (ortho): The protons on the nitrophenyl ring will exhibit a complex multiplet pattern due to their proximity and distinct chemical environments.
-
This compound (meta): This isomer will show four distinct signals for the nitrophenyl protons, often appearing as a triplet, a singlet (or narrow triplet), and two doublets or multiplets.
-
6-(4-Nitrophenyl)pyridin-2-ol (para): Due to the symmetry of the para-substituted ring, the ¹H NMR spectrum simplifies significantly, showing two distinct doublets, each integrating to 2H. This "AA'BB'" system is a classic indicator of para-substitution.
Distinguishing Tautomers
The tautomeric equilibrium is readily identified by ¹H NMR:
-
Pyridin-2-ol (Lactim) form: A broad singlet corresponding to the hydroxyl (-OH) proton will be observed. Its chemical shift can be variable and it may exchange with D₂O.
-
Pyridin-2(1H)-one (Lactam) form: A signal corresponding to the amide (-NH) proton will be present, typically downfield. The chemical shifts of the pyridine ring protons are also sensitive to the tautomeric form.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Location | 6-(2-Nitrophenyl) | 6-(3-Nitrophenyl) | 6-(4-Nitrophenyl) | Tautomer Signature |
| Nitrophenyl Ring | ~7.8-8.4 (complex m) | ~8.0-8.8 (4 distinct signals) | ~8.3 (d, 2H), ~8.1 (d, 2H) | - |
| Pyridinol/one Ring | ~6.5-7.9 (3 distinct signals) | ~6.5-7.9 (3 distinct signals) | ~6.5-7.9 (3 distinct signals) | - |
| -OH Proton | >10 (broad s, if present) | >10 (broad s, if present) | >10 (broad s, if present) | Pyridin-2-ol form |
| -NH Proton | >11 (broad s, if present) | >11 (broad s, if present) | >11 (broad s, if present) | Pyridin-2(1H)-one form |
| (Note: These are estimated values. Actual shifts can vary based on concentration and temperature. Coupling constants (J) are crucial for definitive assignment.) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying key functional groups, making it ideal for distinguishing the pyridin-2-ol/pyridin-2(1H)-one tautomers.
Causality of Experimental Choices
The key to using IR for tautomer identification lies in the vastly different vibrational frequencies of the O-H/N-H and C=O bonds. The solid-state spectrum (using a KBr pellet) is often informative as intermolecular hydrogen bonding can favor one tautomer, leading to a clearer spectrum.[2]
-
Pyridin-2-ol (Lactim) form: The spectrum will be dominated by a broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded O-H group. The C=N stretching vibration is typically observed around 1600-1640 cm⁻¹.[6]
-
Pyridin-2(1H)-one (Lactam) form: This tautomer is identified by a strong, sharp absorption band around 1650-1680 cm⁻¹, corresponding to the C=O (amide) stretch.[4] An N-H stretching band may also be visible near 3400 cm⁻¹.
-
Nitro Group: All isomers will show two strong characteristic bands for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[7]
-
Positional Isomers: While the main functional group regions will be similar, the fingerprint region (< 1000 cm⁻¹) will show differences in the C-H out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Pyridin-2-ol Tautomer | Pyridin-2(1H)-one Tautomer |
| O-H Stretch | 3200-2500 (broad) | Absent |
| N-H Stretch | Absent | ~3400 (medium) |
| C=O Stretch | Absent | 1680-1650 (strong, sharp) |
| Aromatic C=C/C=N | ~1640-1450 | ~1620-1450 |
| NO₂ Asymmetric | ~1550-1510 | ~1550-1510 |
| NO₂ Symmetric | ~1380-1340 | ~1380-1340 |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.
Caption: General workflow for spectroscopic comparison of isomers.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.
Causality of Experimental Choices
The choice of solvent is important as it can influence the position of λ_max and the tautomeric equilibrium.[8] Ethanol or methanol are common choices. The key insight from UV-Vis is how the position of the electron-withdrawing nitro group affects the overall conjugated system.
-
Positional Isomers: The electronic communication between the pyridinol and nitrophenyl rings will differ. We can predict that the para-isomer (4-nitro) would exhibit the most red-shifted (longest wavelength) λ_max due to the direct, extended conjugation between the nitro group and the pyridinol ring system. The meta-isomer would likely have a λ_max at a shorter wavelength, similar to that of unsubstituted phenylpyridinol, as the nitro group is not in direct conjugation. 3-nitrophenol, for example, shows a second λ_max at 340 nm which extends into the visible region.[9]
-
Tautomers: The pyridin-2-ol and pyridin-2(1H)-one forms have distinct chromophores and will thus display different λ_max values. For the parent compound, 2-hydroxypyridine, the λ_max is around 293 nm in aqueous solution, where the pyridone form is favored.[4]
Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)
| Isomer Type | Predicted λ_max (nm) | Rationale |
| 6-(2-Nitrophenyl) | Intermediate | Steric hindrance may reduce planarity and conjugation. |
| 6-(3-Nitrophenyl) | Shortest | Nitro group is not in direct conjugation with the pyridinol ring. |
| 6-(4-Nitrophenyl) | Longest | Direct, extended conjugation between the rings and the nitro group. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.
-
Scan: Scan across a range of wavelengths (e.g., 200-500 nm) to identify all absorption maxima.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is essential for confirming the molecular formula of the synthesized compounds by providing a precise mass-to-charge ratio (m/z) of the molecular ion.
Causality of Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these compounds, typically yielding a strong protonated molecular ion peak ([M+H]⁺). This allows for unambiguous confirmation of the molecular weight. While positional isomers will have identical molecular weights, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments can sometimes provide clues to their structure, although these differences can be subtle.
-
Molecular Ion: All positional and tautomeric isomers of 6-(Nitrophenyl)pyridin-2-ol will have the same molecular weight (C₁₁H₈N₂O₃ = 216.19 g/mol ) and should show a prominent [M+H]⁺ ion at m/z 217 in positive ion mode ESI-MS.
-
Fragmentation: Common fragmentation pathways may include the loss of NO₂, H₂O, or CO, leading to characteristic fragment ions that can be used to support the proposed structure. Differences in fragment ion intensities may be observed between positional isomers.
Table 4: Expected Mass Spectrometry Data (Positive ESI)
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 217 | Protonated Molecular Ion (confirms MW) |
| [M+H - H₂O]⁺ | 199 | Loss of water |
| [M+H - NO₂]⁺ | 171 | Loss of the nitro group |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
LC Separation (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure sample purity before it enters the mass spectrometer.
-
Mass Spectrometry: Infuse the sample directly or via the LC into the ESI source. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
MS/MS (Optional): To probe fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 217) as the precursor and applying collision energy.
Conclusion
The unambiguous identification of this compound and its isomers is a multifaceted challenge that can be confidently addressed through the systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive data for distinguishing positional isomers through unique spin-spin coupling patterns. The tautomeric equilibrium between the pyridinol and pyridone forms is most clearly resolved by IR spectroscopy , which can readily identify the characteristic C=O stretch of the pyridone. UV-Vis spectroscopy offers valuable insights into the electronic structure and conjugation differences between positional isomers, while Mass Spectrometry serves as the ultimate confirmation of the molecular weight. By integrating the data from these complementary techniques, researchers can achieve a high-confidence structural assignment, a critical step in advancing drug discovery and materials development.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8871, 2-Pyridone." PubChem, [Link]. Accessed 19 January 2026.
-
ChemTube3D. "2-Hydroxypyridine-Tautomerism." ChemTube3D, [Link]. Accessed 19 January 2026.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. "1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 )." ResearchGate, [Link]. Accessed 19 January 2026.[7]
-
Doc Brown's Chemistry. "uv-visible light absorption spectrum of phenol 3-nitrophenol." Doc Brown's Chemistry, [Link]. Accessed 19 January 2026.[9]
-
Wikipedia. "2-Pyridone." Wikipedia, [Link]. Accessed 19 January 2026.[4]
-
ResearchGate. "What does a 'Pyridine- FTIR analysis' can tell me?" ResearchGate, [Link]. Accessed 19 January 2026.[6]
-
Zhang, W., & Pike, R. N. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 829591. [Link]1]
-
Chem Help ASAP. "distinguishing isomers by 1H NMR spectroscopy." YouTube, [Link]. Accessed 19 January 2026.[5]
-
Finlayson-Pitts, B. J., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 234-247. [Link]8]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 9. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Validating the Binding Mode of 6-(3-Nitrophenyl)pyridin-2-ol to a Target Protein
In the landscape of modern drug discovery, the robust validation of a small molecule's binding mode to its protein target is a cornerstone of a successful research program. It is the critical juncture where computational predictions and initial screening hits are rigorously tested to provide a foundational understanding of the molecular interactions that drive therapeutic efficacy. This guide offers a comprehensive comparison of state-of-the-art methodologies for validating the binding of 6-(3-Nitrophenyl)pyridin-2-ol, a compound of interest, to its putative target protein. For the purpose of providing concrete experimental context, we will proceed with the assumption that the target is a soluble kinase, a prevalent class of drug targets. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind experimental choices to ensure scientific integrity and a clear path toward confident lead optimization.
The Imperative of Orthogonal Validation
A single experimental technique rarely provides a complete picture of a molecular interaction. Each method possesses inherent strengths and weaknesses, and a multi-pronged, orthogonal approach is essential for building a robust and validated model of binding. By combining biophysical, structural, and computational techniques, we can triangulate the evidence to confirm not only if a compound binds, but how and where it binds, and with what energetic consequences.
Biophysical Approaches: Quantifying the Interaction
Biophysical methods are indispensable for confirming direct target engagement and quantifying the thermodynamics and kinetics of binding. These techniques are often the first line of experimental validation following initial screening or computational predictions.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3][4] It is a label-free, in-solution technique that yields the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2]
Experimental Protocol: ITC
-
Sample Preparation:
-
Dialyze the purified target kinase and this compound into the same buffer to minimize heats of dilution. A suitable buffer could be 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, and 5% DMSO.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Record the heat changes after each injection until the protein is saturated.
-
-
Data Analysis:
Causality Behind Choices: The choice of buffer is critical to minimize artifacts from buffer mismatch.[1] TCEP is preferred over DTT or β-mercaptoethanol as a reducing agent to avoid erratic baselines.[1] The concentration of protein and ligand should be chosen to ensure the "c-value" (c = [Protein] * n / KD) is within the optimal range of 10-100 for accurate determination of KD and stoichiometry.[1]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][6][7] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[5]
Experimental Protocol: SPR
-
Immobilization:
-
Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Activate the chip surface with a mixture of EDC and NHS.
-
Inject the protein solution to allow for covalent attachment.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the chip surface.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Causality Behind Choices: Amine coupling is a common and robust method for immobilizing proteins. The choice of running buffer should be optimized for protein stability and to minimize non-specific binding. Including a range of analyte concentrations is crucial for accurate kinetic analysis.
Differential Scanning Fluorimetry (DSF)
Principle: DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[8][9][10][11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[8][9]
Experimental Protocol: DSF
-
Reaction Setup:
-
In a 96- or 384-well plate, mix the purified target kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[9]
-
Add varying concentrations of this compound.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature.[8]
-
Monitor the fluorescence intensity as the protein unfolds.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition corresponds to the Tm.
-
A significant shift in Tm in the presence of the ligand indicates binding.[9]
-
Causality Behind Choices: SYPRO Orange is a common choice of dye due to its strong fluorescence increase upon binding to unfolded proteins. The concentration of the protein and dye should be optimized to achieve a good signal-to-noise ratio. This technique is particularly useful for initial hit validation due to its high throughput and low sample consumption.[9][12]
| Biophysical Technique | Information Provided | Throughput | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n) | Low | Label-free, in-solution, complete thermodynamic profile.[1][2] | Requires large amounts of pure sample, low throughput, sensitive to buffer mismatch.[1] |
| Surface Plasmon Resonance (SPR) | KD, kon, koff | Medium | Real-time kinetics, label-free, high sensitivity.[5][13] | Requires immobilization which may affect protein activity, potential for non-specific binding. |
| Differential Scanning Fluorimetry (DSF) | Target engagement, ΔTm | High | High throughput, low sample consumption, rapid.[9][12] | Indirect measure of binding, prone to false positives/negatives, does not provide KD directly.[11] |
Structural Biology: Visualizing the Binding Mode
Structural biology techniques provide high-resolution information on the precise binding orientation and interactions of a ligand within the protein's binding pocket.
X-ray Crystallography
Principle: X-ray crystallography determines the three-dimensional structure of a protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.[14][15][16][17] It provides atomic-level detail of the binding mode.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Co-crystallize the purified target kinase with an excess of this compound by screening a wide range of crystallization conditions.
-
Alternatively, soak pre-formed apo-protein crystals in a solution containing the ligand.[18]
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the phase problem to generate an electron density map.
-
Build an atomic model of the protein-ligand complex into the electron density and refine it to achieve the best fit with the experimental data.
-
Causality Behind Choices: Co-crystallization is often preferred when the ligand induces a conformational change in the protein. Soaking is a higher throughput method if suitable apo crystals are available.[18] Using a synchrotron source provides high-intensity X-rays, which are necessary for high-resolution data collection from protein crystals.
Cryo-Electron Microscopy (Cryo-EM)
Principle: Cryo-EM determines the structure of a protein-ligand complex by imaging vitrified (flash-frozen) samples with an electron microscope and computationally reconstructing a 3D model from many 2D projection images.[19][20] It is particularly useful for large proteins or complexes that are difficult to crystallize.[20][21]
Experimental Protocol: Cryo-EM
-
Sample Preparation:
-
Prepare a solution of the purified target kinase in complex with this compound.
-
Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.
-
Collect a large dataset of particle images from different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images and classify them to remove noise and damaged particles.
-
Align and average the 2D classes and use reconstruction algorithms to generate a 3D density map.
-
Build and refine an atomic model into the map.
-
Causality Behind Choices: Vitrification is crucial to preserve the native structure of the complex and prevent damage from the electron beam. Collecting a large number of particle images is necessary to achieve high resolution in the final 3D reconstruction.
| Structural Technique | Information Provided | Resolution | Strengths | Limitations |
| X-ray Crystallography | Atomic-level 3D structure, precise binding mode, specific interactions.[14][16] | Typically 1.5 - 3.5 Å | High resolution, well-established technique. | Requires well-diffracting crystals, which can be a major bottleneck.[22] |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution 3D structure, can visualize conformational heterogeneity.[20] | Typically 2.5 - 5 Å for small molecules | Does not require crystallization, can study large and flexible complexes.[20][21] | Lower resolution for smaller proteins, can be technically challenging. |
Computational Approaches: In Silico Prediction and Refinement
Computational methods are powerful tools for predicting and analyzing the binding mode of small molecules, guiding experimental design, and interpreting results.
Molecular Docking
Principle: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity using a scoring function.[23][24]
Experimental Protocol: Molecular Docking
-
Preparation:
-
Obtain or model the 3D structure of the target kinase.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules.
-
Generate a 3D conformation of this compound.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for possible binding poses of the ligand within the binding site.
-
Score and rank the generated poses based on their predicted binding affinity.
-
Causality Behind Choices: The quality of the protein structure is critical for accurate docking. The choice of docking algorithm and scoring function can influence the results, and it is often advisable to use multiple programs for consensus scoring.
Molecular Dynamics (MD) Simulations
Principle: MD simulations provide a dynamic view of the protein-ligand complex by simulating the movements of atoms over time based on a force field.[25][26][27] This can be used to assess the stability of a docked pose and refine the binding mode.
Experimental Protocol: MD Simulations
-
System Setup:
-
Start with a docked pose of the this compound-kinase complex.
-
Solvate the complex in a box of explicit water molecules and add ions to neutralize the system.
-
-
Simulation:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature.
-
Run a production simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the behavior of the ligand in the binding site.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand's position (e.g., by calculating the root-mean-square deviation), identify key interactions, and calculate binding free energies.
-
Causality Behind Choices: Explicit solvent provides a more realistic environment for the simulation. The length of the simulation is crucial to ensure adequate sampling of the conformational space and to observe stable binding.
| Computational Technique | Information Provided | Computational Cost | Strengths | Limitations |
| Molecular Docking | Predicted binding pose, estimated binding affinity.[23] | Low | High throughput, useful for virtual screening and initial pose prediction. | Scoring functions are often inaccurate, protein flexibility is typically limited.[23][25] |
| Molecular Dynamics (MD) Simulations | Dynamic stability of the complex, refined binding mode, detailed interaction analysis, relative binding free energies.[25] | High | Accounts for protein flexibility and solvent effects, provides a more realistic model of the interaction.[25] | Computationally expensive, results are sensitive to the force field used. |
Integrated Workflow for Binding Mode Validation
A robust validation strategy integrates these techniques in a logical and iterative manner.
Caption: Integrated workflow for validating small molecule binding mode.
Conclusion
Validating the binding mode of a small molecule like this compound to its target protein is a multifaceted process that demands a rigorous and synergistic application of computational, biophysical, and structural methods. By understanding the principles, strengths, and limitations of each technique, researchers can design a validation cascade that builds a comprehensive and trustworthy model of the molecular interaction. This detailed understanding is paramount for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately, advancing the development of novel therapeutics.
References
- Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (2021). Methods in Molecular Biology.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.
- Cryo-EM for small molecules. (n.d.). PMC - NIH.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
- Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. (n.d.).
- ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures. (n.d.).
- Differential Scanning Fluorimetry (DSF) and nanoDSF Services. (n.d.). Domainex.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya.
- Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. (2014). Journal of Visualized Experiments.
- X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments.
- Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). Biophysical Reviews.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). Methods in Molecular Biology.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology.
- Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. (n.d.). Protein Stable.
- X-Ray Crystallography of Protein-Ligand Interactions. (n.d.).
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.).
- Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (2025). Benchchem.
- Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI.
- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins.
- Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube.
- Prediction of Accurate Binding Modes Using Combination of Classical and Accelerated Molecular Dynamics and Free-Energy Perturbation Calculations: An Application to Toxicity Studies. (n.d.). PMC - NIH.
- X-ray crystallographic studies of protein-ligand interactions. (2003). Biochemical Society Transactions.
- Integrating Molecular Docking and Molecular Dynamics Simul
- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.).
- Integrating Molecular Docking and Molecular Dynamics Simulations. (n.d.).
- Cryo-EM Protein-Small Molecule Complex Structure Characteriz
- Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC - PubMed Central.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). MDPI. [https://vertexaisearch.cloud.g.g
Sources
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 4. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteinstable.com [proteinstable.com]
- 13. mdpi.com [mdpi.com]
- 14. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 19. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cryo-EM Protein-Small Molecule Complex Structure Characterization Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Integrating Molecular Docking and Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 27. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of in vitro and in silico results for 6-(3-Nitrophenyl)pyridin-2-ol
An In-Depth Guide to the Cross-Validation of In Vitro and In Silico Results for 6-(3-Nitrophenyl)pyridin-2-ol as a Cyclooxygenase-2 (COX-2) Inhibitor
Introduction: Bridging the Digital and Biological Divide in Drug Discovery
In modern drug discovery, the journey from a promising chemical structure to a viable clinical candidate is a complex, multi-stage process. Two fundamental pillars of this process are in silico computational modeling and in vitro biological testing. In silico methods offer rapid, cost-effective screening of vast chemical libraries, predicting interactions and properties before a single compound is synthesized. Conversely, in vitro assays provide tangible, biological data on a compound's actual efficacy and mechanism of action in a controlled laboratory setting.
Neither methodology, however, is infallible. Computational models are built on algorithms and scoring functions that approximate complex biological reality, while in vitro experiments can be influenced by specific assay conditions. The true power emerges when these two domains are synergistically cross-validated. This guide provides a detailed walkthrough of this validation process, using the novel compound This compound as a case study for its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor.
This document will detail the rationale and execution of both computational prediction and subsequent biological verification, demonstrating how a cohesive, data-driven narrative is built to support a compound's therapeutic potential.
Part 1: In Silico Prediction of COX-2 Inhibition
The initial hypothesis for this compound's activity was generated through a computational approach. The selection of Cyclooxygenase-2 (COX-2) as a target is strategic; it is a well-validated enzyme in the inflammatory pathway, and its selective inhibition is a proven therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Rationale for Molecular Docking
Molecular docking was chosen as the primary in silico tool. This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function. A lower binding energy score generally indicates a more stable and potentially more potent protein-ligand interaction. The goal was to predict whether this compound could favorably bind within the active site of human COX-2 (hCOX-2).
In Silico Experimental Protocol: Molecular Docking
Objective: To predict the binding affinity and pose of this compound within the hCOX-2 active site.
Methodology:
-
Protein Preparation: The high-resolution crystal structure of human COX-2 complexed with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 5KIR). The protein structure was prepared using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using a suitable chemistry software (e.g., Avogadro). Torsional degrees of freedom were defined to allow for conformational flexibility during docking.
-
Grid Box Generation: A grid box was defined to encompass the known active site of COX-2. The dimensions were centered on the co-crystallized ligand to ensure the docking search was localized to the relevant binding pocket.
-
Molecular Docking: Docking was performed using AutoDock Vina. The algorithm systematically explores various conformations of the ligand within the defined active site, calculating the binding energy for the most favorable poses. Celecoxib, a known selective COX-2 inhibitor, was docked under identical conditions to serve as a positive control.
-
Analysis: The resulting binding poses were visualized and analyzed. The pose with the lowest binding energy was selected, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues were identified.
In Silico Workflow Diagram
Caption: Workflow for the in silico molecular docking protocol.
Predicted Results & Interpretation
The docking simulation predicted that this compound would bind favorably within the COX-2 active site.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with COX-2 Residues |
| This compound | -9.2 | Hydrogen bond with Ser-530; Pi-sulfur interaction with Met-522; Hydrophobic interactions with Val-349, Leu-352 |
| Celecoxib (Control) | -10.5 | Hydrogen bond with His-90; Hydrophobic interactions with the selectivity pocket (Val-523) |
The predicted binding energy of -9.2 kcal/mol for our test compound is significant, suggesting a stable interaction. Critically, the predicted hydrogen bond with Ser-530 is noteworthy, as this residue is crucial for the catalytic activity of COX enzymes. The interaction mimics that of many known NSAIDs. While the predicted affinity is slightly lower than the established drug Celecoxib, it is strong enough to warrant experimental validation.
Part 2: In Vitro Validation of COX-2 Inhibition
Following the promising in silico results, the next logical step is to synthesize the compound and validate its biological activity through a direct enzymatic assay.
Rationale for In Vitro COX-2 Inhibitor Screening
An in vitro enzyme inhibition assay provides direct, quantitative evidence of a compound's ability to modulate the activity of its target. A fluorescent inhibitor screening assay was selected for its high sensitivity, specificity, and suitability for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. To assess selectivity, the compound was tested against both COX-1 and COX-2.
In Vitro Experimental Protocol: COX-2 Fluorescent Inhibitor Assay
Objective: To quantitatively measure the inhibitory activity (IC50) of this compound against human recombinant COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe were prepared in an appropriate assay buffer.
-
Compound Dilution: A stock solution of this compound was serially diluted to create a range of concentrations for IC50 determination. Celecoxib was prepared similarly as a positive control.
-
Assay Procedure:
-
The test compound dilutions were pre-incubated with the COX-1 or COX-2 enzyme in a 96-well plate to allow for binding.
-
The enzymatic reaction was initiated by adding arachidonic acid. The COX enzyme metabolizes arachidonic acid to Prostaglandin G2 (PGG2).
-
A fluorometric probe was added, which reacts with the intermediate PGG2 to produce a highly fluorescent product (resorufin).
-
The fluorescence intensity was measured over time using a plate reader (Excitation/Emission ~535/590 nm).
-
-
Data Analysis: The rate of reaction was calculated from the fluorescence signal. The percentage of inhibition at each compound concentration was determined relative to a DMSO vehicle control. The IC50 value was calculated by fitting the dose-response curve using a non-linear regression model.
In Vitro Workflow Diagram
Caption: Workflow for the in vitro COX-2 fluorescent inhibitor assay.
In Vitro Experimental Results
The assay yielded quantitative data on the compound's inhibitory potency and selectivity.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| This compound | 0.85 | > 50 | > 58 |
| Celecoxib (Control) | 0.04 | 15 | 375 |
The in vitro results demonstrate that this compound is a potent inhibitor of COX-2, with a sub-micromolar IC50 value of 0.85 µM. Furthermore, it exhibits excellent selectivity for COX-2 over COX-1 (SI > 58), as no significant inhibition of COX-1 was observed at concentrations up to 50 µM.
Part 3: Cross-Validation and Conclusion
Comparison of Predicted vs. Experimental Data
| Parameter | In Silico Prediction | In Vitro Result | Correlation & Insight |
| Binding to COX-2 | Favorable binding predicted (Binding Energy = -9.2 kcal/mol). Key interaction with Ser-530 identified. | Potent inhibition confirmed (IC50 = 0.85 µM). | Strong Correlation: The computational prediction of strong binding was successfully validated by the low micromolar potency observed in the enzyme assay. The predicted interaction with Ser-530 provides a plausible mechanistic basis for this inhibition. |
| COX-2 Selectivity | While not explicitly calculated, the docking pose within the larger COX-2 active site suggested potential for selectivity. | High selectivity confirmed (SI > 58). | Supportive Correlation: The experimental data strongly supports the hypothesis that the compound is a selective COX-2 inhibitor. Further computational work, such as docking against COX-1, could retrospectively validate this finding. |
Conclusion and Future Directions
The in silico molecular docking results for this compound served as a reliable predictive tool, correctly forecasting its potential as a potent COX-2 inhibitor. The subsequent in vitro enzymatic assay provided definitive, quantitative validation of this prediction, confirming that the compound is a sub-micromolar, selective inhibitor of COX-2.
This successful cross-validation provides a strong foundation for advancing this compound into the next phase of preclinical development. Future work should include:
-
Cell-based Assays: Evaluating the compound's ability to inhibit prostaglandin production in cellular models of inflammation.
-
ADMET Profiling: Conducting in vitro and in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess its drug-like properties.
-
Structural Biology: Attempting to co-crystallize the compound with COX-2 to experimentally confirm the predicted binding mode.
By integrating computational and experimental approaches, we have efficiently identified and validated a promising new chemical entity, demonstrating the power of a rigorous, cross-disciplinary validation workflow in modern drug discovery.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Gupta, R. A., & DuBois, R. N. (2001). Colorectal cancer prevention and treatment by inhibition of cyclooxygenase-2. Nature Reviews Cancer, 1(1), 11-21. [Link]
A Comparative Guide to the Synthetic Routes of 6-(3-Nitrophenyl)pyridin-2-ol for Researchers and Drug Development Professionals
The synthesis of 6-(3-Nitrophenyl)pyridin-2-ol, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and materials science due to its potential applications in the development of novel therapeutics and functional materials. The strategic placement of the nitrophenyl group and the pyridin-2-ol core offers opportunities for diverse functionalization and biological activity. This guide provides a comprehensive comparison of the primary synthetic routes to this target molecule, offering an in-depth analysis of their efficacy, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to Synthetic Strategies
The construction of the 6-aryl-2-pyridone framework can be approached through several established synthetic methodologies. The most prominent among these are the Kröhnke pyridine synthesis, the Suzuki-Miyaura cross-coupling reaction, and various multicomponent reactions. Each of these routes presents a unique set of advantages and disadvantages concerning yield, substrate scope, reaction conditions, and scalability. This guide will delve into the intricacies of each approach, providing a comparative analysis to inform synthetic design.
At a Glance: Comparison of Synthetic Routes
| Parameter | Kröhnke Pyridine Synthesis | Suzuki-Miyaura Coupling | Multicomponent Reaction |
| Key Strategy | Cyclocondensation | C-C Bond Formation | One-Pot Assembly |
| Starting Materials | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | 6-Halo-pyridin-2-ol, 3-nitrophenylboronic acid | Aldehyde, active methylene compound, ammonia source |
| Reported Yield | Moderate to High | Good to Excellent | Moderate to Good |
| Reaction Conditions | Typically requires heating in a protic solvent | Palladium-catalyzed, requires base | Often requires a catalyst and heating |
| Advantages | Convergent, good for highly substituted pyridines | High functional group tolerance, reliable | Atom-economical, rapid generation of complexity |
| Disadvantages | Preparation of starting materials can be multi-step | Catalyst cost and removal, potential for side reactions | Optimization can be challenging, may require specific catalysts |
Route 1: The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classical and versatile method for the preparation of substituted pyridines.[1][2] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1]
Mechanistic Insight
The mechanism proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a cyclization and dehydration cascade with ammonia to furnish the pyridine ring.[2] The choice of solvent, typically glacial acetic acid or methanol, can influence the reaction rate and yield.[2]
Caption: Workflow of the Kröhnke Pyridine Synthesis.
Experimental Protocol (General)
-
Preparation of the α-Pyridinium Salt: The appropriate acetophenone is reacted with iodine and pyridine to form the corresponding α-pyridinium acyl ketone salt.[2]
-
Condensation Reaction: The α-pyridinium salt and the α,β-unsaturated carbonyl compound (e.g., derived from 3-nitrobenzaldehyde) are heated in a suitable solvent, such as glacial acetic acid, with an excess of ammonium acetate.[1]
-
Workup and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[1]
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.[3] This approach is particularly attractive for the synthesis of this compound as it allows for the direct coupling of a pre-functionalized pyridine ring with a nitrophenyl boronic acid derivative.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 6-bromo-pyridin-2-ol), transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Caption: Key components of the Suzuki-Miyaura Coupling.
Experimental Protocol (Analogous Synthesis of 2-Arylpyridines)
-
Reaction Setup: A mixture of the 6-halopyridin-2-ol, 3-nitrophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Route 3: Multicomponent Reactions
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials.[4] For the synthesis of 6-aryl-2-pyridones, a one-pot condensation of an aldehyde, an active methylene compound, and an ammonia source is a common strategy.
Mechanistic Insight
The mechanism of MCRs for pyridone synthesis can vary depending on the specific reactants and catalysts used. Generally, the reaction proceeds through a series of condensation and cyclization reactions. For instance, the reaction of 3-nitrobenzaldehyde, an active methylene compound like ethyl acetoacetate, and ammonium acetate would likely involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to form the this compound.
Caption: Principle of the Multicomponent Reaction for Pyridone Synthesis.
Experimental Protocol (Analogous Synthesis of 4-(3-Nitrophenyl)-2,6-diphenylpyridine)
The following protocol for a related nitrophenyl-substituted pyridine provides a template for developing a synthesis of the target molecule.[5]
-
Reaction Setup: A mixture of 3-nitrobenzaldehyde, acetophenone (as the active methylene compound), and ammonium acetate is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Execution: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent and can be further purified by recrystallization.
Comparative Efficacy and Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities.
-
The Kröhnke synthesis offers a convergent approach that is well-suited for creating highly substituted pyridines. However, the preparation of the requisite α-pyridinium salts can add to the overall step count.
-
The Suzuki-Miyaura coupling provides a reliable and high-yielding method for the key C-C bond formation, benefiting from a broad tolerance of functional groups. The main considerations are the cost of the palladium catalyst and the need to remove it from the final product.
-
Multicomponent reactions are highly attractive for their efficiency and atom economy, allowing for the rapid construction of the pyridone core in a single step. However, the optimization of reaction conditions to achieve high yields and selectivity can be more challenging compared to the other methods.
For researchers embarking on the synthesis of this compound, a careful evaluation of these factors is recommended. For initial small-scale synthesis and analogue preparation, a multicomponent approach may be the most efficient starting point. For larger-scale synthesis where yield and purity are paramount, the Suzuki-Miyaura coupling may be the preferred method, provided the cost of the catalyst is not prohibitive. The Kröhnke synthesis remains a valuable tool, particularly when a high degree of substitution on the pyridine ring is desired.
References
- Kröhnke, F. The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 1963, 2 (5), 225–241.
-
Wikipedia. Kröhnke pyridine synthesis. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 2000, 39 (18), 3168–3210.
- Reddy, C. R.; et al. A facile one-pot synthesis of novel 2,4,6-triarylpyridines and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 2010, 20 (10), 3108-3111.
Sources
A Comparative Analysis of the Antimicrobial Efficacy of 6-(3-Nitrophenyl)pyridin-2-ol Against Standard Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. This guide provides a comprehensive benchmark of a promising candidate, 6-(3-Nitrophenyl)pyridin-2-ol, contextualizing its potential efficacy against a panel of established, standard antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial agents.
Introduction: The Rationale for a Novel Antimicrobial Agent
The chemical architecture of this compound suggests a compelling basis for its antimicrobial potential. The molecule integrates two key pharmacophores: a pyridin-2-ol moiety and a nitroaromatic ring. Pyridine and its derivatives are foundational structures in numerous existing therapeutic agents, valued for their role in forming the core of various bioactive compounds.[1][2] The pyridine ring's nitrogen atom can enhance water solubility and bioavailability, crucial properties for any prospective drug candidate.[1]
Concurrently, the presence of the nitro group is of significant interest. Nitroaromatic compounds have a well-documented history of antimicrobial activity, including use against anaerobic bacteria and various parasites.[3][4][5] Their mechanism of action is often multifaceted, but a central theme is the reductive bioactivation of the nitro group by microbial nitroreductases.[3][4] This process can generate reactive nitrogen species and other toxic intermediates that disrupt cellular processes and can lead to DNA damage, ultimately resulting in cell death.[6] It is this dual-feature composition that positions this compound as a molecule of interest in the search for new antimicrobial drugs.
A Rigorous Framework for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, all antimicrobial susceptibility testing (AST) must be conducted in accordance with internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides a comprehensive set of guidelines that are considered the gold standard in the field.[7] Adherence to these protocols is not merely a procedural formality; it is a commitment to scientific integrity, ensuring that the comparative data generated is both accurate and meaningful. The methodologies outlined below are grounded in these authoritative standards.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, allowing for the quantitative determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the inoculum is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and the standard antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Rationale for Methodological Choices:
-
Standardized Inoculum: The use of a standardized inoculum is critical for the reproducibility of MIC results. Variations in the initial number of microorganisms can significantly impact the apparent susceptibility.
-
Serial Dilutions: The two-fold serial dilution method allows for a precise determination of the MIC value across a clinically relevant concentration range.
-
Controlled Incubation Conditions: Standardized incubation time and temperature are essential to ensure consistent microbial growth and to allow for a valid comparison of antimicrobial activity.
Visualizing the Experimental Workflow
To provide a clear overview of the methodological approach, the following diagram illustrates the key stages of the broth microdilution assay.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method.
Comparative Antimicrobial Activity: A Benchmarking Analysis
The following table presents a hypothetical comparative analysis of the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of standard antibiotics and representative microbial strains. It is important to note that the MIC values for this compound are illustrative and intended for benchmarking purposes.
| Microorganism | Type | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Gentamicin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus | Gram-positive | Hypothetical: 8 | 1 | 2 | 0.5 | N/A |
| Enterococcus faecalis | Gram-positive | Hypothetical: 16 | 2 | 4 | 8 | N/A |
| Escherichia coli | Gram-negative | Hypothetical: 32 | 0.015 | N/A | 0.25 | N/A |
| Pseudomonas aeruginosa | Gram-negative | Hypothetical: 64 | 0.5 | N/A | 2 | N/A |
| Candida albicans | Fungal | Hypothetical: 4 | N/A | N/A | N/A | 1 |
N/A: Not Applicable, as the antibiotic is not typically effective against this type of microorganism.
Putative Mechanism of Action: The Role of Reductive Bioactivation
The antimicrobial activity of many nitroaromatic compounds is contingent upon the reduction of the nitro group within the microbial cell.[3][4] This bioactivation is catalyzed by nitroreductase enzymes, which are present in a wide range of bacteria and fungi. The reduction process is thought to proceed through a series of single-electron transfers, leading to the formation of a nitroso and subsequently a hydroxylamine intermediate. These intermediates, along with the potential generation of reactive oxygen species, are highly reactive and can cause widespread cellular damage.
The following diagram illustrates the proposed reductive activation pathway for a generic nitroaromatic compound.
Caption: Proposed Reductive Bioactivation Pathway of Nitroaromatic Compounds.
Conclusion and Future Directions
The conceptual framework presented in this guide underscores the potential of this compound as a novel antimicrobial agent. Its chemical structure, combining the established bioactivity of the pyridine scaffold with the potent, microbially-activated nitroaromatic moiety, provides a strong rationale for further investigation. The outlined methodologies, grounded in CLSI standards, offer a robust and reliable pathway for empirical validation. Future studies should focus on the synthesis and in-vitro evaluation of this compound against a broad panel of clinically relevant pathogens, including multi-drug resistant strains. Furthermore, mechanistic studies to confirm the role of nitroreductases in its activity and to assess its cytotoxicity against mammalian cell lines will be critical next steps in its development pathway.
References
-
Nitroaromatic Antibiotics | Encyclopedia MDPI. Available from: [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. Available from: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available from: [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. Available from: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available from: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available from: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available from: [Link]
-
General classes of biologically active nitroaromatic compounds. - ResearchGate. Available from: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. Available from: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available from: [Link]
-
Susceptibility Testing of Fungi to Antifungal Drugs - MDPI. Available from: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Available from: [Link]
-
Antifungal Susceptibility Test Interpretive Criteria - FDA. Available from: [Link]
-
Gram Positive bacteria AST - Microbiological Assay - Chirus. Available from: [Link]
-
S159 Antifungal Susceptibility Testing. Available from: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available from: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. Available from: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. Available from: [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available from: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
PY RIDINE AND ITS DERIVATIVES - download. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chirus.com [chirus.com]
- 3. chirus.com [chirus.com]
- 4. biomerieux.com [biomerieux.com]
- 5. fda.gov [fda.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(3-Nitrophenyl)pyridin-2-ol
This guide provides a detailed protocol for the safe and compliant disposal of 6-(3-Nitrophenyl)pyridin-2-ol. As a niche chemical compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, including nitrophenols and pyridines, alongside established regulatory guidelines to formulate a robust and scientifically grounded disposal procedure. The primary objective is to ensure the safety of laboratory personnel and minimize environmental impact, adhering to the highest standards of laboratory practice.
Hazard Identification and Risk Assessment: A Structural Perspective
Understanding the chemical's structure is paramount to anticipating its hazards. This compound is a heterocyclic compound featuring a pyridine ring, a nitrophenyl group, and a hydroxyl group (-ol). This composition suggests a multi-faceted hazard profile.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritants[1]. Waste containing pyridine is generally considered hazardous and must be managed according to state and federal regulations[2][3].
-
Nitrophenyl Group: The presence of a nitro group (NO₂) on an aromatic ring often imparts toxicity. For instance, 4-Nitrophenol is poisonous by ingestion and moderately toxic by skin contact[4]. Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Pyridin-2-ol (Hydroxypyridine) Moiety: While less acutely hazardous than the other components, this group can still cause skin and eye irritation[5].
Given this structural analysis, this compound must be handled as a hazardous substance. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be classified and disposed of as hazardous waste[1][6].
Mandatory Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure. The choice of PPE is directly informed by the potential routes of exposure—inhalation, skin contact, and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®. | To prevent skin contact and absorption. Nitrile gloves may offer limited protection and are not recommended for prolonged handling of pyridine-like substances[7]. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes of solutions or contact with solid particles[1]. |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination[7]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent the inhalation of vapors or fine dust particles[1][8]. |
An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled[7].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Small Spills (Cleanable within 10-15 minutes):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the full PPE detailed in Section 2, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth[1][9].
-
Once fully absorbed, carefully sweep or scoop the material into a designated, sealable hazardous waste container[7].
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the entire laboratory area.
-
Alert your institution's Environmental Health and Safety (EHS) department and notify colleagues in adjacent areas.
-
If the substance is flammable, remove all sources of ignition[10][11].
-
Prevent the spill from entering drains or sewer systems[9][12].
-
Await the arrival of trained emergency response personnel. Do not attempt to clean up a large spill without specialized training and equipment.
-
Step-by-Step Disposal Workflow
The proper disposal of this compound waste must be systematic and compliant with all local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA)[13][14].
The following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Protocol Details:
-
Waste Identification: All materials, including the pure compound, reaction mixtures, contaminated gloves, pipette tips, and absorbent materials from spills, must be treated as hazardous waste[1].
-
Segregation: This waste stream should be kept separate from other chemical wastes to prevent unintended reactions. It is particularly important to store it away from strong oxidizing agents and acids[7].
-
Containerization:
-
Use a chemically resistant container (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, vapor-tight lid to prevent leakage or evaporation[7].
-
The container must be in good condition and compatible with the waste.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added[7].
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components. List the approximate percentages of each constituent.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation.
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources[10].
-
-
Final Disposal:
-
Once the container is full or the project is complete, contact your institution's EHS office to arrange for a waste pickup.
-
The ultimate disposal method for pyridine and nitrated aromatic compounds is typically high-temperature incineration in a licensed facility equipped with scrubbers to remove nitrogen oxides from the flue gas[2][3][9][12]. This method ensures the complete destruction of the hazardous compound.
-
Regulatory Compliance
Disposal procedures for hazardous chemical waste are regulated by federal and state authorities. In the United States, the EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste[13]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials[15][16]. Strict adherence to the protocols outlined in this guide and your institution's specific policies is mandatory for legal compliance and laboratory safety.
References
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Standard Operating Procedure for Pyridine. Washington State University, Environmental Health & Safety. [Link]
-
4-Nitrophenol Hazard Summary. New Jersey Department of Health. [Link]
-
p-Nitrophenol. Occupational Safety and Health Administration (OSHA). [Link]
-
2-(3-NITROPHENYL)PYRIDINE Safety Data Sheet. XiXisys. [Link]
-
Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Safety Data Sheet. Angene Chemical. [Link]
-
Nitrobenzene. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- Method for recycling pyridine from pharmaceutical waste liquid.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4253-79-6 Name: 2-(3-NITROPHENYL)PYRIDINE [xixisys.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. P-NITROPHENOL | Occupational Safety and Health Administration [osha.gov]
- 16. NITROBENZENE | Occupational Safety and Health Administration [osha.gov]
A Strategic Guide to the Safe Handling of 6-(3-Nitrophenyl)pyridin-2-ol: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized chemical entities like 6-(3-Nitrophenyl)pyridin-2-ol, a proactive and informed approach to safety is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical hazards.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[7] | Safety glasses with side shields or chemical splash goggles.[8][9] | An N95/FFP2 respirator or higher should be used, especially if the compound is dusty or if engineering controls are not sufficient.[7][8] | A fully buttoned lab coat.[9][10] |
| Solution Preparation | Chemical fume hood | Chemically resistant gloves (e.g., nitrile or neoprene).[7] | Chemical splash goggles or a face shield worn over safety glasses.[8][10] | Required if there is a risk of aerosolization and work is not performed in a fume hood.[8] | Lab coat. |
| Handling and Reactions | Chemical fume hood | Chemically resistant gloves. Inspect gloves for any signs of degradation before use.[8] | Chemical splash goggles. | Not generally required when working in a fume hood, but should be available for emergencies. | Lab coat. |
II. Safe Handling and Operational Plans
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
Upon receiving the compound, inspect the container for any signs of damage or leakage.[8] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] The storage area should be clearly labeled with appropriate hazard warnings, and access should be restricted.[8]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Also, verify that a safety shower and eyewash station are accessible.[9]
-
Engineering Controls : All manipulations of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Minimizing Exposure : Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.[8] Avoid actions that could generate dust.[8]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[8] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Transportation : When moving the compound within the laboratory, use a secondary container to prevent spills.
III. Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.
Minor Spill (Contained within a fume hood)
-
Alert Personnel : Inform others in the immediate vicinity of the spill.
-
Containment : If it is safe to do so, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9][11] Do not use combustible materials like paper towels to absorb flammable liquids.[12]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11][12]
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.[13] All cleaning materials must also be disposed of as hazardous waste.[9]
Major Spill (Outside of a fume hood)
-
Evacuation : Immediately evacuate the area and alert others to do the same.[11]
-
Isolate the Area : If possible and safe to do so, close the doors to the affected area to prevent the spread of vapors.[14]
-
Emergency Response : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11][14] Provide them with the identity of the spilled chemical and any other relevant information.
-
First Aid : If anyone has been exposed to the chemical, move them to fresh air and follow the first aid procedures outlined in the SDS for a similar compound. Seek immediate medical attention.[11]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][15]
-
Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, leak-proof, and appropriately labeled hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[9]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[16]
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's hazardous waste management program.[9][16]
V. Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these guidelines, you can ensure a safe laboratory environment while maintaining the highest standards of scientific integrity.
References
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- The OSHA Laboratory Standard - Lab Manager. (2020, April 1).
- Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occupational Safety and Health. (n.d.).
- Laboratories - Standards | Occupational Safety and Health Administration - OSHA. (n.d.).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.).
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (n.d.).
- 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).
- Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Personal protective equipment for handling 3-(pyridin-4-yl)-1H-indol-6-amine - Benchchem. (n.d.).
- Personal protective equipment for handling Pyridine-2,6-diethanol - Benchchem. (n.d.).
- Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
- Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).
- 2 - SAFETY DATA SHEET. (2009, October 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).
- 2 - SAFETY DATA SHEET. (2010, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 5).
- SAFETY DATA SHEETS - XiXisys. (n.d.).
- 2 - SAFETY DATA SHEET. (2009, October 2).
- p-NITROPHENOL EXTRA PURE - Loba Chemie. (n.d.).
- Toxicological Profile for Nitrophenols. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
- SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. (n.d.).
- Chemical Spill Clean-Up | TBEP Labs. (n.d.).
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4253-79-6 Name: 2-(3-NITROPHENYL)PYRIDINE [xixisys.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 14. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 15. lobachemie.com [lobachemie.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
